Product packaging for Tebufenpyrad(Cat. No.:CAS No. 119168-77-3)

Tebufenpyrad

Numéro de catalogue: B1682729
Numéro CAS: 119168-77-3
Poids moléculaire: 333.9 g/mol
Clé InChI: ZZYSLNWGKKDOML-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tebufenpyrad is a synthetic acaricide and insecticide of the pyrazole chemical class, with the IUPAC name N-[(4-tert-butylphenyl)methyl]-4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide ( 119168-77-3) . It is widely used in agricultural research for its efficacy against all life stages of economically significant mite species, including spider mites (Tetranychus spp.), European red mite (Panonychus ulmi), and rust mites (Eriophyidae) across various crops such as pome fruit, citrus, strawberries, and ornamentals . Its primary value for researchers lies in its specific mode of action. This compound is a Mitochondrial Electron Transport Inhibitor (METI), classified under IRAC Group 21A . It acts by inhibiting Complex I of the mitochondrial electron transport chain (NADH:ubiquinone oxidoreductase), thereby disrupting cellular respiration and energy (ATP) production, which leads to rapid cessation of feeding and mortality in target pests . This mechanism is of significant comparative scientific interest due to its similarity to rotenone . Research-grade this compound is essential for studies on integrated pest management (IPM) and resistance stewardship, given that resistance has been documented in field populations of mites like Tetranychus urticae . Furthermore, it serves as a critical reference material in toxicological and environmental fate studies. It is reported to have a low solubility in water (2.39 mg/L at 20 °C and pH 7) and a high octanol-water partition coefficient (Log P of 4.93), indicating a potential for bioaccumulation . Researchers also utilize this compound in neurotoxicological models, as in vitro studies have shown that this compound can induce mitochondrial dysfunction and oxidative damage in dopaminergic neuronal cells . This product is intended for Research Use Only by qualified professionals in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. Strict adherence to safe laboratory practices and all applicable local regulations is mandatory.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24ClN3O B1682729 Tebufenpyrad CAS No. 119168-77-3

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-4-chloro-5-ethyl-2-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O/c1-6-14-15(19)16(22(5)21-14)17(23)20-11-12-7-9-13(10-8-12)18(2,3)4/h7-10H,6,11H2,1-5H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYSLNWGKKDOML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1Cl)C(=O)NCC2=CC=C(C=C2)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0034223
Record name Tebufenpyrad
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0034223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white solid; [Merck Index]
Record name Tebufenpyrad
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7306
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

In water, 2.61 mg/L at 25 °C, Solubility in water = 2.61 ppm at pH 5.9, 3.21 ppm at pH 4, 2.39 ppm at pH 7, and 2.32 ppm at pH 10 /Technical product/, Solubility (mg/L at 25 °C): in hexane 255; toluene 772; dichloromethane 1044; acetone 819; methanol 818; acetonitrile 785
Record name TEBUFENPYRAD
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7271
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.0214 g/cu cm, Density = 0.5 g/mL at 24.1 °C /Technical product/; 8.71 lbs/gal /End-use product/
Record name TEBUFENPYRAD
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7271
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

<7.3X10-8 mm Hg at 20 °C
Record name TEBUFENPYRAD
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7271
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Off-white solid

CAS No.

119168-77-3
Record name Tebufenpyrad
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119168-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tebufenpyrad [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119168773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tebufenpyrad
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0034223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazole-5-carboxamide, 4-chloro-N-[[4-(1,1-dimethylethyl)phenyl]methyl]-3-ethyl-1-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.745
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TEBUFENPYRAD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRU3P7ZB3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TEBUFENPYRAD
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7271
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

64-66 °C; 61-62 °C /Technical/
Record name TEBUFENPYRAD
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7271
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Properties of Tebufenpyrad (CAS No. 119168-77-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebufenpyrad, with the CAS number 119168-77-3, is a pyrazole acaricide and insecticide known for its efficacy against various mite species.[1][2][3] It functions as a potent inhibitor of the mitochondrial electron transport chain at complex I (METI), leading to the disruption of cellular energy production and subsequent pest mortality.[1][4][5] This technical guide provides a comprehensive overview of the chemical, physical, toxicological, and environmental properties of this compound, intended for an audience of researchers, scientists, and professionals in drug development. All quantitative data is presented in structured tables for ease of comparison, and where available, experimental methodologies are detailed.

Chemical and Physical Properties

This compound is a white crystalline solid with a slight aromatic odor.[1][2] It is sparingly soluble in water but shows good solubility in various organic solvents.[1][6][7] A summary of its key chemical and physical properties is provided in the table below.

PropertyValueSource(s)
IUPAC Name N-[(4-tert-Butylphenyl)methyl]-4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide[1][2]
CAS Number 119168-77-3[1][6]
Molecular Formula C18H24ClN3O[1][6]
Molar Mass 333.86 g/mol [1][2]
Appearance White crystalline solid[1][2]
Melting Point 64-66 °C[1][2]
Vapor Pressure < 7.3 x 10⁻⁸ mm Hg at 20 °C[2][6]
Solubility in Water 2.61 mg/L at 25 °C (pH 5.9)[1][2]
3.21 mg/L (pH 4)[1][2]
2.39 mg/L (pH 7)[1][2]
2.32 mg/L (pH 10)[1][2]
Solubility in Organic Solvents Soluble in acetone, methanol, chloroform, acetonitrile, hexane, and benzene.[6][7]
Octanol-Water Partition Coefficient (log Kow) 4.93 at 25 °C[2]
Acidity (pKa) 5.9 in water[1]

Toxicological Properties

This compound exhibits moderate acute oral toxicity in mammals and is classified as a skin sensitizer.[8][9] Its primary mode of action is the inhibition of mitochondrial complex I, which disrupts cellular respiration and ATP synthesis.[1][4]

Acute Toxicity
EndpointSpeciesRouteValueSource(s)
LD50Rat (male)Oral595 mg/kg[1]
LD50Rat (female)Oral997 mg/kg[1]
LD50Mouse (male)Oral224 mg/kg[1]
LD50Mouse (female)Oral210 mg/kg[1]
LD50RatDermal>2000 mg/kg[1][9]
LC50RatInhalation2660 mg/m³[2]
Chronic Toxicity and Other Endpoints
EndpointSpeciesValueKey FindingsSource(s)
NOAEL (No-Observed-Adverse-Effect Level) Rat (2-year study)0.82 mg/kg bw/dayThe lowest NOAEL from all studies.[10]
ADI (Acceptable Daily Intake) Human0.0082 mg/kg bw/dayBased on the 2-year rat study with a safety factor of 100.[10]
Carcinogenicity RatSuggestive evidence of carcinogenicity, but not sufficient to assess human carcinogenic potential.Increased incidence of hepatocellular adenomas in male rats.[2][10]

Environmental Fate

This compound is expected to have low to no mobility in soil and is not expected to be a significant concern for volatilization from soil or water surfaces.[2] It is susceptible to degradation in soil and has a moderate potential for bioconcentration in aquatic organisms.[2]

PropertyMediumValueSource(s)
Soil Dissipation Half-Life (Laboratory) Soil19 - 56 days[2]
Soil Dissipation Half-Life (Field) Soil2 - 50 days[2]
Biological Half-Life in Angelica Leaves Plant3.0 - 4.2 days[11][12]
Hydrolysis WaterStable at pH 4, 7, and 9[2]
Aqueous Photolysis Half-Life Water (pH 7, 25 °C)187 days[2]
Bioconcentration Factor (BCF) Aquatic OrganismsEstimated at 830[2]
Organic Carbon-Water Partition Coefficient (Koc) Soil1380 - 8310[2]

Experimental Protocols

Detailed experimental protocols for the determination of this compound's properties are often proprietary and not publicly available. However, the methodologies generally follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD50) Determination (General Protocol)

The acute oral toxicity of this compound, expressed as the LD50, is typically determined in rodents (rats or mice) following OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), 423 (Acute Oral Toxicity - Acute Toxic Class Method), or 425 (Acute Oral Toxicity: Up-and-Down Procedure). A generalized workflow is as follows:

experimental_workflow cluster_prep Preparation cluster_admin Administration & Observation cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., 5 days) Fasting Fasting (e.g., overnight) Animal_Acclimatization->Fasting Dosing Single Oral Dose Administration Fasting->Dosing Dose_Preparation Dose Preparation Dose_Preparation->Dosing Observation Observation for Mortality and Clinical Signs (e.g., 14 days) Dosing->Observation Necropsy Gross Necropsy Observation->Necropsy Data_Analysis Statistical Analysis to Determine LD50 Necropsy->Data_Analysis

Generalized workflow for acute oral toxicity testing.
Soil Degradation Half-Life Determination (General Protocol)

The soil degradation half-life of this compound is determined by incubating the substance in soil under controlled laboratory conditions, typically following OECD Test Guideline 307 (Aerobic and Anaerobic Transformation in Soil). The general steps are outlined below:

  • Soil Collection and Preparation: Representative soil samples are collected and characterized (e.g., texture, pH, organic carbon content).

  • Application of this compound: A known concentration of radiolabelled or non-radiolabelled this compound is applied to the soil samples.

  • Incubation: The treated soil samples are incubated under controlled aerobic conditions (temperature, moisture).

  • Sampling and Analysis: Soil samples are collected at various time intervals and extracted. The concentration of this compound and its degradation products are quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Data Analysis: The disappearance of this compound over time is plotted, and the half-life (DT50) is calculated using first-order kinetics.

Mode of Action and Signaling Pathway

This compound's primary mode of action is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[1][4][5] This inhibition disrupts the flow of electrons, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[13] The subsequent cellular events can include oxidative stress, apoptosis, and cell cycle arrest.[13][14]

signaling_pathway This compound This compound MitoComplexI Mitochondrial Complex I This compound->MitoComplexI Inhibits ElectronTransport Electron Transport Chain Disruption MitoComplexI->ElectronTransport ATP_Depletion Decreased ATP Production ElectronTransport->ATP_Depletion ROS_Increase Increased Reactive Oxygen Species (ROS) ElectronTransport->ROS_Increase CellDeath Cell Death ATP_Depletion->CellDeath OxidativeStress Oxidative Stress ROS_Increase->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis CellCycleArrest Cell Cycle Arrest OxidativeStress->CellCycleArrest Apoptosis->CellDeath CellCycleArrest->CellDeath

Signaling pathway of this compound-induced cell death.

Conclusion

This compound is a well-characterized acaricide and insecticide with a clear mode of action centered on the inhibition of mitochondrial complex I. Its chemical, physical, toxicological, and environmental properties have been extensively studied, providing a solid foundation for its use and for further research. This guide has summarized the key technical data for this compound, offering a valuable resource for scientists and professionals in related fields. The provided diagrams and generalized experimental workflows serve to illustrate the compound's mechanism of action and the methodologies used to assess its properties.

References

Tebufenpyrad: A Technical Guide for Studying Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebufenpyrad is a pyrazole acaricide and insecticide that has emerged as a valuable tool for researchers studying mitochondrial respiration and cellular bioenergetics.[1][2] Its primary mechanism of action is the potent and specific inhibition of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain.[1][2][3] By disrupting the flow of electrons, this compound effectively halts oxidative phosphorylation, leading to a cascade of cellular events that make it an ideal compound for investigating mitochondrial dysfunction in various experimental models. This guide provides an in-depth overview of this compound's mechanism of action, detailed experimental protocols for its use, and a summary of its effects on cellular signaling pathways.

Mechanism of Action

This compound's primary molecular target is the NADH dehydrogenase enzyme complex, also known as Complex I, located in the inner mitochondrial membrane.[1][2][3] Inhibition of this complex disrupts the transfer of electrons from NADH to ubiquinone, a key step in the electron transport chain. This disruption has several immediate and downstream consequences:

  • Inhibition of Oxidative Phosphorylation: The blockage of electron flow at Complex I prevents the pumping of protons across the inner mitochondrial membrane, thereby dissipating the proton motive force necessary for ATP synthesis by ATP synthase (Complex V). This leads to a rapid decrease in cellular ATP levels.[2][4]

  • Increased Reactive Oxygen Species (ROS) Production: The stalled electron transport chain at Complex I is a major source of superoxide radicals, which are then converted to other reactive oxygen species (ROS).[2] This increase in oxidative stress can damage cellular components, including lipids, proteins, and DNA.

  • Induction of Apoptosis: The combination of ATP depletion, oxidative stress, and the release of pro-apoptotic factors like cytochrome c from the mitochondria triggers the intrinsic pathway of apoptosis.[5]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from studies investigating the effects of this compound on various cellular parameters. These values can serve as a reference for designing and interpreting experiments.

ParameterCell Line/SystemValueReference
EC50 (Cytotoxicity) Rat Dopaminergic N27 Cells3.98 µM (3-hour exposure)(Charli et al., 2016)[2][4]
IC50 (Complex I Inhibition) Rat Brain Mitochondria (for the related compound Pyridaben)1.7-2.2 µM(IMR Press)[3]
Concentration of this compoundEffect on Basal Oxygen Consumption Rate (OCR) in N27 CellsReference
0.5 µMNo significant effect(Charli et al., 2016)[1]
1 µMSignificant decrease(Charli et al., 2016)[1]
3 µMSignificant decrease(Charli et al., 2016)[1]
6 µMSignificant decrease(Charli et al., 2016)[1]

Signaling Pathways and Cellular Processes Affected by this compound

The inhibition of mitochondrial Complex I by this compound initiates a series of signaling events that ultimately lead to cell death. The following diagrams illustrate these key pathways.

This compound This compound ComplexI Mitochondrial Complex I This compound->ComplexI Inhibition ETC Disrupted Electron Transport Chain ComplexI->ETC ATP Decreased ATP Production ETC->ATP ROS Increased ROS Production ETC->ROS CellDeath Cell Death ATP->CellDeath ROS->CellDeath

Figure 1: Core mechanism of this compound's action on mitochondrial respiration.

ROS Increased ROS MAPK_p ASK1 ROS->MAPK_p Activates p38_JNK p38 / JNK (Phosphorylation) MAPK_p->p38_JNK ERK ERK (Phosphorylation) MAPK_p->ERK AP1 AP-1 Activation p38_JNK->AP1 Apoptosis_p38_JNK Apoptosis AP1->Apoptosis_p38_JNK Proliferation Cell Proliferation (Inhibited) ERK->Proliferation

Figure 2: this compound-induced MAPK signaling cascade.

MitoDysfunction Mitochondrial Dysfunction CytoC Cytochrome c Release MitoDysfunction->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Activation) Apaf1->Casp9 Casp3 Caspase-3 (Activation) Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Figure 3: Intrinsic apoptosis pathway activated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of this compound on mitochondrial respiration and related cellular processes.

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol is adapted from methodologies used to assess mitochondrial dysfunction induced by pesticides.[2][4]

a. Cell Culture and Treatment:

  • Seed cells (e.g., N27 dopaminergic neurons) in a Seahorse XF cell culture microplate at a density that ensures 80-90% confluency on the day of the assay.

  • Allow cells to adhere and grow overnight in a standard cell culture incubator.

  • On the day of the assay, replace the growth medium with Seahorse XF base medium supplemented with glucose, pyruvate, and L-glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in the assay medium.

b. Seahorse XF Analyzer Assay:

  • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Load the injection ports of the sensor cartridge with the following mitochondrial stress test compounds:

    • Port A: this compound at various concentrations.

    • Port B: Oligomycin (ATP synthase inhibitor).

    • Port C: FCCP (uncoupling agent).

    • Port D: Rotenone/Antimycin A (Complex I and III inhibitors).

  • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

  • Replace the calibration plate with the cell culture microplate.

  • Run the assay, which will measure the OCR at baseline and after the sequential injection of the compounds.

c. Data Analysis:

  • Normalize the OCR data to cell number or protein concentration.

  • Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol outlines the standard procedure for detecting apoptosis by flow cytometry.

a. Cell Treatment and Harvesting:

  • Treat cells with this compound at the desired concentrations and for the appropriate duration.

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

b. Staining:

  • Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Add additional 1X Annexin V binding buffer to each sample.

c. Flow Cytometry:

  • Analyze the samples on a flow cytometer.

  • FITC-positive, PI-negative cells are considered to be in early apoptosis.

  • FITC-positive, PI-positive cells are in late apoptosis or necrosis.

Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

a. Cell Treatment and Staining:

  • Plate cells in a multi-well plate and treat with this compound.

  • After treatment, wash the cells with warm PBS.

  • Load the cells with DCFH-DA solution (typically 10-20 µM in serum-free medium) and incubate at 37°C for 30 minutes in the dark.

  • Wash the cells with PBS to remove excess probe.

b. Measurement:

  • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize the cells using a fluorescence microscope.

  • Normalize the fluorescence intensity to cell number or protein concentration.

Experimental and Logical Workflow Diagrams

Start Start: Hypothesis on This compound's Mitochondrial Toxicity CellCulture Cell Culture (e.g., N27, HepG2) Start->CellCulture TebufenpyradTreatment This compound Treatment (Dose-response & Time-course) CellCulture->TebufenpyradTreatment OCR Measure OCR (Seahorse XF) TebufenpyradTreatment->OCR ROS Measure ROS (DCFH-DA) TebufenpyradTreatment->ROS Apoptosis Measure Apoptosis (Annexin V/PI) TebufenpyradTreatment->Apoptosis WesternBlot Western Blot Analysis (MAPK, Caspases) TebufenpyradTreatment->WesternBlot DataAnalysis Data Analysis & Interpretation OCR->DataAnalysis ROS->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis

Figure 4: Experimental workflow for investigating this compound's effects.

Start This compound Exposure ComplexI_Inhibition Inhibition of Mitochondrial Complex I Start->ComplexI_Inhibition ETC_Disruption Disruption of Electron Transport Chain ComplexI_Inhibition->ETC_Disruption ATP_Decrease Decreased ATP Production ETC_Disruption->ATP_Decrease ROS_Increase Increased ROS Production ETC_Disruption->ROS_Increase Apoptosis_Induction Induction of Intrinsic Apoptosis ATP_Decrease->Apoptosis_Induction Mito_Damage Mitochondrial Damage ROS_Increase->Mito_Damage Mito_Damage->Apoptosis_Induction Cell_Death Cell Death Apoptosis_Induction->Cell_Death

Figure 5: Logical flow of this compound's mechanism of action.

Conclusion

This compound serves as a powerful and specific tool for the in-vitro and in-vivo study of mitochondrial respiration. Its well-defined mechanism of action as a Complex I inhibitor allows researchers to dissect the intricate cellular responses to mitochondrial dysfunction. By utilizing the experimental protocols and understanding the signaling pathways outlined in this guide, scientists and drug development professionals can effectively employ this compound to advance our knowledge of mitochondrial biology and its role in health and disease.

References

A Technical Guide to Tebufenpyrad-Induced Oxidative Stress: Mechanisms, Biomarkers, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms by which the acaricide and insecticide tebufenpyrad induces oxidative stress. It details the core biochemical interactions, summarizes key quantitative data from cellular studies, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved.

Core Mechanism: Mitochondrial Complex I Inhibition

This compound's primary mode of action is the potent inhibition of the mitochondrial electron transport chain (ETC) at Complex I (NADH:ubiquinone oxidoreductase).[1][2][3][4] This inhibition disrupts the normal flow of electrons, leading to a cascade of events that culminate in cellular oxidative stress and damage.

By blocking Complex I, this compound prevents the oxidation of NADH to NAD+ and hampers the pumping of protons across the inner mitochondrial membrane. This has two immediate and critical consequences:

  • Decreased ATP Production: The disruption of the proton gradient severely impairs the ability of ATP synthase to produce ATP, leading to a cellular energy deficit.[1][5]

  • Electron Leakage and ROS Generation: The blockage causes electrons to accumulate at Complex I, leading them to "leak" and prematurely react with molecular oxygen (O₂). This reaction generates the superoxide anion (O₂•−), a primary reactive oxygen species (ROS).[6][7]

The initial formation of superoxide triggers a chain reaction, producing other harmful ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). This overproduction of ROS overwhelms the cell's endogenous antioxidant defense systems, resulting in a state of oxidative stress.[8][9]

Quantitative Data on this compound's Effects

The following tables summarize key quantitative findings from in vitro studies investigating the impact of this compound on various cellular and biochemical markers.

Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Production in N27 Dopaminergic Neuronal Cells

Treatment Duration This compound Concentration (µM) Fold Increase in ROS (vs. Vehicle Control) Reference
30 min 3 ~1.5 - 2.0 [5]
60 min 3 ~2.0 - 2.5 [5]
180 min 3 ~3.0 [5][10]

Data is estimated from graphical representations in the cited literature.

Table 2: Effect of this compound on Bioenergetics and Cell Viability in N27 Dopaminergic Neuronal Cells

Parameter This compound Concentration (µM) Observation Reference
Cell Viability (EC₅₀) 3.98 After 3 hours of exposure [10]
Basal Mitochondrial Oxygen Consumption 3 - 6 Dose-dependent decrease [6]
ATP-Linked Respiration 3 - 6 Dose-dependent decrease [6][10]

| Respiratory Capacity | 3 - 6 | Dose-dependent decrease |[6][10] |

Table 3: Markers of this compound-Induced Oxidative Damage

Marker Cellular System Effect Implication Reference
m-Aconitase Activity N27 Dopaminergic Cells Decreased activity Damage to a key mitochondrial enzyme sensitive to oxidative stress [5][10]
Malondialdehyde (MDA) Various (General Pesticide Effect) Increased levels Lipid peroxidation and cell membrane damage [11][12][13]
8-hydroxy-2'-deoxyguanosine (8-OHdG) Various (General Pesticide Effect) Increased levels Oxidative DNA damage

| Protein Carbonyls | Various (General Pesticide Effect) | Increased levels | Oxidative damage to proteins |[11][13] |

Signaling Pathways and Cellular Responses

This compound-induced ROS production triggers a complex network of cellular signaling pathways aimed at both mitigating damage and, if the stress is too severe, initiating programmed cell death (apoptosis).

Primary Mechanism of ROS Production

The foundational event is the inhibition of mitochondrial complex I, which directly leads to the generation of superoxide radicals.

G This compound This compound ComplexI Mitochondrial Complex I This compound->ComplexI Inhibits e_flow Electron Flow ComplexI->e_flow Blocks ETC Electron Transport Chain ATP ATP Production e_flow->ATP Leads to Superoxide Superoxide (O₂•⁻) (Primary ROS) e_flow->Superoxide Causes Electron Leak O2 Molecular Oxygen (O₂) O2->Superoxide Reacts with Leaked e⁻

Caption: this compound inhibits Complex I, blocking electron flow and causing electron leakage to form superoxide.

Nrf2-Mediated Antioxidant Response

The increase in intracellular ROS activates the Keap1-Nrf2 signaling pathway, a primary defense mechanism against oxidative stress. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. However, oxidative stress modifies Keap1, allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to the transcription of numerous protective genes.[14][15][16]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Increased ROS (from this compound) Keap1 Keap1 ROS->Keap1 Oxidizes/ Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases Proteasome Proteasomal Degradation Keap1->Proteasome Targets Nrf2 for Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Antioxidant_Genes Transcription of: - SOD - Catalase - GPx - HO-1 ARE->Antioxidant_Genes Activates Nrf2_n Nrf2 Nrf2_n->ARE Binds to

Caption: ROS inactivates Keap1, allowing Nrf2 to activate the transcription of antioxidant genes.

Apoptosis Induction via Mitochondrial Pathway

If oxidative stress is severe and prolonged, it can trigger the intrinsic (mitochondrial) pathway of apoptosis.[8][13][17] ROS can cause damage to the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. This event initiates a caspase cascade, culminating in controlled cell death.

G ROS Sustained High ROS Bax Bax Activation ROS->Bax Bcl2 Bcl-2 Inhibition ROS->Bcl2 Mito Mitochondrial Membrane Damage CytC Cytochrome c Release Mito->CytC Bax->Mito Bcl2->Mito Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: High ROS levels damage mitochondria, leading to cytochrome c release and caspase activation.

Detailed Experimental Protocols

The following are generalized protocols for key assays used to quantify this compound-induced oxidative stress. Researchers should optimize these protocols for their specific cell or tissue models.

Measurement of Intracellular ROS using CM-H₂DCFDA

This protocol measures general oxidative stress, particularly hydrogen peroxide, using the fluorescent probe CM-H₂DCFDA.[5][18]

Principle: Cell-permeable CM-H₂DCFDA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2′,7′-dichlorofluorescein (DCF).[11][19]

Methodology:

  • Cell Culture: Plate cells (e.g., N27 dopaminergic cells) in a suitable format (e.g., 96-well black, clear-bottom plate) and allow them to adhere overnight.

  • This compound Treatment: Treat cells with the desired concentrations of this compound (e.g., 0.5 - 10 µM) or vehicle control for the specified time (e.g., 30, 60, 180 minutes).[5] Include a positive control (e.g., 100 µM H₂O₂).

  • Probe Loading: Remove the treatment medium and wash cells once with warm phosphate-buffered saline (PBS).

  • Incubation: Add 10 µM CM-H₂DCFDA in warm PBS to each well and incubate for 30 minutes at 37°C, protected from light.

  • Wash: Remove the probe solution and wash the cells twice with warm PBS to remove excess probe.

  • Fluorescence Measurement: Add fresh PBS or culture medium to the wells. Immediately measure fluorescence using a microplate reader with excitation at ~495 nm and emission at ~525 nm.

  • Data Analysis: Normalize the fluorescence intensity of treated samples to the vehicle control to determine the fold increase in ROS.

Lipid Peroxidation (Malondialdehyde - MDA) Assay

This assay quantifies MDA, a major end-product of lipid peroxidation, using the Thiobarbituric Acid Reactive Substances (TBARS) method.[11]

Principle: MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored MDA-TBA adduct, which can be measured spectrophotometrically.

Methodology:

  • Sample Preparation: Homogenize cells or tissues in a suitable lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant (lysate). Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Reaction Setup: In a microcentrifuge tube, combine:

    • 100 µL of cell lysate.

    • 100 µL of SDS lysis solution.

    • 250 µL of TBA reagent (containing thiobarbituric acid and an acidic buffer).

  • Standard Curve: Prepare a standard curve using an MDA standard (e.g., 0-50 µM).

  • Incubation: Vortex the tubes and incubate at 95°C for 60 minutes.

  • Cooling: Cool the tubes on ice for 10 minutes to stop the reaction.

  • Centrifugation: Centrifuge at 10,000 x g for 15 minutes to pellet any precipitate.

  • Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance at 532 nm.

  • Data Analysis: Calculate the MDA concentration in the samples using the standard curve and normalize to the protein concentration (e.g., nmol MDA/mg protein).

Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of SOD, a key antioxidant enzyme that catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide.[20][21][22]

Principle: The assay uses a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase). These radicals react with a detection reagent (e.g., WST-1 or NBT) to produce a colored product. SOD in the sample competes for the superoxide, thereby inhibiting the color reaction. The degree of inhibition is proportional to the SOD activity.

Methodology:

  • Sample Preparation: Prepare cell or tissue lysates as described for the MDA assay.

  • Reagent Preparation: Prepare working solutions of the enzyme (xanthine oxidase), substrate (xanthine), and detection reagent.

  • Reaction Setup (96-well plate):

    • Add sample lysate to appropriate wells.

    • Add the detection reagent and substrate to all wells.

    • Initiate the reaction by adding the enzyme solution.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes, protected from light.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).

  • Data Analysis: Calculate the percentage of inhibition for each sample relative to a control without SOD. Determine the SOD activity (often expressed as U/mg protein) from a standard curve or by defining one unit of SOD as the amount of enzyme that causes 50% inhibition of the reaction.

Catalase (CAT) Activity Assay

This assay measures the activity of catalase, which decomposes hydrogen peroxide into water and oxygen.[23][24][25]

Principle: Catalase in the sample will break down a known concentration of H₂O₂. The remaining H₂O₂ is then reacted with a probe to produce a colored or fluorescent product. The signal is inversely proportional to the catalase activity in the sample.

Methodology:

  • Sample Preparation: Prepare cell or tissue lysates as described previously.

  • Reaction Setup:

    • Add sample lysate to wells of a 96-well plate.

    • Add a known concentration of H₂O₂ (substrate) and incubate for 30 minutes at room temperature.

  • Detection: Stop the enzymatic reaction and add the detection reagent (e.g., a reagent that reacts with H₂O₂ in the presence of horseradish peroxidase).

  • Incubation: Incubate for 10-15 minutes to allow for color/fluorescence development.

  • Measurement: Measure absorbance (e.g., at 570 nm) or fluorescence.

  • Data Analysis: Create a standard curve with known H₂O₂ concentrations. Calculate the amount of H₂O₂ decomposed by the sample and express the catalase activity as U/mg protein.

Experimental Workflow Visualization

G cluster_damage Damage Markers cluster_enzymes Enzyme Activity start Cell/Tissue Culture & This compound Exposure prep Sample Preparation (Lysis/Homogenization) start->prep ros ROS Measurement (e.g., DCFDA Assay) prep->ros damage Oxidative Damage Assays prep->damage enzymes Antioxidant Enzyme Assays prep->enzymes pathways Signaling Pathway Analysis (e.g., Western Blot for Nrf2) prep->pathways end Data Analysis & Interpretation ros->end pathways->end mda Lipid Peroxidation (MDA) mda->end dna DNA Damage (8-OHdG) dna->end sod SOD Assay sod->end cat Catalase Assay cat->end

Caption: General workflow for assessing this compound-induced oxidative stress in a biological system.

Toxicological Consequences

The oxidative stress induced by this compound is a key driver of its toxicity to non-target organisms.

  • Neurotoxicity: Dopaminergic neurons are particularly vulnerable to mitochondrial dysfunction and oxidative stress, which is a hallmark of Parkinson's disease.[1][5] Studies have shown that this compound can induce cell death in dopaminergic neuronal cell lines, suggesting a potential link to neurodegenerative processes.[6][10]

  • Hepatotoxicity: The liver is a primary site of detoxification, and exposure to pesticides can lead to significant oxidative stress in this organ, potentially causing liver damage.[12][16]

  • Reproductive Toxicity: Research has indicated that this compound can trigger apoptosis and oxidative stress in cells involved in implantation, suggesting potential for reproductive toxicity.[26]

Conclusion

This compound's role in inducing oxidative stress is a direct and inseparable consequence of its primary mechanism of action: the inhibition of mitochondrial complex I. This single molecular event disrupts cellular bioenergetics and initiates the overproduction of reactive oxygen species. The resulting oxidative stress damages vital macromolecules, including lipids, proteins, and DNA, and can trigger apoptotic cell death. Understanding these intricate pathways is critical for assessing the toxicological risks associated with this compound exposure and for developing potential therapeutic strategies to mitigate its adverse effects.

References

Tebufenpyrad's Impact on In Vitro ATP Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tebufenpyrad, a widely used pyrazole acaricide, is a potent inhibitor of the mitochondrial electron transport chain (ETC). This technical guide provides an in-depth analysis of this compound's primary mechanism of action: the disruption of mitochondrial respiration at Complex I, leading to a significant and dose-dependent reduction in cellular adenosine triphosphate (ATP) production. We will detail the experimental protocols used to quantify these effects, present the resulting data in a structured format, and visualize the underlying biochemical pathways and experimental workflows. The consequential effects, including the induction of oxidative stress and apoptosis, will also be explored.

Mechanism of Action: Inhibition of Mitochondrial Complex I

The synthesis of ATP in eukaryotic cells is predominantly driven by oxidative phosphorylation (OXPHOS), a process carried out by the electron transport chain located on the inner mitochondrial membrane. The ETC comprises a series of protein complexes (I-IV) that transfer electrons from donors like NADH and FADH₂, creating a proton gradient that powers ATP synthase (Complex V) to produce ATP.

This compound exerts its primary toxic effect by specifically inhibiting Complex I (NADH:ubiquinone oxidoreductase) .[1][2] By binding to this complex, this compound blocks the transfer of electrons from NADH to ubiquinone. This disruption halts the flow of electrons down the chain, leading to two critical consequences:

  • Decreased Proton Pumping: The translocation of protons across the inner mitochondrial membrane by Complex I is inhibited, which diminishes the proton-motive force required by ATP synthase.

  • Reduced ATP Synthesis: With a compromised proton gradient, the synthesis of ATP from ADP and inorganic phosphate is severely impaired.

This mechanism is functionally similar to that of the well-known mitochondrial toxicant, rotenone.[3]

Figure 1. This compound's Inhibition of the Electron Transport Chain cluster_ETC Mitochondrial Inner Membrane cluster_ATP NADH NADH C1 Complex I NADH->C1 e⁻ Q CoQ C1->Q e⁻ Protons_out H⁺ Gradient (Intermembrane Space) C1->Protons_out H⁺ Pump (Blocked) C3 Complex III Q->C3 e⁻ CytC Cyt c C3->CytC e⁻ C3->Protons_out H⁺ Pump C4 Complex IV CytC->C4 e⁻ O2 O₂ C4->O2 e⁻ C4->Protons_out H⁺ Pump H2O H₂O C5 Complex V (ATP Synthase) ATP ATP C5->ATP Protons_in Matrix ADP ADP + Pi ADP->C5 Protons_out->C5 H⁺ Flow This compound This compound This compound->Inhibition

Caption: this compound blocks electron flow at Complex I, inhibiting the proton pump and subsequent ATP synthesis.

Quantitative Data on Bioenergetic Disruption

Functional bioenergetic experiments, particularly using Seahorse XF96 analysis on rat dopaminergic neuronal cells (N27), have quantified the impact of this compound.[1] The results demonstrate a rapid, dose-dependent suppression of mitochondrial oxygen consumption and a dramatic depletion of intracellular ATP.[1][3]

Dose-Dependent Effects on Mitochondrial Respiration

Exposure to this compound for 3 hours significantly impairs key parameters of mitochondrial function.[1][4] Higher doses (3 and 6 μM) can cause irreversible damage to mitochondrial function.[1]

This compound Conc.Basal RespirationATP-Linked RespirationMaximal Respiratory Capacity
Control NormalNormalNormal
0.5 μM No significant effectDose-dependent decreaseDose-dependent decrease
1.0 μM Significant decreaseDose-dependent decreaseDose-dependent decrease
3.0 μM Significant decreaseDose-dependent decreaseDose-dependent decrease
6.0 μM Significant decreaseDose-dependent decreaseDose-dependent decrease
Table 1: Summary of this compound's dose-dependent impact on key mitochondrial respiration parameters in N27 cells. Data compiled from Charli et al., 2016.[1][4]
Impact on Cellular ATP Levels

Direct measurement of cellular ATP confirms that the inhibition of mitochondrial respiration by this compound leads to severe energy deficits.

Treatment (3 hours)Cell LineEffect on Cellular ATP
This compound (3 μM) N27 Dopaminergic CellsDramatic depletion
Rotenone (1 μM) N27 Dopaminergic CellsDramatic depletion (Positive Control)
Table 2: Effect of this compound on total cellular ATP content. Data from Charli et al., 2016.[1]

Experimental Protocols

Mitochondrial Respiration Assay (Seahorse XF96)

This protocol measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in real-time. The "Mito Stress Test" uses sequential injections of mitochondrial inhibitors to dissect the components of respiration.

Methodology:

  • Cell Seeding: Seed N27 dopaminergic neuronal cells in an XF96 cell culture microplate and allow them to adhere overnight.[5]

  • Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a 37°C CO₂-free incubator overnight.[6]

  • Treatment: Expose cells to various concentrations of this compound (e.g., 0.5, 1, 3, and 6 μM) for a specified duration (e.g., 3 hours) in assay medium.[1]

  • Assay Execution: Place the cell plate in the Seahorse XF96 Analyzer. The instrument measures basal OCR before sequentially injecting the following compounds:

    • Port A (Oligomycin): An ATP synthase inhibitor. The resulting drop in OCR reveals the portion of respiration linked to ATP production.

    • Port B (FCCP): An uncoupling agent that collapses the proton gradient, forcing the ETC to function at its maximum rate. This reveals the maximal respiratory capacity.

    • Port C (Rotenone & Antimycin A): Complex I and III inhibitors, respectively. They shut down all mitochondrial respiration, revealing the non-mitochondrial oxygen consumption.[1]

  • Data Analysis: The software calculates key parameters: basal respiration, ATP-linked respiration, proton leak, and maximal respiratory capacity.[7]

Figure 2. Experimental Workflow for Seahorse XF96 Mito Stress Test cluster_prep Preparation cluster_assay Seahorse XF96 Assay cluster_analysis Data Analysis p1 Seed N27 Cells in XF96 Plate p2 Incubate Overnight p1->p2 p3 Treat with this compound (Varying Concentrations) p2->p3 a1 Measure Basal OCR p3->a1 a2 Inject Oligomycin (Blocks ATP Synthase) a1->a2 a3 Measure OCR a2->a3 a4 Inject FCCP (Uncoupler) a3->a4 a5 Measure OCR a4->a5 a6 Inject Rotenone/Antimycin A (Shut down ETC) a5->a6 a7 Measure OCR a6->a7 d1 Calculate: - ATP-Linked Respiration - Maximal Respiration - Proton Leak a7->d1

Caption: Workflow for assessing mitochondrial function using the Seahorse XF96 analyzer after this compound exposure.

Cellular ATP Measurement Assay

This assay quantifies the total ATP content in cell lysates, providing a direct measure of cellular energy status.

Methodology:

  • Cell Culture and Treatment: Grow N27 cells in 6-well plates to 65-70% confluency and treat with this compound (e.g., 3 μM) for 3 hours.[1]

  • Cell Lysis: After treatment, harvest and lyse the cells according to the kit manufacturer's protocol to release intracellular ATP.

  • Luminescence Reaction: Use a luminescence-based ATP assay kit (e.g., from Promega or Roche).[1][8] The assay utilizes the enzyme luciferase, which catalyzes the oxidation of luciferin in an ATP-dependent manner, producing light.

  • Detection: Measure the luminescent signal using a luminometer. The light intensity is directly proportional to the ATP concentration in the sample.

  • Data Representation: Results are often expressed as raw luminescence units (RLU) or normalized to a control group.

Downstream Consequences of ATP Depletion

The inhibition of Complex I and subsequent ATP depletion by this compound triggers a cascade of deleterious cellular events.

  • Increased Reactive Oxygen Species (ROS): The blockage of the ETC causes electrons to "leak" and prematurely react with oxygen, forming superoxide anions and other ROS.[3][9] This leads to a state of oxidative stress.

  • Oxidative Damage: Elevated ROS levels can damage cellular components, including lipids, proteins, and DNA.[10][11]

  • Mitochondrial Dysfunction: Oxidative stress further damages mitochondrial structures, exacerbating the initial insult.[1][3]

  • Apoptosis: The combination of severe energy deficit and high oxidative stress can trigger programmed cell death (apoptosis).[9][12]

Figure 3. Logical Pathway of this compound-Induced Neurotoxicity cluster_atp Energy Crisis cluster_ros Oxidative Stress This compound This compound C1 Inhibition of Mitochondrial Complex I This compound->C1 ETC_Block Blocked Electron Flow C1->ETC_Block ROS Increased ROS Production (Electron Leak) C1->ROS H_Grad Reduced Proton Gradient ETC_Block->H_Grad ATP_Dep ATP Depletion H_Grad->ATP_Dep Cell_Death Apoptosis / Cell Death ATP_Dep->Cell_Death Ox_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Ox_Damage Ox_Damage->Cell_Death

Caption: this compound inhibits Complex I, leading to ATP depletion and oxidative stress, which culminates in cell death.

Conclusion

In vitro evidence conclusively demonstrates that this compound is a potent inhibitor of mitochondrial Complex I. This targeted action disrupts the electron transport chain, leading to a dose-dependent decrease in mitochondrial respiration and a severe depletion of cellular ATP. The resulting energy crisis, coupled with increased oxidative stress, triggers downstream pathways that culminate in cellular dysfunction and death. These findings underscore the critical role of mitochondrial function in cellular health and highlight the specific bioenergetic mechanism underlying this compound's toxicity.

References

Structural Analysis of Tebufenpyrad Binding to Mitochondrial Complex I: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the structural and molecular interactions between the acaricide tebufenpyrad and its target, mitochondrial complex I (NADH:ubiquiquinone oxidoreductase). By integrating quantitative data, detailed experimental methodologies, and computational modeling insights, this document provides a comprehensive resource for understanding the inhibitory mechanism of this compound and the structural basis of resistance.

Introduction to this compound and Complex I

This compound is a potent acaricide and insecticide classified as a Mitochondrial Electron Transport Inhibitor (METI)[1][2]. Its mode of action is the specific inhibition of mitochondrial complex I, a large, multi-subunit enzyme that plays a crucial role in cellular respiration[1]. By blocking the electron transport chain at complex I, this compound disrupts the production of ATP, leading to cellular energy depletion and eventual organismal death. Understanding the precise binding mechanism of this compound is critical for the development of novel pesticides and for managing the emergence of resistance in target pest populations.

Complex I is a colossal L-shaped enzyme embedded in the inner mitochondrial membrane. It catalyzes the transfer of electrons from NADH to ubiquinone, a process coupled to the pumping of protons across the membrane, thus establishing the proton motive force essential for ATP synthesis. The ubiquinone binding pocket, located at the interface of the hydrophilic and membrane arms of the complex, is the primary target for a variety of inhibitors, including this compound.

Quantitative Analysis of this compound Inhibition and Resistance

The inhibitory potency of this compound and the impact of resistance mutations are key parameters in its characterization. The following tables summarize the available quantitative data from various studies.

Compound Organism/Cell Line Parameter Value Reference
This compoundTetranychus urticae (PR-20 strain)Resistance Ratio (RR)10-40[3]
PyridabenTetranychus urticae (PR-20 strain)Resistance Ratio (RR)240[3]
FenpyroximateTetranychus urticae (PR-20 strain)Resistance Ratio (RR)373[3]

Table 1: Cross-resistance profile of a pyridaben-resistant strain of T. urticae to this compound and other METI acaricides.

Mutation Organism Associated Resistance Reference
H92R in PSST subunitTetranychus urticaeFenpyroximate, Pyridaben, this compound[4]
H107R in PSST subunitPanonychus citriPyridaben[5]
V103I in PSST subunitPanonychus citriPyridaben (in combination with H107R)[5]

Table 2: Known mutations in the PSST subunit of complex I conferring resistance to this compound and other METI inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the structural analysis of this compound binding to complex I.

Purification of Mitochondrial Complex I

A highly pure and active preparation of complex I is a prerequisite for structural and functional studies. The following protocol is a generalized approach for the purification of mammalian complex I.

Materials:

  • Fresh or frozen mitochondria-rich tissue (e.g., bovine heart)

  • Solubilization buffer (e.g., containing dodecyl-β-D-maltoside (DDM) or lauryl maltose neopentyl glycol (LMNG))[6]

  • Chromatography resins (e.g., ion-exchange, size-exclusion)

  • Detergents for stabilization

Protocol:

  • Mitochondrial Isolation: Isolate mitochondria from the source tissue using differential centrifugation.

  • Membrane Solubilization: Resuspend the mitochondrial membranes in a solubilization buffer containing a mild non-ionic detergent (e.g., DDM or LMNG) to extract the membrane protein complexes[6].

  • Ion-Exchange Chromatography: Load the solubilized protein mixture onto an anion-exchange column. Elute the bound proteins using a salt gradient. Complex I typically elutes at a specific salt concentration.

  • Size-Exclusion Chromatography: Further purify the complex I-containing fractions using a size-exclusion chromatography column to separate it from other proteins and protein complexes based on size.

  • Purity and Activity Assessment: Assess the purity of the final preparation using SDS-PAGE and determine the enzymatic activity using a complex I activity assay.

Complex I Activity Assay

This assay measures the NADH:ubiquinone oxidoreductase activity of isolated complex I and is essential for assessing the inhibitory effect of compounds like this compound.

Materials:

  • Purified complex I

  • NADH solution

  • Ubiquinone analogue (e.g., decylubiquinone)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Spectrophotometer

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer and the ubiquinone analogue.

  • Enzyme Addition: Add a known amount of purified complex I to the reaction mixture.

  • Inhibitor Incubation (if applicable): For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound.

  • Initiation of Reaction: Start the reaction by adding NADH.

  • Monitoring Activity: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the complex I activity.

  • Data Analysis: Calculate the specific activity of the enzyme and, for inhibition studies, determine the IC50 value of this compound.

Site-Directed Mutagenesis of the PSST Subunit

To investigate the role of specific amino acid residues in this compound binding and resistance, site-directed mutagenesis can be employed to introduce specific mutations into the gene encoding the PSST subunit.

Materials:

  • Plasmid DNA containing the wild-type PSST gene

  • Mutagenic primers containing the desired mutation

  • High-fidelity DNA polymerase

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

Protocol:

  • Primer Design: Design a pair of complementary mutagenic primers that contain the desired nucleotide change.

  • PCR Amplification: Perform a PCR reaction using the plasmid DNA as a template, the mutagenic primers, and a high-fidelity DNA polymerase. This will amplify the entire plasmid, incorporating the mutation.

  • DpnI Digestion: Digest the PCR product with DpnI. This enzyme specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Selection and Sequencing: Select for transformed colonies and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.

  • Expression and Functional Analysis: Express the mutant PSST subunit and assess the impact of the mutation on complex I activity and this compound sensitivity.

Homology Modeling of the this compound Binding Site

In the absence of an experimental structure of this compound bound to complex I, homology modeling can be used to generate a predictive model.

Protocol:

  • Template Selection: Identify a high-resolution experimental structure of complex I (from a related species) from the Protein Data Bank (PDB) to serve as a template. Structures with bound inhibitors that share structural similarities with this compound are ideal.

  • Sequence Alignment: Align the amino acid sequence of the target complex I subunit(s) (e.g., the PSST subunit of the pest species of interest) with the sequence of the template structure.

  • Model Building: Use a homology modeling software (e.g., SWISS-MODEL, MODELLER) to build a three-dimensional model of the target protein based on the sequence alignment and the template structure.

  • Model Refinement and Validation: Refine the initial model to optimize its stereochemistry and energy. Validate the quality of the final model using tools like Ramachandran plots and other structural analysis software.

Molecular Docking of this compound

Molecular docking can then be used to predict the binding pose of this compound within the modeled active site of complex I.

Protocol:

  • Ligand and Receptor Preparation: Prepare the 3D structure of this compound and the homology model of the complex I binding site for docking. This includes adding hydrogen atoms and assigning partial charges.

  • Docking Simulation: Use a molecular docking program (e.g., AutoDock, Glide) to systematically sample different conformations and orientations of this compound within the defined binding pocket.

  • Scoring and Pose Selection: The docking program will score the different poses based on a scoring function that estimates the binding affinity. Select the most plausible binding poses for further analysis.

  • Analysis of Interactions: Analyze the predicted binding pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the binding site. This can provide insights into the structural basis of its inhibitory activity and can be correlated with mutagenesis data.

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the proposed mechanism of this compound inhibition.

experimental_workflow cluster_purification Complex I Purification cluster_analysis Structural & Functional Analysis Mitochondria Mitochondrial Isolation Solubilization Membrane Solubilization Mitochondria->Solubilization IonExchange Ion-Exchange Chromatography Solubilization->IonExchange SizeExclusion Size-Exclusion Chromatography IonExchange->SizeExclusion PurifiedComplexI Purified Complex I SizeExclusion->PurifiedComplexI ActivityAssay Complex I Activity Assay PurifiedComplexI->ActivityAssay HomologyModeling Homology Modeling PurifiedComplexI->HomologyModeling BindingModel This compound Binding Model ActivityAssay->BindingModel MolecularDocking Molecular Docking HomologyModeling->MolecularDocking MolecularDocking->BindingModel

Workflow for the structural and functional analysis of this compound's interaction with complex I.

inhibition_pathway This compound This compound ComplexI Mitochondrial Complex I (Ubiquinone Binding Site) This compound->ComplexI Binds to and inhibits ElectronTransport Electron Transport Chain ComplexI->ElectronTransport Blocks ProtonPumping Proton Pumping ElectronTransport->ProtonPumping Disrupts ATP_Production ATP Production ProtonPumping->ATP_Production Reduces CellDeath Cellular Energy Depletion & Cell Death ATP_Production->CellDeath Leads to

Signaling pathway illustrating the inhibitory mechanism of this compound on mitochondrial complex I.

Conclusion

The structural analysis of this compound's interaction with mitochondrial complex I reveals a classic example of targeted pesticide action. While a high-resolution experimental structure of the this compound-complex I adduct remains to be elucidated, a combination of quantitative resistance data, detailed biochemical and molecular biology protocols, and computational modeling provides a robust framework for understanding its mechanism of action. The identification of resistance-conferring mutations in the PSST subunit provides crucial insights into the putative binding site. The experimental workflows and conceptual diagrams presented in this guide offer a clear path for researchers to further investigate this and other complex I inhibitors, aiding in the rational design of new agrochemicals and the effective management of pesticide resistance.

References

Unveiling the Hidden Dangers: A Technical Guide to the Non-Target Effects of Tebufenpyrad in Aquatic Ecosystems

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the non-target effects of the pesticide Tebufenpyrad on aquatic organisms has been compiled for researchers, scientists, and drug development professionals. This guide provides a deep dive into the aquatic toxicity of this compound, outlining its impact on a range of non-target species. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying toxicological pathways.

This compound, a pyrazole acaricide and insecticide, is primarily used to control mites and other insect pests in agricultural and horticultural settings. Its mode of action is the inhibition of the mitochondrial electron transport chain at complex I, a mechanism highly effective against target pests. However, the broad-spectrum nature of this activity raises significant concerns about its impact on non-target aquatic organisms, which can be exposed to the chemical through runoff and spray drift. This guide synthesizes the available scientific literature to provide a thorough understanding of these risks.

Quantitative Ecotoxicity Data

The following tables summarize the acute and chronic toxicity of this compound to a variety of aquatic organisms, providing key metrics such as the median lethal concentration (LC50), the median effective concentration (EC50), and the no-observed-effect concentration (NOEC).

Table 1: Acute Toxicity of this compound to Aquatic Organisms
Organism Species Endpoint (Duration) Value (mg/L)
FishRainbow Trout (Oncorhynchus mykiss)96-hour LC500.023
InvertebrateWater Flea (Daphnia magna)48-hour EC500.046
AlgaeGreen Algae (Pseudokirchneriella subcapitata)72-hour EC50>0.068 (highest concentration tested, limited by water solubility)
Table 2: Chronic Toxicity of this compound to Aquatic Organisms
Organism Species Endpoint (Duration) Value (mg/L)
FishRainbow Trout (Oncorhynchus mykiss)21-day NOEC0.00245
InvertebrateWater Flea (Daphnia magna)21-day NOEC0.020

Experimental Protocols

The toxicity data presented in this guide are derived from studies conducted in accordance with internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These standardized protocols ensure the reliability and comparability of the results.

Fish, Acute Toxicity Test (based on OECD Guideline 203)

This test evaluates the acute lethal toxicity of a substance to fish.

  • Test Organism: Typically, rainbow trout (Oncorhynchus mykiss) are used.

  • Exposure Duration: 96 hours.

  • Test Conditions: Fish are exposed to a range of concentrations of this compound in a semi-static or flow-through system. Water temperature, pH, and dissolved oxygen levels are maintained at optimal conditions for the species.

  • Observations: Mortalities and any sublethal effects (e.g., abnormal behavior, discoloration) are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the LC50, the concentration estimated to cause mortality in 50% of the test fish over the 96-hour period.

Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to aquatic invertebrates.

  • Test Organism: Daphnia magna, a small freshwater crustacean, is the standard test species.

  • Exposure Duration: 48 hours.

  • Test Conditions: Young daphnids (less than 24 hours old) are exposed to various concentrations of this compound in a static system.

  • Observations: The number of immobilized daphnids (those unable to swim) is recorded at 24 and 48 hours.

  • Endpoint: The EC50, the concentration estimated to cause immobilization in 50% of the daphnids, is determined.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (based on OECD Guideline 201)

This test evaluates the effect of a substance on the growth of freshwater primary producers.

  • Test Organism: The green alga Pseudokirchneriella subcapitata is a commonly used species.

  • Exposure Duration: 72 hours.

  • Test Conditions: Exponentially growing algal cultures are exposed to a series of this compound concentrations under constant illumination and temperature.

  • Observations: Algal growth is measured over the 72-hour period, typically by cell counts or spectrophotometry.

  • Endpoint: The EC50 for growth rate inhibition is calculated, representing the concentration that reduces the algal growth rate by 50% compared to the control.

Mechanism of Action and Toxicological Pathways

This compound's primary mode of action is the disruption of cellular respiration through the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This interference with the electron transport chain has significant downstream consequences for aquatic organisms.

dot

Tebufenpyrad_Toxicity_Pathway This compound This compound MitoComplexI Mitochondrial Complex I This compound->MitoComplexI Inhibits ETCFlow Electron Transport Chain Flow MitoComplexI->ETCFlow Disrupts ATP ATP Production ETCFlow->ATP Decreases ROS Reactive Oxygen Species (ROS) Production ETCFlow->ROS Increases EnergyDepletion Energy Depletion ATP->EnergyDepletion Results in OxidativeStress Oxidative Stress ROS->OxidativeStress Leads to CellularDamage Cellular Damage (Lipid Peroxidation, Protein Oxidation) OxidativeStress->CellularDamage Causes ImpairedFunction Impaired Physiological Function (Growth, Reproduction, Mobility) CellularDamage->ImpairedFunction EnergyDepletion->ImpairedFunction Mortality Mortality ImpairedFunction->Mortality Can lead to

Figure 1: Signaling pathway of this compound toxicity in aquatic organisms.

The inhibition of mitochondrial complex I by this compound disrupts the normal flow of electrons, leading to two primary adverse outcomes: a significant reduction in ATP (adenosine triphosphate) synthesis and an increase in the production of reactive oxygen species (ROS). The resulting energy depletion impairs essential physiological functions such as growth, reproduction, and mobility.[1] Simultaneously, the overproduction of ROS leads to oxidative stress, causing damage to vital cellular components like lipids and proteins.[1] This combination of cellular damage and energy deficit ultimately contributes to the observed toxicity and mortality in aquatic organisms.

References

Methodological & Application

Application Notes: Mitochondrial Complex I Inhibition Assay Using Tebufenpyrad

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mitochondrial Complex I, also known as NADH:ubiquinone oxidoreductase, is the first and largest enzyme of the electron transport chain (ETC) located in the inner mitochondrial membrane. It plays a crucial role in cellular energy production by oxidizing NADH and transferring electrons to ubiquinone, a process coupled with the pumping of protons across the membrane to generate the proton-motive force for ATP synthesis.[1] Inhibition of Complex I is linked to various pathological conditions, including neurodegenerative diseases like Parkinson's disease, and is a target for drug development and toxicology studies.[2]

Tebufenpyrad is a potent and specific pyrazole acaricide that functions as a strong inhibitor of Mitochondrial Complex I.[3][4][5] Its mechanism of action involves blocking the electron transport chain at Complex I, which leads to decreased ATP production, increased generation of reactive oxygen species (ROS), and ultimately, cell death.[3][6][7] These characteristics make this compound a valuable tool for studying the consequences of Complex I dysfunction in various cellular models.

These application notes provide a detailed protocol for assessing mitochondrial dysfunction by measuring the inhibitory effects of this compound on Complex I activity in cultured cells using extracellular flux analysis.

Principle of the Assay

The assay quantifies mitochondrial respiration by measuring the oxygen consumption rate (OCR) in real-time. Extracellular flux analyzers, such as the Seahorse XF Analyzer, monitor the OCR of cells cultured in a specialized microplate.[8][9] By sequentially injecting pharmacological agents that modulate the ETC, key parameters of mitochondrial function can be determined.

In this protocol, cells are first treated with this compound to induce Complex I inhibition. The "Mito Stress Test" is then performed by sequentially injecting:

  • Oligomycin: An ATP synthase inhibitor, which blocks mitochondrial ATP production and reveals the portion of basal respiration linked to ATP synthesis.

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential, causing the ETC to function at its maximum rate and revealing the maximal respiratory capacity.

  • Rotenone & Antimycin A: A combination of Complex I and Complex III inhibitors that completely shuts down mitochondrial respiration. The remaining oxygen consumption is attributed to non-mitochondrial processes.[9][10]

By comparing the OCR profiles of this compound-treated cells to control cells, the specific impact on basal respiration, ATP-linked respiration, and maximal respiratory capacity can be quantified.

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., N27 rat dopaminergic neuronal cells) in a Seahorse XF cell culture microplate at a pre-determined optimal density (e.g., 65-70% confluency).[6] Allow cells to attach and grow overnight in a standard CO₂ incubator.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). From the stock, prepare serial dilutions in pre-warmed cell culture medium to achieve the desired final concentrations (e.g., 0.5, 1, 3, 6 µM).[6] Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

  • Cell Treatment: Replace the culture medium with the this compound-containing medium or vehicle control. Incubate the cells for a specified duration (e.g., 3 hours) in a CO₂ incubator.[6][7]

Protocol 2: Seahorse XF Mito Stress Test
  • Assay Medium Preparation: Prepare the Seahorse XF assay medium. For example, supplement XF Base Medium with glucose, pyruvate, and glutamine to final concentrations of 10 mM, 1 mM, and 2 mM, respectively. Warm the medium to 37°C and adjust the pH to 7.4.

  • Plate Preparation: One hour before the assay, remove the cell culture plate from the incubator. Gently wash the cells twice with the pre-warmed assay medium. Add the final volume of assay medium to each well and place the plate in a non-CO₂ 37°C incubator for 1 hour to allow temperature and pH to equilibrate.

  • Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight at 37°C in a non-CO₂ incubator.

  • Compound Loading: Load the hydrated sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) at optimized concentrations. For example, load to achieve final concentrations of 1.0 µM oligomycin, 0.5 µM FCCP, and 0.5 µM rotenone/antimycin A.

  • Assay Execution: Place the loaded cartridge and the cell culture plate into the Seahorse XF Analyzer. The instrument will calibrate and then execute the assay protocol, which involves cycles of mixing, waiting, and measuring OCR before and after the sequential injection of each compound.[9]

Data Presentation

The primary outputs of the assay are real-time measurements of the oxygen consumption rate (OCR). From these kinetic data, several key parameters of mitochondrial function are calculated. The results of this compound treatment can be summarized in tables for clear comparison.

Table 1: Effect of this compound on Mitochondrial Respiration Parameters in N27 Dopaminergic Cells.

ParameterControlThis compound (0.5 µM)This compound (1 µM)This compound (3 µM)This compound (6 µM)
Basal Respiration NormalDecreasedDecreasedMarkedly DecreasedMarkedly Decreased
ATP-Linked Respiration NormalDecreasedDecreasedDose-dependent decreaseDose-dependent decrease
Maximal Respiratory Capacity NormalDecreasedDecreasedDose-dependent decreaseDose-dependent decrease
Non-Mitochondrial Respiration UnchangedUnchangedUnchangedUnchangedUnchanged

Data summarized from findings that this compound exposure leads to a dose-dependent decrease in basal respiration, ATP-linked respiration, and respiratory capacity.[6]

Table 2: Cytotoxicity of this compound in N27 Dopaminergic Cells.

CompoundCell LineExposure TimeEC₅₀ Value
This compound N27 Dopaminergic Neuronal Cells3 hours3.98 µM

EC₅₀ (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Data from Charli et al., 2016.[7]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Seed Cells in XF Microplate p2 Prepare this compound and Control Solutions p1->p2 e1 Treat Cells with This compound (3h) p2->e1 p3 Hydrate Sensor Cartridge e3 Load Cartridge with Mito Stress Compounds p3->e3 e2 Wash & Add Assay Medium e1->e2 e4 Run Seahorse XF Mito Stress Test e2->e4 e3->e4 a1 Measure OCR vs. Time e4->a1 a2 Calculate Key Parameters: - Basal Respiration - ATP Production - Maximal Respiration a1->a2 a3 Compare Treated vs. Control Groups a2->a3

Caption: Workflow for the mitochondrial complex I inhibition assay using this compound.

Signaling Pathway

G cluster_mito Mitochondrion cluster_cellular Cellular Response This compound This compound complexI Mitochondrial Complex I This compound->complexI Inhibits ros Increased ROS (Oxidative Stress) complexI->ros Leads to atp Decreased ATP (Energy Depletion) complexI->atp Disrupts atp_synthase ATP Synthase stress Cellular Stress Pathways Activated (e.g., AKT/FOXO, Autophagy) ros->stress atp->stress death Cell Death (Apoptosis/Necrosis) atp->death stress->death

References

Application Note: Quantitative Analysis of Tebufenpyrad in Animal Tissue using a Modified QuEChERS Method and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Tebufenpyrad is a broad-spectrum insecticide and acaricide belonging to the pyrazole class. It functions by inhibiting the mitochondrial electron transport chain. Monitoring its residue levels in animal tissues is crucial for food safety assessment and toxicological studies. This document provides a detailed protocol for the extraction and quantification of this compound from animal tissue samples using a modified Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is designed for high sensitivity, selectivity, and robustness.

Experimental Protocol

Reagents and Materials
  • This compound analytical standard (≥98% purity)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade (≥99%)

  • Ammonium formate, LC-MS grade

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary Secondary Amine (PSA) sorbent

  • C18 bulk sorbent

  • 50 mL and 15 mL polypropylene centrifuge tubes

  • 0.22 µm syringe filters (PTFE or similar)

Instrumentation
  • Liquid Chromatograph: UPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.

  • Analytical Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Other Equipment: High-speed centrifuge, vortex mixer, sample homogenizer (e.g., bead beater or rotor-stator).

Sample Preparation (Modified QuEChERS Protocol)

The QuEChERS method is a streamlined procedure for extracting pesticide residues from complex matrices.[1][2] For fatty animal tissues, modifications such as the inclusion of C18 sorbent are essential for lipid removal.[3][4]

  • Homogenization: Weigh 5 g (± 0.05 g) of homogenized tissue sample (e.g., muscle, liver) into a 50 mL centrifuge tube. For dry tissues, add an appropriate volume of water to rehydrate the sample.

  • Internal Standard: Add the internal standard solution to the sample.

  • Extraction:

    • Add 10 mL of 1% acetic acid in acetonitrile to the tube.

    • Cap the tube and shake vigorously for 1 minute using a vortex mixer or an automatic shaker.[4]

  • Partitioning:

    • Add the QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes to achieve phase separation.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE cleanup tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.[4] The PSA removes organic acids and other polar interferences, while C18 removes lipids.

    • Vortex for 30 seconds.

    • Centrifuge at ≥10,000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm syringe filter.

    • Dilute the extract with the initial mobile phase (e.g., 1:1 v/v) to minimize matrix effects before injection into the LC-MS/MS system.[4]

LC-MS/MS Analysis

The analysis is performed using a reverse-phase chromatographic separation coupled with detection in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 5 mM Ammonium Formate and 0.1% Formic Acid in Water.

    • Mobile Phase B: 5 mM Ammonium Formate and 0.1% Formic Acid in Methanol.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-0.5 min: 20% B

      • 0.5-8.0 min: Linear gradient to 95% B

      • 8.0-10.0 min: Hold at 95% B

      • 10.1-13.0 min: Return to 20% B (re-equilibration)

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 - 400 °C.

    • Cone Gas Flow: ~50 L/hr.

    • Desolvation Gas Flow: ~650 L/hr.

    • Collision Gas: Argon.

The monoisotopic mass of this compound is 333.2 g/mol , and it is detected as the protonated molecule [M+H]⁺ at an m/z of approximately 334.2.[5] The MRM transitions are optimized by infusing a standard solution of this compound into the mass spectrometer.

Table 1: this compound MRM Transitions and MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Collision Energy (eV) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV) (Qualifier)Cone/Declustering Potential (V)
This compound334.2145.028117.04025 - 40

Note: MS parameters such as cone voltage and collision energies are instrument-dependent and should be optimized for the specific system being used.

Data and Performance Characteristics

Method validation should be performed according to established guidelines (e.g., SANTE/11312/2021) to ensure reliability.[6][7] The following table summarizes the expected performance characteristics of this method for pesticide analysis in animal tissue matrices like chicken and fish.[1][7]

Table 2: Summary of Expected Quantitative Performance

ParameterMatrixExpected ValueReference
Limit of Detection (LOD) Chicken Muscle4 - 6 µg/kg[6][7]
Limit of Quantification (LOQ) Chicken Muscle10 µg/kg[6][7]
Linearity (r²) Matrix-matched standards> 0.99[2]
Recovery Chicken, Fish70 - 120%[4][7]
Precision (RSD) Chicken, Fish≤ 20%[1][7]
Matrix Effects Fish Tissue< 20% for most analytes[1]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Homogenize 5g of Tissue Sample extract 2. Add ACN + Internal Std & Vortex sample->extract Extraction partition 3. Add QuEChERS Salts & Centrifuge extract->partition Partitioning cleanup 4. d-SPE Cleanup (PSA, C18, MgSO4) partition->cleanup Cleanup final 5. Filter & Dilute Final Extract cleanup->final inject 6. Inject into LC-MS/MS System final->inject acquire 7. Data Acquisition (MRM) process 8. Peak Integration & Quantification acquire->process report 9. Generate Report process->report

Caption: Workflow for this compound analysis in tissue.

Logical Relationship of QuEChERS Cleanup

This diagram shows the function of each component in the d-SPE cleanup step.

G cluster_dspe d-SPE Components extract Acetonitrile Extract (from partitioning step) psa PSA Sorbent extract->psa Removes: Organic Acids, Sugars, Polar Pigments c18 C18 Sorbent extract->c18 Removes: Lipids, Non-polar Interferences mgso4 Anhydrous MgSO4 extract->mgso4 Removes: Residual Water cleaned Cleaned Extract for LC-MS/MS cleaned_proxy cleaned_proxy cleaned_proxy->cleaned

Caption: Role of d-SPE components in sample cleanup.

References

Application Notes and Protocols: Tebufenpyrad in Parkinson's Disease Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. A key pathological hallmark of PD is mitochondrial dysfunction, particularly the inhibition of mitochondrial complex I. Tebufenpyrad, a pesticide, is a known inhibitor of mitochondrial complex I and has been utilized in research to model Parkinson's disease-like neurotoxicity.[1][2] These application notes provide a comprehensive overview of the use of this compound in PD research models, including its mechanism of action, protocols for in vitro and proposed in vivo studies, and methods to assess its effects on neuronal viability and related pathological markers.

Mechanism of Action

This compound induces neurotoxicity primarily by inhibiting the NADH dehydrogenase (Complex I) of the mitochondrial electron transport chain.[2] This inhibition leads to a cascade of downstream effects that are highly relevant to the pathology of Parkinson's disease:

  • ATP Depletion: Inhibition of complex I disrupts the electron transport chain, leading to a significant decrease in ATP production.[1][3]

  • Oxidative Stress: The dysfunctional mitochondrial complex I becomes a major source of reactive oxygen species (ROS), leading to oxidative damage to cellular components.[1][4]

  • Mitochondrial Dysfunction: Prolonged exposure to this compound results in damage to mitochondrial structure and function.[1]

  • Apoptotic Cell Death: The culmination of energy deficits and oxidative stress triggers apoptotic pathways, leading to neuronal cell death.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on the effects of this compound on dopaminergic neuronal cells.

Table 1: Cytotoxicity of this compound in N27 Dopaminergic Neuronal Cells [1][4]

ParameterValueCell LineExposure Time
EC503.98 µMN273 hours

Table 2: Effects of this compound on Mitochondrial Function and Oxidative Stress in N27 Cells [1]

ParameterConcentrationExposure TimeObservation
ATP Production3 µM3 hoursSignificant decrease
Reactive Oxygen Species (ROS)3 µM30, 60, 180 minsTime-dependent increase
m-aconitase activity3 µM3 hoursSignificant reduction
Basal Mitochondrial Oxygen Consumption0.5, 1, 3, 6 µM3 hoursDose-dependent suppression
ATP-linked Respiration0.5, 1, 3, 6 µM3 hoursDose-dependent decrease
Respiratory Capacity0.5, 1, 3, 6 µM3 hoursDose-dependent decrease

Experimental Protocols

In Vitro Models

Protocol 1: Assessment of this compound-Induced Cytotoxicity in Dopaminergic Neuronal Cells (e.g., N27, SH-SY5Y)

Objective: To determine the dose-dependent cytotoxicity of this compound.

Materials:

  • Dopaminergic neuronal cell line (e.g., N27)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTS assay kit

  • Plate reader

Procedure:

  • Seed N27 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a culture medium from a stock solution. The final concentrations should range from 0 to 30 µM.[1]

  • Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate for 3 hours at 37°C in a humidified incubator with 5% CO2.[1]

  • After the incubation period, add 20 µL of the MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value.

Protocol 2: Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

Objective: To assess the effect of this compound on mitochondrial oxygen consumption rate (OCR).

Materials:

  • N27 cells

  • Seahorse XF96 cell culture microplate

  • This compound

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Oligomycin, FCCP, Rotenone/Antimycin A

  • Seahorse XF96 Analyzer

Procedure:

  • Seed N27 cells in a Seahorse XF96 plate and allow them to attach.

  • Treat the cells with different concentrations of this compound (e.g., 0.5, 1, 3, and 6 µM) for 3 hours.[1]

  • After treatment, wash the cells with the Seahorse XF Base Medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Load the Seahorse XF96 cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A.

  • Calibrate the Seahorse XF96 Analyzer.

  • Place the cell plate in the analyzer and initiate the assay.

  • Measure the basal OCR, followed by sequential injections of Oligomycin, FCCP, and Rotenone/Antimycin A to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Protocol 3: Assessment of Intracellular Reactive Oxygen Species (ROS) Production

Objective: To measure the generation of ROS induced by this compound.

Materials:

  • N27 cells

  • This compound

  • CM-H2DCFDA fluorescent probe

  • 96-well black, clear-bottom plate

  • Fluorescence plate reader

Procedure:

  • Seed N27 cells in a 96-well black, clear-bottom plate.

  • Treat the cells with 3 µM this compound for various time points (e.g., 30, 60, 180 minutes).[1]

  • After treatment, load the cells with CM-H2DCFDA probe according to the manufacturer's instructions.

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.

  • The increase in fluorescence intensity corresponds to the level of intracellular ROS.

Proposed In Vivo Model

Protocol 4: Proposed this compound-Induced Parkinson's Disease Model in Rodents

Objective: To establish a progressive neurodegenerative model in rodents that mimics key features of Parkinson's disease. Note: This is a proposed protocol based on models using other mitochondrial complex I inhibitors like rotenone, as specific in vivo protocols for this compound are not well-documented in the available literature.[5][6]

Materials:

  • Male C57BL/6 mice or Sprague-Dawley rats

  • This compound

  • Vehicle (e.g., sunflower oil with DMSO)

  • Stereotaxic apparatus (for intrastriatal injections, if applicable)

  • Behavioral testing equipment (e.g., rotarod, open field)

Procedure (Systemic Administration):

  • Dissolve this compound in a suitable vehicle.

  • Administer this compound to the animals via daily subcutaneous or intraperitoneal injections. A starting dose could be in the range of 1-5 mg/kg, to be optimized based on toxicity and desired level of neurodegeneration.

  • Continue the injections for a period of 28 to 60 days.

  • Monitor the animals for weight loss and general health.

  • Perform behavioral tests (e.g., rotarod test for motor coordination, open field test for locomotor activity) at regular intervals to assess motor deficits.

  • At the end of the treatment period, sacrifice the animals and collect brain tissue for neurochemical and histological analysis (e.g., HPLC for dopamine levels, immunohistochemistry for tyrosine hydroxylase-positive neurons in the substantia nigra).

Alpha-Synuclein Aggregation

Protocol 5: In Vitro Alpha-Synuclein Aggregation Assay (Thioflavin T)

Objective: To assess the potential of this compound to directly influence the aggregation of alpha-synuclein. Note: While this compound's primary mechanism is mitochondrial inhibition, downstream effects like oxidative stress can promote protein misfolding. This is a general protocol to test for such effects.[7]

Materials:

  • Recombinant human alpha-synuclein protein

  • Thioflavin T (ThT)

  • 96-well black, clear-bottom plate with a Teflon polyball per well

  • This compound

  • Phosphate-buffered saline (PBS)

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare a solution of 70 µM alpha-synuclein in PBS.[7]

  • In a 96-well plate, combine the alpha-synuclein solution, 40 µM ThT, and various concentrations of this compound.[7]

  • Include a positive control (e.g., a known aggregator) and a negative control (vehicle).

  • Place a Teflon polyball in each well to promote agitation.

  • Seal the plate and incubate it at 37°C with continuous orbital shaking.

  • Measure the ThT fluorescence (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 2 hours) for up to 72 hours.

  • An increase in fluorescence indicates the formation of beta-sheet-rich amyloid fibrils.

Visualizations

G This compound This compound ComplexI Mitochondrial Complex I This compound->ComplexI Inhibits ETC Disrupted Electron Transport Chain ComplexI->ETC ATP Decreased ATP Production ETC->ATP ROS Increased ROS Production ETC->ROS MitochondrialDamage Mitochondrial Damage ATP->MitochondrialDamage OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->MitochondrialDamage Apoptosis Apoptosis MitochondrialDamage->Apoptosis NeuronDeath Dopaminergic Neuron Death Apoptosis->NeuronDeath

Caption: this compound's Mechanism of Action in Neurons.

G start Start seed_cells Seed Dopaminergic Cells (e.g., N27) start->seed_cells treat_this compound Treat with This compound seed_cells->treat_this compound incubate Incubate (e.g., 3 hours) treat_this compound->incubate add_mts Add MTS Reagent incubate->add_mts incubate2 Incubate (1-4 hours) add_mts->incubate2 read_absorbance Measure Absorbance (490 nm) incubate2->read_absorbance analyze Calculate Cell Viability & EC50 read_absorbance->analyze end End analyze->end

Caption: In Vitro Cytotoxicity Assay Workflow.

G start Start animal_acclimatization Animal Acclimatization (e.g., Mice) start->animal_acclimatization tebufenpyrad_prep Prepare this compound Solution animal_acclimatization->tebufenpyrad_prep systemic_admin Systemic Administration (e.g., s.c. or i.p.) Daily for 28-60 days tebufenpyrad_prep->systemic_admin behavioral_testing Behavioral Testing (Rotarod, Open Field) systemic_admin->behavioral_testing Periodic tissue_collection Sacrifice and Brain Tissue Collection systemic_admin->tissue_collection End of Treatment analysis Neurochemical & Histological Analysis tissue_collection->analysis end End analysis->end

Caption: Proposed In Vivo PD Model Workflow.

References

Application Notes and Protocol: Seahorse XF Analyzer for Evaluating the Mitochondrial Effects of Tebufenpyrad

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial dysfunction is a key factor in the pathology of numerous diseases and a common mechanism of drug-induced toxicity. The Agilent Seahorse XF Analyzer is a powerful tool for assessing cellular metabolism in real-time by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). This application note provides a detailed protocol for utilizing the Seahorse XF Cell Mito Stress Test to investigate the effects of tebufenpyrad, a potent inhibitor of mitochondrial Complex I, on cellular respiration.

This compound is a pyrazole insecticide and acaricide that exerts its toxic effects by disrupting the mitochondrial electron transport chain (ETC) at Complex I (NADH:ubiquinone oxidoreductase).[1] This inhibition leads to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), ultimately causing cellular stress and apoptosis.[2][3] Understanding the impact of compounds like this compound on mitochondrial function is crucial for toxicology studies and for developing therapeutic strategies for diseases involving mitochondrial impairment.

This document outlines the experimental workflow, provides a step-by-step protocol for treating cells with this compound in a Seahorse XF assay, and details the analysis and interpretation of the resulting data.

Signaling Pathway of this compound's Action

cluster_ETC Mitochondrial Electron Transport Chain cluster_ProtonGradient Proton Gradient (H+) Complex I Complex I CoQ CoQ Complex I->CoQ e- Complex II Complex II Complex II->CoQ e- Complex III Complex III CoQ->Complex III e- Cyt c Cyt c Complex III->Cyt c e- Complex IV Complex IV Cyt c->Complex IV e- O2 O2 Complex IV->O2 e- H2O H2O Complex IV->H2O ATP Synthase ATP Synthase ATP ATP ATP Synthase->ATP ADP + Pi This compound This compound This compound->Complex I Inhibition

Caption: this compound inhibits Complex I of the mitochondrial electron transport chain.

Experimental Workflow

A Day 1: Seed Cells in Seahorse XF Plate B Day 2: Prepare Reagents & Hydrate Sensor Cartridge A->B C Day 2: Pre-treat cells with this compound B->C D Day 2: Prepare Seahorse XF Analyzer C->D E Day 2: Load Sensor Cartridge with Mito Stress Test Compounds D->E F Day 2: Run Seahorse XF Cell Mito Stress Test E->F G Data Analysis & Interpretation F->G

Caption: Workflow for Seahorse XF assay with this compound treatment.

Materials and Reagents

Material/ReagentSupplier
Seahorse XF Analyzer (e.g., XFe96, XFe24)Agilent Technologies
Seahorse XF Cell Culture MicroplatesAgilent Technologies
Seahorse XF Sensor CartridgesAgilent Technologies
Seahorse XF CalibrantAgilent Technologies
Seahorse XF Base MediumAgilent Technologies
Glucose, Pyruvate, GlutamineAgilent Technologies
This compounde.g., Sigma-Aldrich, Cayman Chemical
Seahorse XF Cell Mito Stress Test KitAgilent Technologies
Cell Culture Medium (appropriate for cell type)Varies
Fetal Bovine Serum (FBS)Varies
Penicillin-StreptomycinVaries
Trypsin-EDTAVaries
Phosphate-Buffered Saline (PBS)Varies
Dimethyl Sulfoxide (DMSO)Varies

Detailed Experimental Protocol

Day 1: Cell Seeding

  • Cell Culture: Culture cells in appropriate growth medium at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Counting: Harvest cells using standard trypsinization and perform a cell count to determine cell viability and concentration.

  • Seeding: Seed the cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density. Seeding density is critical and should be optimized for each cell type. A general guideline is 20,000 - 80,000 cells per well for a 96-well plate.[4] Do not seed cells in the background correction wells.

  • Incubation: Incubate the plate at 37°C with 5% CO2 overnight to allow for cell attachment and monolayer formation.

Day 2: Seahorse XF Assay

  • Hydrate Sensor Cartridge:

    • One day prior to the assay, hydrate the Seahorse XF Sensor Cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.

    • Incubate overnight at 37°C in a non-CO2 incubator.

  • Prepare Seahorse Assay Medium:

    • Warm Seahorse XF Base Medium to 37°C.

    • Supplement the base medium with glucose, sodium pyruvate, and glutamine to the desired final concentrations (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).

    • Adjust the pH to 7.4.

  • Prepare this compound Stock Solution:

    • Dissolve this compound in DMSO to create a high-concentration stock solution.

    • Prepare serial dilutions of this compound in the Seahorse assay medium to achieve the desired final concentrations for treatment. A suggested concentration range to start with for neuronal cells is 0.5 µM to 10 µM.[5] For other cell types, a preliminary dose-response experiment is recommended. The final DMSO concentration in the wells should be kept below 0.1% to avoid solvent toxicity.

  • This compound Treatment:

    • Remove the cell culture plate from the incubator.

    • Gently wash the cells twice with pre-warmed Seahorse assay medium.

    • Add the appropriate volume of the prepared this compound dilutions to the respective wells. Include vehicle control wells (assay medium with the same final concentration of DMSO).

    • Incubate the plate at 37°C in a non-CO2 incubator for the desired treatment time (e.g., 1-3 hours).[5]

  • Prepare Mito Stress Test Compounds:

    • Reconstitute the oligomycin, FCCP, and rotenone/antimycin A from the Seahorse XF Cell Mito Stress Test Kit in the Seahorse assay medium to the desired stock concentrations. The optimal concentrations of these compounds, especially FCCP, should be determined empirically for the specific cell type being used.[5]

  • Load the Sensor Cartridge:

    • Load the prepared oligomycin, FCCP, and rotenone/antimycin A solutions into the appropriate injection ports (A, B, and C, respectively) of the hydrated sensor cartridge.

  • Run the Seahorse XF Assay:

    • Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.

    • After calibration, replace the calibrant plate with the cell culture plate containing the this compound-treated cells.

    • Start the assay. The instrument will measure the basal OCR, and then sequentially inject the compounds from the cartridge, measuring the OCR after each injection.

Data Analysis and Interpretation

The Seahorse XF software will generate OCR data over time. The key parameters of mitochondrial function are calculated as follows:

  • Basal Respiration: The initial OCR reading before any injections. This represents the baseline oxygen consumption of the cells.

  • ATP-Linked Respiration: The decrease in OCR after the injection of oligomycin (an ATP synthase inhibitor). This indicates the portion of basal respiration used for ATP production.

  • Proton Leak: The remaining OCR after oligomycin injection. This represents the oxygen consumption required to compensate for the natural leakage of protons across the inner mitochondrial membrane.

  • Maximal Respiration: The OCR after the injection of FCCP (an uncoupling agent that collapses the proton gradient). This reveals the maximum respiratory capacity of the mitochondria.

  • Spare Respiratory Capacity: The difference between maximal respiration and basal respiration. This is an indicator of the cell's ability to respond to an increased energy demand.

  • Non-Mitochondrial Respiration: The OCR remaining after the injection of rotenone and antimycin A (inhibitors of Complex I and III, respectively). This is due to cellular processes other than mitochondrial respiration that consume oxygen.

Interpreting the Effects of this compound:

As a Complex I inhibitor, this compound is expected to cause a dose-dependent decrease in mitochondrial respiration. The expected changes in the Seahorse parameters are summarized in the table below.

Quantitative Data Summary

ParameterVehicle Control (Expected)This compound Treatment (Expected Outcome)
This compound Concentration 0 µM0.5 - 10 µM (or empirically determined range)[5]
Cell Seeding Density (96-well) 20,000 - 80,000 cells/well (cell-type dependent)[4]20,000 - 80,000 cells/well (cell-type dependent)[4]
Basal Respiration NormalDose-dependent decrease
ATP-Linked Respiration NormalDose-dependent decrease
Proton Leak NormalMay decrease
Maximal Respiration NormalDose-dependent decrease
Spare Respiratory Capacity NormalDose-dependent decrease

Note: The exact magnitude of the changes will depend on the cell type, the concentration of this compound used, and the duration of the treatment.

Conclusion

This application note provides a comprehensive protocol for using the Seahorse XF Analyzer to study the effects of the mitochondrial Complex I inhibitor, this compound, on cellular respiration. By following this protocol, researchers can obtain valuable insights into the mechanisms of this compound-induced toxicity and investigate the role of mitochondrial dysfunction in various biological processes. The detailed methodology and data interpretation guidelines will aid researchers, scientists, and drug development professionals in effectively utilizing this powerful technology.

References

Application Notes: Preparation and Use of Tebufenpyrad in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tebufenpyrad is a pyrazole acaricide and insecticide that functions as a potent inhibitor of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone reductase).[1][2][3] This mechanism disrupts cellular energy metabolism, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the induction of apoptosis.[1][4][5] Due to its specific mitochondrial target, this compound is a valuable tool for in vitro studies related to mitochondrial dysfunction, oxidative stress, calcium homeostasis, cell cycle regulation, and apoptosis.[4][6] These application notes provide detailed protocols for the preparation of this compound stock and working solutions for use in cell culture-based assays.

Physicochemical and Toxicological Data

Proper handling and accurate concentration calculations are critical for reproducible experimental outcomes. The key properties of this compound are summarized below.

PropertyValueReference(s)
Molecular Formula C₁₈H₂₄ClN₃O[7]
Molecular Weight 333.86 g/mol [3]
Appearance Off-white crystalline solid[3][7]
Solubility Water: 2.61 mg/L (at 25°C) Organic Solvents: Highly soluble in Dichloromethane, DMSO[7][8][9]
LD₅₀ (Oral, Rat) 595 mg/kg (male), 997 mg/kg (female)[3]
LD₅₀ (Dermal, Rat) >2000 mg/kg[3]
Primary Mechanism Mitochondrial Complex I Inhibitor[1][3]

Mechanism of Action in Mammalian Cells

This compound exerts its cytotoxic effects primarily by inhibiting the NADH dehydrogenase component of mitochondrial complex I.[2][3] This inhibition blocks the transfer of electrons in the electron transport chain, leading to several downstream cellular consequences:

  • Decreased ATP Synthesis: Inhibition of the electron transport chain severely impairs oxidative phosphorylation, resulting in a rapid depletion of cellular ATP.[1][5]

  • Increased ROS Production: The blockage of electron flow promotes the leakage of electrons, which then react with molecular oxygen to form superoxide anions and other reactive oxygen species (ROS).[1][4]

  • Induction of Apoptosis: The combination of energy depletion and oxidative stress triggers the intrinsic apoptotic pathway.[4][6] this compound has been shown to trigger apoptosis, disrupt calcium homeostasis, and cause cell cycle arrest in the G1 phase.[4]

  • Signaling Pathway Modulation: this compound can alter cellular signaling, including the MAPK signaling pathways.[4][6] In liver cells, its effects may be mediated by interaction with the PPARγ transcription factor.[10]

Tebufenpyrad_Pathway This compound This compound complex1 Mitochondrial Complex I This compound->complex1 Inhibits atp ATP Production (Cellular Energy) complex1->atp ros Reactive Oxygen Species (ROS) complex1->ros apoptosis Apoptosis atp->apoptosis cellcycle G1 Cell Cycle Arrest atp->cellcycle ros->apoptosis calcium Ca2+ Homeostasis Disruption ros->calcium mapk MAPK Pathway Alteration ros->mapk ros->cellcycle

Fig. 1: this compound's mechanism of action.

Experimental Protocols

Required Materials and Reagents
  • This compound powder (≥98% purity)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

  • Calibrated analytical balance

  • Vortex mixer

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Cell line of interest

  • Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat

Safety Precautions

This compound may cause organ damage through prolonged or repeated exposure and is harmful if swallowed or inhaled.[11]

  • Always handle this compound powder in a chemical fume hood or a well-ventilated area.[12][13]

  • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[11][14]

  • Avoid creating dust.[11]

  • Wash hands thoroughly after handling.[12]

  • Consult the Safety Data Sheet (SDS) for complete safety information before use.[11][13][14]

Protocol 1: Preparation of 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, which is a standard concentration for long-term storage.

  • Calculation: Determine the mass of this compound needed.

    • Molecular Weight (MW) = 333.86 g/mol

    • Desired Concentration = 10 mM = 0.010 mol/L

    • Desired Volume = 1 mL = 0.001 L

    • Mass (mg) = Desired Concentration (mol/L) x Desired Volume (L) x MW ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 333.86 g/mol x 1000 mg/g = 3.34 mg

  • Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh approximately 3.34 mg of this compound powder directly into the tube. Record the exact mass.

  • Solubilization: Add cell culture-grade DMSO to the tube to achieve a final concentration of 10 mM based on the actual mass weighed.

    • Volume of DMSO (µL) = [Mass (mg) / 333.86 ( g/mol )] / 0.010 (mol/L) x 1,000,000 (µL/L)

  • Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light. Stock solutions in DMSO are typically stable for several months.[15]

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

Working solutions are prepared by diluting the high-concentration stock solution into a complete cell culture medium immediately before treating the cells.

  • Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution Scheme: Perform serial dilutions to reach the desired final concentrations. It is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically ≤0.5%, and ideally ≤0.1%.

    • Example for a 10 µM working solution:

      • Add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium. This creates a 1:1000 dilution, resulting in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.

      • Vortex the working solution gently before adding it to the cell culture wells.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. For the example above, the vehicle control would be complete medium with 0.1% DMSO.

Protocol 3: Example Application - Cytotoxicity Assay

This protocol outlines a general procedure for assessing the cytotoxicity of this compound using a metabolic assay like MTT or WST-1.[16]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume proliferation for 18-24 hours.[17]

  • Preparation of Treatment Media: Prepare a series of this compound working solutions in complete culture medium at 2x the final desired concentrations (e.g., 0, 2, 4, 8, 12, 20 µM).

  • Cell Treatment: Remove the existing medium from the cells. Add an equal volume of the 2x treatment media to the wells to achieve the final 1x concentrations (e.g., 0, 1, 2, 4, 6, 10 µM).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 3, 24, or 48 hours) under standard culture conditions (37°C, 5% CO₂). A 3-hour exposure has been shown to induce cell death in dopaminergic neuronal cells.[1][5]

  • Viability Assessment: After incubation, measure cell viability using an appropriate assay (e.g., MTT, WST-1, or CellTiter-Glo) according to the manufacturer's instructions.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the EC₅₀ (half-maximal effective concentration).

Experimental Workflow and Data Summary

The overall process from solution preparation to data analysis follows a logical sequence.

Tebufenpyrad_Workflow cluster_prep Solution Preparation cluster_exp Cell-Based Experiment cluster_analysis Data Analysis weigh 1. Weigh this compound (3.34 mg) dissolve 2. Dissolve in DMSO (~1 mL for 10 mM) weigh->dissolve stock 3. Create 10 mM Stock dissolve->stock aliquot 4. Aliquot & Store at -20°C stock->aliquot dilute 5. Prepare Working Solutions in Culture Medium aliquot->dilute treat 6. Treat Cells in Plate dilute->treat incubate 7. Incubate (e.g., 3-48h) treat->incubate assay 8. Perform Viability Assay (e.g., MTT) incubate->assay analyze 9. Analyze Data & Calculate EC₅₀ assay->analyze

Fig. 2: Workflow for this compound cell-based assays.
Summary of Reported Cellular Effects

Cell Line / ModelConcentration / DoseObserved EffectReference(s)
Rat Dopaminergic Neuronal Cells (N27)EC₅₀ = 3.98 µMDose-dependent cell death after 3-hour exposure.[1][5]
Rat Dopaminergic Neuronal Cells (N27)3 µMInduced ROS generation, m-aconitase damage, and abnormal mitochondrial morphology.[1][5]
Porcine Trophectoderm & Luminal Epithelial CellsNot specifiedReduced cell viability, triggered apoptosis and ROS production, induced G1 cell cycle arrest, disrupted Ca²⁺ homeostasis.[4][6]
Human Liver Cells (HepaRG)Not specifiedIncreased expression of metabolizing enzymes, effects mediated by PPARγ transcription factor.[10]

References

Application Notes & Protocols: An In Vitro Model for Investigating Tebufenpyrad Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tebufenpyrad is a potent acaricide that functions by inhibiting the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). Its widespread use has led to the development of resistance in key agricultural pests, particularly the two-spotted spider mite, Tetranychus urticae. Understanding the molecular mechanisms underpinning this resistance is crucial for developing effective resistance management strategies and novel control agents. This document provides a detailed framework for establishing and utilizing an in vitro cell-based model to study the primary mechanisms of this compound resistance: target-site modification, metabolic detoxification, and enhanced xenobiotic efflux.

The protocols outlined herein are intended for researchers, scientists, and professionals in the fields of entomology, toxicology, and drug development. They provide a robust, reproducible, and ethically sound alternative to whole-organism studies for dissecting the cellular and biochemical pathways of resistance.

Overview of this compound Resistance Mechanisms

Resistance to this compound in arthropods is a multifactorial phenomenon. The principal mechanisms can be categorized as follows:

  • Target-Site Insensitivity: Mutations in the nuclear or mitochondrial genes encoding subunits of Complex I can alter the binding site of this compound, reducing its inhibitory effect. A notable mutation is the H110R substitution in the PSST subunit.[1]

  • Metabolic Resistance: This involves the enzymatic detoxification of the acaricide before it can reach its target. Key enzyme families implicated are:

    • Cytochrome P450 Monooxygenases (P450s): These enzymes catalyze oxidative reactions that can hydroxylate and detoxify this compound.[2][3][4] Overexpression of specific P450 genes is a common resistance mechanism.[5]

    • Glutathione S-Transferases (GSTs): GSTs conjugate reduced glutathione to xenobiotics, rendering them more water-soluble and facilitating their excretion.[6][7] Elevated GST activity can contribute to this compound resistance.[8]

  • Enhanced Efflux: ATP-binding cassette (ABC) transporters are transmembrane proteins that actively pump xenobiotics out of the cell, preventing them from reaching their intracellular targets.[9][10][11][12] Upregulation of ABC transporter genes is a known mechanism of insecticide resistance.[13]

This in vitro model allows for the systematic investigation of each of these mechanisms using a resistant cell line developed through selective pressure.

Experimental Workflow

The overall workflow for establishing and utilizing the in vitro model is depicted below. The process begins with the establishment of a resistant cell line, followed by characterization of the resistance phenotype and subsequent investigation of the underlying molecular mechanisms.

experimental_workflow cluster_setup Phase 1: Model Development cluster_phenotype Phase 2: Phenotypic Characterization cluster_mechanisms Phase 3: Mechanistic Investigation cluster_validation Phase 4: Molecular Validation start Start with Susceptible Arthropod Cell Line culture Continuous Culture with Increasing this compound Concentrations start->culture Exposure select Selection and Cloning of Resistant Population culture->select Selection Pressure establish Established Resistant (R) and Susceptible (S) Cell Lines select->establish Isolation ic50 Determine IC50 Values (MTT/CCK-8 Assay) establish->ic50 target_site Target-Site Sensitivity: Mitochondrial Complex I Activity Assay ic50->target_site metabolic Metabolic Resistance: P450 & GST Activity Assays ic50->metabolic efflux Efflux Pump Activity: ABC Transporter Assay (Rhodamine 123) ic50->efflux sequencing Sequencing of Complex I Subunit Genes target_site->sequencing qpcr Gene Expression Analysis (qPCR) of Complex I, P450, GST, ABC Genes metabolic->qpcr efflux->qpcr

Caption: Experimental workflow for developing and analyzing an in vitro this compound resistance model.

Data Presentation: Comparative Analysis of Resistant vs. Susceptible Cells

The following tables present hypothetical yet representative data that could be generated using the protocols described in this document. These tables are designed to clearly illustrate the expected quantitative differences between the this compound-susceptible (S) and this compound-resistant (R) cell lines.

Table 1: Cytotoxicity of this compound This table summarizes the results of cell viability assays, showing the half-maximal inhibitory concentration (IC50) and the calculated Resistance Ratio (RR).

Cell LineThis compound IC50 (µM)Resistance Ratio (RR)
Susceptible (S)0.5 ± 0.08-
Resistant (R)32.5 ± 2.165.0
RR = IC50 (R) / IC50 (S)

Table 2: Mitochondrial Complex I Activity This table shows the specific activity of Complex I in mitochondrial extracts from both cell lines in the presence and absence of this compound.

Cell LineTreatmentComplex I Specific Activity (nmol/min/mg protein)% Inhibition
Susceptible (S)Vehicle Control150.2 ± 12.5-
Susceptible (S)1 µM this compound35.8 ± 4.176.2%
Resistant (R)Vehicle Control145.5 ± 11.8-
Resistant (R)1 µM this compound110.6 ± 9.924.0%

Table 3: Detoxification Enzyme Activity This table compares the basal activity levels of key detoxification enzyme families in the S and R cell lines.

Enzyme FamilyAssaySusceptible (S) ActivityResistant (R) ActivityFold Increase
Cytochrome P450sECOD15.3 ± 1.9 pmol/min/mg75.1 ± 6.8 pmol/min/mg4.9
Glutathione S-TransferasesCDNB50.8 ± 5.2 nmol/min/mg188.0 ± 15.4 nmol/min/mg3.7

Table 4: ABC Transporter Efflux Activity This table shows the intracellular accumulation of a fluorescent substrate (Rhodamine 123) as an indicator of ABC transporter activity. Lower accumulation indicates higher efflux activity.

Cell LineTreatmentIntracellular Fluorescence (Arbitrary Units)% Efflux Increase (Relative to S)
Susceptible (S)Rhodamine 1238540 ± 750-
Resistant (R)Rhodamine 1232135 ± 31075.0%
Resistant (R)Rhodamine 123 + Verapamil7980 ± 690N/A
Verapamil is an ABC transporter inhibitor.

Signaling Pathways in Metabolic Resistance

The upregulation of detoxification genes (P450s, GSTs) and ABC transporters is often a result of complex intracellular signaling cascades initiated by xenobiotic stress. While specific pathways for this compound are under investigation, a generalized pathway involves sensor proteins that, upon activation, trigger transcription factors to enhance the expression of resistance-related genes.

signaling_pathway cluster_cell Cellular Environment cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Xenobiotic) receptor Xenobiotic Sensor/Receptor This compound->receptor Binds/Activates cascade Kinase Signaling Cascade receptor->cascade Initiates tf Transcription Factor (e.g., CncC/Nrf2) cascade->tf Activates are Antioxidant Response Element (ARE) tf->are Binds to p450_gene P450 Gene are->p450_gene Upregulates gst_gene GST Gene are->gst_gene Upregulates abc_gene ABC Transporter Gene are->abc_gene Upregulates

Caption: Generalized signaling pathway for xenobiotic-induced upregulation of resistance genes.

Experimental Protocols

Protocol 1: Establishment of a this compound-Resistant Cell Line

This protocol describes the generation of a resistant cell line from a susceptible parent line through continuous, escalating exposure to this compound.[14][15][16][17][18]

Materials:

  • Susceptible arthropod cell line (e.g., ISE6 for ticks, or other relevant lines).[14]

  • Appropriate cell culture medium (e.g., L-15B, Grace's Insect Medium).

  • Fetal Bovine Serum (FBS).

  • This compound stock solution (10 mM in DMSO).

  • Phosphate-Buffered Saline (PBS).

  • Trypsin-EDTA (for adherent cells).

  • Cell culture flasks (T-25, T-75).

  • Incubator at appropriate temperature (e.g., 28-34°C).

Procedure:

  • Initial IC50 Determination: First, determine the IC50 of this compound on the parent (susceptible) cell line using the MTT assay (Protocol 6.2) to establish a baseline.

  • Initiation of Selection: Culture the susceptible cells in a T-75 flask. Once they reach 70-80% confluency, replace the medium with fresh medium containing this compound at a starting concentration equal to the IC20 (the concentration that inhibits 20% of growth).

  • Sub-culturing and Escalation:

    • Maintain the cells under this concentration, changing the medium every 3-4 days.

    • When the cells recover and reach 80% confluency, sub-culture them into a new flask with the same this compound concentration.

    • Once the cell population appears stable and healthy (typically after 3-4 passages), double the concentration of this compound.

  • Iterative Selection: Repeat the process of adaptation and concentration escalation for 6-12 months. The cells will gradually adapt to higher concentrations of the acaricide.

  • Resistance Confirmation: Periodically (e.g., every 2 months), perform an MTT assay to determine the new IC50. The cell line is considered resistant when the IC50 value is consistently >10-fold higher than the parent line.

  • Clonal Selection (Optional but Recommended): To ensure a homogenous population, perform single-cell cloning using the limited dilution technique in 96-well plates under selective pressure.[15][17]

  • Maintenance: Maintain the established resistant (R) line in medium containing a maintenance concentration of this compound (e.g., the IC50 of the susceptible line) to preserve the resistant phenotype. Culture the susceptible (S) line in parallel without the acaricide.

Protocol 2: Cell Viability (MTT/CCK-8) Assay

This colorimetric assay measures cell metabolic activity and is used to determine the IC50 of this compound.[18][19]

Materials:

  • S and R cell lines.

  • 96-well microplates.

  • This compound stock solution.

  • MTT reagent (5 mg/mL in PBS) or CCK-8 kit.

  • DMSO (for MTT).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and incubate overnight to allow for attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 48 hours.

  • Assay:

    • For MTT: Add 10 µL of MTT reagent to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Measurement: Read the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of this compound concentration and use non-linear regression to determine the IC50.

Protocol 3: Mitochondrial Complex I Activity Assay

This biochemical assay measures the rate of NADH oxidation by Complex I in isolated mitochondria, directly assessing target-site sensitivity.[20][21][22][23][24]

Materials:

  • S and R cell lines.

  • Mitochondria isolation kit.

  • Assay buffer (e.g., 25 mM potassium phosphate, pH 7.2, 5 mM MgCl2).

  • NADH solution (10 mM).

  • Ubiquinone-1 (CoQ1) solution.

  • Antimycin A (Complex III inhibitor).

  • Rotenone (Complex I inhibitor, for control).

  • Spectrophotometer capable of reading at 340 nm.

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from both S and R cells using a commercial kit or standard differential centrifugation methods. Determine the protein concentration of the mitochondrial extracts using a BCA or Bradford assay.

  • Assay Preparation: In a cuvette, add assay buffer, 5 µM Antimycin A, and 100 µM CoQ1. Add 25-50 µg of mitochondrial protein.

  • Inhibitor Treatment: Add the desired concentration of this compound (or vehicle control) and incubate for 5 minutes.

  • Reaction Initiation: Start the reaction by adding 200 µM NADH.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm (oxidation of NADH) for 5 minutes.

  • Analysis: Calculate the rate of NADH oxidation (specific activity) using the extinction coefficient for NADH (6.22 mM⁻¹cm⁻¹). Compare the activity in S and R extracts and the percent inhibition by this compound.

Protocol 4: Cytochrome P450 Activity Assay (ECOD)

This fluorometric assay measures the activity of a broad-spectrum P450, 7-ethoxycoumarin O-deethylase (ECOD).

Materials:

  • S and R cell lines.

  • Cell lysis buffer.

  • Microsome isolation kit (optional, for higher purity).

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • 7-ethoxycoumarin substrate.

  • NADPH solution.

  • 7-hydroxycoumarin (umbelliferone) standard.

  • Fluorescence microplate reader (Ex: 390 nm, Em: 460 nm).

Procedure:

  • Enzyme Preparation: Prepare cell lysates or microsomal fractions from S and R cells. Determine the total protein concentration.

  • Reaction Setup: In a black 96-well plate, add 50 µg of protein, assay buffer, and 7-ethoxycoumarin to each well.

  • Reaction Initiation: Start the reaction by adding NADPH.

  • Incubation: Incubate at 28-37°C for 30 minutes, protected from light.

  • Reaction Termination: Stop the reaction by adding an appropriate stop solution (e.g., acetonitrile).

  • Measurement: Read the fluorescence on a microplate reader.

  • Analysis: Quantify the amount of 7-hydroxycoumarin produced by comparing to a standard curve. Express the activity as pmol/min/mg of protein.

Protocol 5: Glutathione S-Transferase (GST) Activity Assay

This spectrophotometric assay measures the conjugation of glutathione to the substrate 1-chloro-2,4-dinitrobenzene (CDNB).[25][26]

Materials:

  • S and R cell lines.

  • Cell lysis buffer.

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 6.5).

  • Reduced glutathione (GSH) solution.

  • CDNB solution.

  • Spectrophotometer capable of reading at 340 nm.

Procedure:

  • Enzyme Preparation: Prepare cytosolic fractions from S and R cells by centrifugation. Determine the protein concentration.

  • Reaction Setup: In a cuvette, add assay buffer, GSH, and 20-50 µg of cytosolic protein.

  • Reaction Initiation: Start the reaction by adding CDNB.

  • Measurement: Immediately monitor the increase in absorbance at 340 nm for 5 minutes.

  • Analysis: Calculate the specific activity using the extinction coefficient of the GSH-CDNB conjugate (9.6 mM⁻¹cm⁻¹). Express as nmol/min/mg of protein.

Protocol 6: ABC Transporter Efflux Assay

This assay uses the fluorescent dye Rhodamine 123, a substrate of certain ABC transporters, to measure efflux activity.[12]

Materials:

  • S and R cell lines.

  • 24-well plate.

  • Rhodamine 123.

  • Verapamil (an ABC transporter inhibitor).

  • Fluorescence microscope or flow cytometer.

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to attach.

  • Inhibitor Pre-treatment (Control): For control wells, pre-incubate the cells with Verapamil (e.g., 50 µM) for 30 minutes to block ABC transporters.

  • Dye Loading: Add Rhodamine 123 (e.g., 5 µM) to all wells and incubate for 30 minutes.

  • Washing: Wash the cells three times with ice-cold PBS to remove extracellular dye.

  • Measurement: Immediately measure the intracellular fluorescence using a fluorescence microscope (image analysis) or by detaching the cells and analyzing them via flow cytometry.

  • Analysis: Compare the fluorescence intensity between S and R cells. Lower fluorescence in R cells indicates higher efflux activity. The fluorescence in Verapamil-treated R cells should increase to a level similar to that of S cells.

Conclusion

The in vitro model detailed in these application notes provides a powerful and multifaceted platform for the comprehensive study of this compound resistance. By combining the generation of a resistant cell line with a suite of phenotypic, biochemical, and molecular assays, researchers can effectively dissect the contributions of target-site insensitivity, metabolic detoxification, and transporter-mediated efflux. The data generated from these protocols will not only elucidate the fundamental mechanisms of resistance but also aid in the screening of new acaricidal compounds and the development of more sustainable pest management strategies.

References

Application Note: Quantifying Tebufenpyrad-Induced Changes in Mitochondrial Membrane Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebufenpyrad is a broad-spectrum acaricide and insecticide that functions as a potent inhibitor of mitochondrial electron transport chain (METC) Complex I.[1][2][3] This inhibition disrupts oxidative phosphorylation, leading to a cascade of cellular events, including a decrease in mitochondrial membrane potential (ΔΨm), reduced ATP synthesis, and increased production of reactive oxygen species (ROS).[1][2][4][5] The disruption of ΔΨm is a critical indicator of mitochondrial dysfunction and a key event in the initiation of apoptosis. This application note provides detailed protocols and data presentation guidelines for quantifying this compound-induced changes in mitochondrial membrane potential in a laboratory setting.

Mechanism of Action: this compound and Mitochondrial Dysfunction

This compound selectively targets and inhibits the NADH-ubiquinone oxidoreductase activity of Complex I, a crucial entry point for electrons into the electron transport chain.[1][3][6] This blockage halts the transfer of electrons from NADH, leading to a decreased proton pumping across the inner mitochondrial membrane. The direct consequence is the dissipation of the electrochemical gradient that constitutes the mitochondrial membrane potential.[7] A sustained decrease in ΔΨm compromises ATP production and can trigger the mitochondrial pathway of apoptosis through the release of pro-apoptotic factors like cytochrome c.[8]

Quantitative Data on this compound-Induced Mitochondrial Effects

The following tables summarize quantitative data from studies investigating the effects of this compound on mitochondrial function. These tables are intended to provide a reference for expected outcomes and to aid in experimental design.

Table 1: Cytotoxicity of this compound in N27 Rat Dopaminergic Neuronal Cells

ParameterValueReference
EC50 (3-hour exposure) 3.98 µM[1][2]

Table 2: Effect of this compound on Mitochondrial Respiration in N27 Cells (3-hour exposure)

This compound ConcentrationEffect on Basal RespirationEffect on ATP-Linked RespirationEffect on Respiratory CapacityReference
0.5 µM No significant effectDose-dependent decreaseDose-dependent decrease[1]
1 µM Significant decreaseDose-dependent decreaseDose-dependent decrease[1]
3 µM Significant decrease, irreversible damageDose-dependent decreaseDose-dependent decrease[1][3]
6 µM Significant decrease, irreversible damageDose-dependent decreaseDose-dependent decrease[1][3]

Table 3: Effect of this compound on Intracellular ATP Levels in SH-SY5Y Cells (12-hour exposure)

This compound ConcentrationOutcomeReference
Dose-dependent Significant decrease in intracellular ATP[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound's action on mitochondria and a general experimental workflow for its analysis.

This compound This compound ComplexI Mitochondrial Complex I This compound->ComplexI Inhibits ETC Electron Transport Chain ComplexI->ETC Disrupts ROS Increased ROS Production ComplexI->ROS Causes H_pumping Proton Pumping ETC->H_pumping Impairs MMP Reduced Mitochondrial Membrane Potential (ΔΨm) H_pumping->MMP Leads to ATP_Synthase ATP Synthase MMP->ATP_Synthase Affects Apoptosis Apoptosis MMP->Apoptosis Triggers ATP Decreased ATP Production ATP_Synthase->ATP ROS->Apoptosis Induces

Caption: Signaling pathway of this compound-induced mitochondrial dysfunction.

start Start: Cell Culture treatment Treat cells with this compound (and controls: vehicle, FCCP) start->treatment staining Stain with ΔΨm-sensitive dye (e.g., JC-1, TMRE) treatment->staining measurement Measure Fluorescence staining->measurement microscopy Fluorescence Microscopy measurement->microscopy flow Flow Cytometry measurement->flow plate_reader Microplate Reader measurement->plate_reader analysis Data Analysis and Quantification microscopy->analysis flow->analysis plate_reader->analysis

Caption: Experimental workflow for quantifying mitochondrial membrane potential.

Experimental Protocols

Protocol 1: Quantification of Mitochondrial Membrane Potential using JC-1

The JC-1 dye is a ratiometric probe that exhibits potential-dependent accumulation in mitochondria.[9] In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

Materials:

  • JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound stock solution

  • FCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control[10]

  • Black, clear-bottom 96-well plates

  • Fluorescence microscope, flow cytometer, or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for 80-90% confluency on the day of the experiment.

  • This compound Treatment: Treat cells with various concentrations of this compound for the desired duration. Include a vehicle control (e.g., DMSO) and a positive control for depolarization (e.g., 10 µM FCCP for 10-30 minutes).

  • JC-1 Staining:

    • Prepare a JC-1 staining solution at a final concentration of 1-5 µg/mL in pre-warmed cell culture medium.

    • Remove the treatment medium from the cells and wash once with warm PBS.

    • Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in a CO2 incubator.[9]

  • Washing:

    • Carefully remove the staining solution.

    • Wash the cells twice with 100 µL of pre-warmed PBS or assay buffer.

  • Fluorescence Measurement:

    • Fluorescence Microscopy: Immediately visualize the cells. Healthy cells will exhibit red mitochondrial staining, while apoptotic or stressed cells will show green fluorescence.[10] Capture images using appropriate filter sets for red (Ex/Em ~585/590 nm) and green (Ex/Em ~514/529 nm) fluorescence.

    • Flow Cytometry: Detach the cells, wash, and resuspend in PBS. Analyze the cell suspension using a flow cytometer. Healthy cells will be high in the FL2 channel (red fluorescence), while cells with depolarized mitochondria will be high in the FL1 channel (green fluorescence).[10]

    • Microplate Reader: Measure the fluorescence intensity for both red and green channels. Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates a reduction in ΔΨm.

Protocol 2: Quantification of Mitochondrial Membrane Potential using TMRE

TMRE (tetramethylrhodamine, ethyl ester) is a cell-permeable, cationic fluorescent dye that accumulates in active mitochondria in a potential-dependent manner.[11] A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization.

Materials:

  • TMRE (Tetramethylrhodamine, ethyl ester)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound stock solution

  • FCCP as a positive control

  • Black, clear-bottom 96-well plates

  • Fluorescence microscope, flow cytometer, or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate to achieve 80-90% confluency for the experiment.

  • This compound Treatment: Expose cells to a range of this compound concentrations for the desired time. Include vehicle and positive controls (e.g., 20 µM FCCP for 10 minutes).[12]

  • TMRE Staining:

    • Prepare a TMRE working solution in pre-warmed cell culture medium. The optimal concentration should be determined empirically for each cell line but typically ranges from 20-200 nM.[12][13][14]

    • Add the TMRE working solution to each well and incubate for 15-30 minutes at 37°C.[12][13]

  • Washing:

    • Gently aspirate the TMRE-containing medium.

    • Wash the cells twice with 100 µL of pre-warmed PBS or assay buffer.

  • Fluorescence Measurement:

    • Fluorescence Microscopy: Image the cells immediately using a fluorescence microscope with an appropriate filter set (Ex/Em ~549/575 nm).[12]

    • Flow Cytometry: Trypsinize and collect the cells. Resuspend in PBS and analyze using a flow cytometer.

    • Microplate Reader: Measure the fluorescence intensity at Ex/Em ~549/575 nm.[13] A decrease in fluorescence intensity correlates with a decrease in ΔΨm.

Data Analysis and Interpretation

For both JC-1 and TMRE assays, data should be normalized to the vehicle control. For the JC-1 assay, the ratio of red to green fluorescence is the key parameter. For the TMRE assay, the absolute fluorescence intensity is measured. The results should demonstrate a dose-dependent decrease in mitochondrial membrane potential with increasing concentrations of this compound. The use of a positive control like FCCP is crucial for validating the assay's ability to detect mitochondrial depolarization.

Conclusion

The protocols and information provided in this application note offer a comprehensive guide for researchers to accurately quantify the effects of this compound on mitochondrial membrane potential. By understanding the underlying mechanisms and employing robust experimental designs, scientists can effectively evaluate the mitochondrial toxicity of this compound and similar compounds in various cell-based models. This is of particular importance in the fields of toxicology, neurodegenerative disease research, and drug development.

References

Troubleshooting & Optimization

Tebufenpyrad Stability in Cell Culture Media: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of tebufenpyrad in various cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for cell culture experiments?

A1: Understanding the physicochemical properties of this compound is crucial for its effective use in cell culture. This compound is a white crystalline solid with a slight aromatic odor.[1] It is sparingly soluble in water, a critical factor to manage in aqueous culture media.[1][2] Key properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC18H24ClN3O[1]
Molar Mass333.86 g·mol−1[1]
AppearanceWhite crystalline solid[1]
Melting Point64 to 66 °C[1]
Water Solubility2.61 mg/L (at 25 °C, pH 5.9)[1][2]
Log Kow (logP)4.93[2]
Vapor Pressure<7.3 x 10-8 mm Hg (at 20 °C)[2]

Q2: How stable is this compound in aqueous solutions?

A2: this compound is reported to be stable to hydrolysis at environmental pHs.[2] Its aqueous photolysis half-life is 187 days at pH 7 and 25 °C.[2] However, stability in complex cell culture media can be influenced by various factors not present in simple aqueous solutions.

Q3: What factors can influence the stability of this compound in cell culture media?

A3: Several factors can impact the stability of this compound in your cell culture experiments:

  • Media Composition: Components in media, such as serum proteins, amino acids, and vitamins, can interact with this compound.[3][4][5]

  • pH: While stable at neutral environmental pH, the buffered environment of cell culture media (typically pH 7.2-7.4) should be monitored.[2][6]

  • Temperature: Standard incubation temperatures (e.g., 37°C) can accelerate degradation kinetics compared to room temperature.[7]

  • Light Exposure: As with many chemical compounds, prolonged exposure to light can lead to photodegradation.[4][7]

  • Dissolved Oxygen: The presence of dissolved oxygen can contribute to oxidative degradation of compounds.[8][9]

Troubleshooting Guide

Issue: I am observing inconsistent or lower-than-expected efficacy of this compound in my cell-based assays.

This issue could be related to the degradation of this compound in your cell culture medium. Here’s a guide to troubleshoot and determine its stability.

Step 1: Assess this compound Solubility in Your Specific Medium

Given its low water solubility, ensuring this compound is fully dissolved in the stock solution and properly diluted in the culture medium is the first critical step.

Experimental Protocol: Solubility Assessment

  • Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

  • Spike the cell culture medium (e.g., DMEM, RPMI-1640) with the stock solution to the highest desired final concentration.

  • Incubate the medium under your standard experimental conditions (e.g., 37°C, 5% CO2) for a short period (e.g., 2 hours).

  • Centrifuge the sample at high speed (e.g., >10,000 x g) for 20 minutes at 4°C to pellet any precipitate.[10]

  • Carefully collect the supernatant without disturbing the pellet or the surface layer.

  • Analyze the concentration of this compound in the supernatant using a suitable analytical method like HPLC-UV or LC-MS/MS and compare it to the theoretical concentration.[10][11]

Step 2: Determine the Stability of this compound Over Time

If solubility is confirmed, the next step is to evaluate the stability of the compound over the duration of your experiment.

Experimental Protocol: Stability Assessment

  • Prepare a fresh solution of this compound in your cell culture medium at the desired final concentration.

  • Divide the solution into aliquots for different time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

  • Incubate the aliquots under your standard cell culture conditions (37°C, 5% CO2, protected from light).

  • At each time point , collect an aliquot and immediately store it at -80°C to halt any further degradation.

  • Analyze all samples simultaneously using a validated analytical method (HPLC-UV or LC-MS/MS) to determine the concentration of this compound remaining.[8][10]

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Table 2: Example Data from a Stability Study

Time (hours)Concentration (µM)% Remaining
010.1100
29.897.0
49.594.1
89.190.1
247.574.3
485.251.5
723.130.7

This is example data and does not reflect the actual stability of this compound.

Experimental Workflow and Signaling Pathway Diagrams

To assist in visualizing the experimental process and the compound's mode of action, the following diagrams are provided.

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) prep_media Spike Cell Culture Medium prep_stock->prep_media Dilute incubate Incubate Under Experimental Conditions prep_media->incubate sample Collect Aliquots at Time Points incubate->sample analyze Analyze by HPLC or LC-MS/MS sample->analyze data Calculate % Remaining and Half-life analyze->data

Caption: Workflow for assessing the stability of this compound in cell culture media.

signaling_pathway This compound's Mode of Action This compound This compound complex_i Mitochondrial Complex I This compound->complex_i Inhibits etc Electron Transport Chain complex_i->etc atp ATP Production etc->atp Leads to cell_death Cell Death atp->cell_death Depletion leads to

Caption: this compound inhibits mitochondrial complex I, disrupting ATP production.[1]

References

Technical Support Center: Tebufenpyrad Solubility and Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tebufenpyrad. The focus is on preventing its precipitation in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to my aqueous buffer?

A1: this compound is a hydrophobic (water-repelling) molecule with very low water solubility. Its solubility in water is approximately 2.39 mg/L at pH 7 and 25°C.[1][2] When you introduce a concentrated stock of this compound, typically dissolved in an organic solvent, into an aqueous buffer, the sudden change in solvent polarity causes the this compound to come out of solution and form a solid precipitate. This is a common issue with compounds that have a high logP value; this compound's logP is 4.93, indicating its strong preference for fatty environments over aqueous ones.[1]

Q2: What is the best organic solvent to dissolve this compound for creating a stock solution?

A2: Dimethyl sulfoxide (DMSO) is a highly effective and commonly used solvent for preparing concentrated stock solutions of this compound due to its high solvating power for both polar and nonpolar compounds and its miscibility with water.[3][4] Acetone, methanol, and acetonitrile are also excellent choices, as this compound exhibits high solubility in these solvents.[1][5] For analytical standards, this compound is often supplied in acetonitrile or methanol.[1][6][7] The choice of solvent may also depend on the specific requirements and constraints of your experiment, such as solvent toxicity to cells or compatibility with other reagents.

Q3: What is the maximum concentration of DMSO my cell culture can tolerate?

A3: Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity, and 0.1% DMSO is considered safe for almost all cell types.[8] However, primary cells can be more sensitive. It is always best practice to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and experimental conditions. To minimize the final DMSO concentration, you should prepare a highly concentrated stock solution of this compound in 100% DMSO.[8]

Q4: Can I use surfactants to improve this compound solubility in water?

A4: Yes, non-ionic surfactants like Tween® 20 (polysorbate 20) can be used to increase the aqueous solubility of hydrophobic compounds like this compound.[9][10] Surfactants work by forming micelles that encapsulate the hydrophobic molecules, allowing them to be dispersed in water.[9] A typical concentration for using Tween® 20 in biochemical assays is between 0.05% and 0.1%.[9][10]

Q5: Are there other methods to enhance this compound's aqueous solubility?

Troubleshooting Guide: Preventing this compound Precipitation

This guide addresses common issues encountered when preparing aqueous solutions of this compound.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The final concentration of this compound exceeds its solubility limit in the final solvent mixture. The percentage of DMSO in the final solution is too low to keep it dissolved.1. Decrease the final this compound concentration. 2. Increase the final DMSO concentration , ensuring it remains within the tolerated limits of your experimental system (typically ≤ 0.5% for cell-based assays).[8]3. Use a stepwise dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, first dilute the stock in a smaller volume of buffer with a higher intermediate DMSO concentration, then add this to the remaining buffer.
Cloudiness or precipitate forms over time. The solution is supersaturated and thermodynamically unstable. Changes in temperature can also affect solubility.1. Prepare fresh solutions before each experiment. 2. Store stock solutions at an appropriate temperature (e.g., -20°C) and allow them to fully come to room temperature and vortex before use.3. Consider adding a surfactant like Tween® 20 (0.05% - 0.1%) to the final aqueous solution to improve stability.[9][10]
Inconsistent results in biological assays. Precipitation of the compound leads to an unknown and variable effective concentration.1. Visually inspect your solutions for any signs of precipitation before and during the experiment.2. Follow a validated and consistent protocol for solution preparation. 3. Incorporate a solubilizing agent such as a surfactant or cyclodextrin to ensure the compound remains in solution.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₈H₂₄ClN₃O[2]
Molecular Weight333.86 g/mol [2]
Melting Point64-66 °C[1][2]
Water Solubility (25°C)2.61 mg/L (at pH 5.9)[1][2]
logP (o/w)4.93[1]
AppearanceWhite crystalline solid[2]

Table 2: Solubility of this compound in Various Solvents at 25°C

SolventSolubility (mg/L)
Dichloromethane1,044,000
Acetone819,000
Methanol818,000
Acetonitrile785,000
Toluene772,000
Hexane255,000
Water (pH 7, 20°C)2.39

Source:[1][11]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid, ≥98% purity)

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance and appropriate weighing tools

    • Vortex mixer

  • Procedure:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh out 3.34 mg of this compound (Molecular Weight = 333.86 g/mol ) and add it to the tube.

    • Add 1 mL of sterile DMSO to the tube.

    • Cap the tube tightly and vortex thoroughly until the this compound is completely dissolved. The solution should be clear and free of any visible particles.

    • Store the stock solution at -20°C in a tightly sealed container to prevent moisture absorption by the DMSO.

Protocol 2: Preparation of a 10 µM Working Solution for Cell Culture (0.1% DMSO final concentration)

  • Materials:

    • 10 mM this compound stock solution in DMSO (from Protocol 1)

    • Sterile cell culture medium

    • Sterile serological pipettes and pipette tips

  • Procedure:

    • Prepare a 1:10 intermediate dilution of the 10 mM stock solution by adding 10 µL of the stock to 90 µL of sterile cell culture medium. This results in a 1 mM solution in 10% DMSO. Vortex gently.

    • Prepare a 1:100 final dilution by adding 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium in your experimental vessel (e.g., a well in a culture plate). This yields a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.

    • Mix gently by pipetting up and down or by swirling the plate.

    • Always prepare a vehicle control containing the same final concentration of DMSO (0.1%) in the cell culture medium without this compound.

Protocol 3: Preparation of a 5 µg/mL Aqueous Solution with Tween® 20 for Biochemical Assays

  • Materials:

    • 1 mg/mL this compound stock solution in acetone

    • Tween® 20

    • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

    • Vortex mixer

  • Procedure:

    • Prepare a 10% (v/v) stock solution of Tween® 20 in the aqueous buffer.

    • In a fresh tube, add the required volume of aqueous buffer for your final solution.

    • Add the 10% Tween® 20 stock solution to the buffer to achieve a final concentration of 0.05%. For example, to make 10 mL of the final solution, add 50 µL of 10% Tween® 20 to 9.95 mL of buffer. Vortex to mix.

    • Add the required volume of the 1 mg/mL this compound stock in acetone to the buffer-Tween® 20 mixture to reach a final concentration of 5 µg/mL. For 10 mL of final solution, this would be 50 µL.

    • Vortex the final solution immediately and thoroughly to ensure proper dispersion and micelle formation. The final acetone concentration in this example is 0.5%.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting cluster_solutions Solutions stock_solid This compound (Solid) stock_vortex Vortex to Dissolve stock_solid->stock_vortex stock_dmso 100% DMSO stock_dmso->stock_vortex stock_solution Concentrated Stock (e.g., 10 mM in DMSO) stock_vortex->stock_solution working_mix Add Stock to Buffer & Mix stock_solution->working_mix Small Volume working_buffer Aqueous Buffer / Medium working_buffer->working_mix working_solution Final Working Solution working_mix->working_solution precipitation Precipitation? working_solution->precipitation sol1 Lower Final Concentration precipitation->sol1 Yes sol2 Add Surfactant (e.g., Tween 20) precipitation->sol2 Yes sol3 Increase Co-solvent % precipitation->sol3 Yes

Caption: Workflow for preparing and troubleshooting this compound solutions.

logical_relationship This compound This compound Properties Hydrophobic High logP (4.93) Hydrophobic Nature This compound->Hydrophobic LowSolubility Low Aqueous Solubility (~2.4 mg/L) Hydrophobic->LowSolubility Precipitation Precipitation Risk in Aqueous Solutions LowSolubility->Precipitation Solubilization Solubilization Strategies Precipitation->Solubilization Mitigated by CoSolvents Use of Organic Co-solvents (e.g., DMSO, Acetone) Solubilization->CoSolvents Surfactants Use of Surfactants (e.g., Tween® 20) Solubilization->Surfactants Cyclodextrins Complexation with Cyclodextrins Solubilization->Cyclodextrins

Caption: Relationship between this compound's properties and solubilization strategies.

References

Tebufenpyrad interference with fluorescent probes in cytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers encountering issues when assessing the cytotoxicity of tebufenpyrad, a potent mitochondrial complex I inhibitor, using fluorescent probes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's cytotoxicity?

A1: this compound is a strong inhibitor of mitochondrial complex I in the electron transport chain.[1][2][3] This inhibition disrupts the production of ATP, the cell's main energy currency, and leads to an increase in reactive oxygen species (ROS), ultimately causing cell death.[4][5]

Q2: Can this compound directly interfere with the fluorescent signal of my cytotoxicity probe?

A2: While direct chemical quenching of fluorescent probes by this compound has not been widely reported, its mechanism of action can lead to misleading results in assays that rely on cellular metabolic activity. Assays like MTT, MTS, and resazurin measure the metabolic reduction of a substrate, which is directly affected by mitochondrial inhibition. Therefore, a decrease in signal may reflect metabolic inhibition rather than immediate cell death.[6][7]

Q3: I'm observing a significant decrease in signal in my resazurin (AlamarBlue) assay after this compound treatment. Does this confirm cytotoxicity?

A3: Not necessarily. Resazurin is reduced to the fluorescent resorufin by mitochondrial reductases. Since this compound inhibits mitochondrial function, a decrease in the fluorescent signal is an expected outcome of metabolic inhibition, which may precede actual cell death.[8][9] It is crucial to use a complementary assay to confirm that the observed decrease in metabolic activity translates to a loss of cell viability.

Q4: Are there specific fluorescent probes that are known to be problematic with mitochondrial inhibitors like this compound?

A4: Probes whose signal generation is dependent on mitochondrial function are most susceptible to providing misleading data. This includes tetrazolium salts like MTT and resazurin-based dyes. While probes that measure ROS production, such as DCFH-DA, are useful for investigating the mechanism of this compound, they can also be challenging to interpret due to the inherent instability of ROS and the probe itself.[10][11]

Q5: What alternative assays are recommended for assessing the cytotoxicity of mitochondrial inhibitors like this compound?

A5: It is advisable to use assays that measure parameters independent of mitochondrial metabolic activity. These include:

  • ATP measurement assays: These directly quantify the depletion of ATP, which is a primary consequence of this compound's action.[12][13]

  • Membrane integrity assays: These assays use dyes that only enter cells with compromised membranes (e.g., propidium iodide, SYTOX Green) to identify dead cells.[14]

  • Caspase activity assays: These measure the activity of caspases, which are key enzymes in the apoptotic pathway that can be triggered by mitochondrial dysfunction.[14]

  • Real-time cell analysis: Systems like the IncuCyte can monitor cell proliferation and death over time through imaging, providing a kinetic understanding of cytotoxicity.[15]

Troubleshooting Guides

Issue 1: Discrepancy between MTT/Resazurin results and cell morphology
  • Problem: You observe a significant decrease in MTT or resazurin signal, but under the microscope, the cells appear morphologically intact and attached.

  • Probable Cause: this compound has inhibited mitochondrial respiration, leading to a decrease in the metabolic reduction of the assay substrate. The cells may be metabolically inactive but not yet dead.

  • Troubleshooting Steps:

    • Confirm with a membrane integrity assay: Use a dye exclusion assay (e.g., trypan blue) or a fluorescent membrane-impermeable dye (e.g., propidium iodide) to quantify the percentage of dead cells.

    • Perform a time-course experiment: Extend the incubation time with this compound to determine if the metabolic inhibition eventually leads to cell death.

    • Measure ATP levels: Directly measure intracellular ATP levels to confirm that this compound is causing energy depletion.

Issue 2: High variability in ROS measurements using DCFH-DA
  • Problem: You are using 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure ROS production induced by this compound, but the results are inconsistent between wells and experiments.

  • Probable Cause: The DCFH-DA assay is notoriously prone to artifacts. The probe can be oxidized by factors other than cellular ROS, and the fluorescent product (DCF) can be unstable.[11][16][17]

  • Troubleshooting Steps:

    • Optimize probe concentration and incubation time: Titrate the DCFH-DA concentration and incubation time to find a window with a stable signal and minimal background.

    • Include appropriate controls: Use a positive control (e.g., H₂O₂) and a negative control (an antioxidant like N-acetylcysteine) to validate the assay.

    • Work in a light-protected environment: DCFH-DA and DCF are light-sensitive, so perform all steps in the dark or under dim light.[17]

    • Consider alternative ROS probes: Explore other ROS-sensitive probes that may be more stable or specific to certain ROS species.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of this compound on dopaminergic neuronal cells (N27 cells) as reported in the literature.

ParameterValueCell LineExposure TimeReference
EC50 (Cell Death) 3.98 µMN273 hours[4]

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Function with MitoTracker Probes

This protocol is adapted from studies investigating the effect of this compound on mitochondrial morphology and function.[4][12]

  • Cell Plating: Plate cells at the desired density in a multi-well plate suitable for fluorescence microscopy or plate reader analysis. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 3 hours).

  • MitoTracker Staining:

    • Prepare a working solution of MitoTracker Red CMXRos or MitoTracker Green FM according to the manufacturer's instructions.

    • Remove the treatment medium and incubate the cells with the MitoTracker working solution for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) or culture medium.

  • Imaging/Quantification:

    • For imaging, acquire images using a fluorescence microscope with the appropriate filter sets. Analyze mitochondrial morphology (e.g., length, circularity).

    • For quantification, measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (MitoTracker Red: Ex/Em ~579/599 nm; MitoTracker Green: Ex/Em ~490/516 nm).

Visualizations

Tebufenpyrad_Mechanism This compound This compound Complex_I Mitochondrial Complex I This compound->Complex_I Inhibits ETC Electron Transport Chain ROS Reactive Oxygen Species (ROS) Complex_I->ROS Increases Production ATP_Synthase ATP Synthase ETC->ATP_Synthase Drives ATP ATP ATP_Synthase->ATP Produces Cell_Death Cell Death ATP->Cell_Death Depletion leads to ROS->Cell_Death Induces

Caption: Mechanism of this compound-induced cytotoxicity.

Troubleshooting_Workflow Start Start: Discrepant Cytotoxicity Results (e.g., Low MTT signal, normal morphology) Hypothesis Hypothesis: Mitochondrial Inhibition vs. Cytotoxicity Start->Hypothesis Action1 Perform Membrane Integrity Assay (e.g., Propidium Iodide) Hypothesis->Action1 Action2 Perform ATP Quantification Assay Hypothesis->Action2 Result1 Result: Membrane Intact? Action1->Result1 Conclusion1 Conclusion: Metabolic Inhibition Precedes Cytotoxicity Result1->Conclusion1 Yes Conclusion2 Conclusion: Direct Cytotoxicity Confirmed Result1->Conclusion2 No Result2 Result: ATP Depleted? Action2->Result2 Validation Validation: Mechanism Confirmed Result2->Validation Yes

References

Technical Support Center: Optimizing Tebufenpyrad Exposure Time in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal exposure time for Tebufenpyrad in cell studies. The information is presented in a question-and-answer format to directly address common challenges and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in cells?

A1: this compound is a potent inhibitor of the mitochondrial electron transport chain, specifically targeting Complex I (NADH:ubiquinone reductase).[1][2][3] This inhibition disrupts the production of ATP, the cell's main energy currency, leading to energy depletion and eventual cell death.[1][2] Additionally, exposure to this compound has been shown to induce the production of reactive oxygen species (ROS), trigger apoptosis (programmed cell death), and cause cell cycle arrest.[4][5]

Q2: Why is determining the optimal exposure time for this compound so important?

A2: The cytotoxic effects of chemical compounds are typically dependent on both concentration and time.[6][7] An exposure time that is too short may not allow for the full development of the compound's effects, leading to an overestimation of the concentration required to elicit a response (e.g., the IC50 value). Conversely, an overly long exposure might cause widespread, non-specific cell death, obscuring the primary mechanism of action.[8] Some effects may also be transient or delayed, appearing only within a specific time window.[8][9] Therefore, a time-course experiment is critical to identify the most appropriate endpoint for your specific cell type and research question.

Q3: What is a good starting point for an exposure time-course experiment with this compound?

A3: A good starting point is to test a broad range of time points. Based on published studies and the mechanism of action, we recommend including both early and later time points. For example, one study observed significant, dose-dependent cell death in rat dopaminergic neuronal cells after just 3 hours of exposure.[5][10] A typical time-course experiment might include points such as 3, 6, 12, 24, 48, and 72 hours.[11] This range allows for the capture of both rapid, acute effects and slower, cumulative responses.

Q4: How does exposure time affect the IC50 value of this compound?

A4: The half-maximal inhibitory concentration (IC50) value is expected to decrease as the exposure time increases.[8][12] This is because the cytotoxic effects of this compound accumulate over time. An IC50 value is only meaningful when the corresponding exposure time is also reported.[6] Performing a time-course experiment will allow you to observe how the IC50 value changes and to select a time point that is most relevant for your experimental goals.

Q5: Should I change the cell culture medium during long-term exposure experiments?

A5: For longer incubation periods (e.g., beyond 24-48 hours), the stability of this compound in the culture medium and the depletion of nutrients should be considered.[13] If you are planning an experiment lasting several days, it may be beneficial to change the medium with freshly prepared this compound at regular intervals (e.g., every 24 or 48 hours) to ensure a consistent concentration of the compound.[13]

Experimental Protocols

Protocol 1: Determining Time- and Dose-Dependent Cytotoxicity using MTT Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound at various time points. The MTT assay is a colorimetric assay that measures cell metabolic activity.[13]

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells that are in the logarithmic growth phase.

    • Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. A common starting range is 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the same concentration of DMSO used for the highest this compound concentration) and a "no-treatment control" (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Prepare multiple identical plates for each time point you wish to test (e.g., 3h, 6h, 12h, 24h, 48h, 72h).

  • Incubation:

    • Return the plates to the incubator (37°C, 5% CO2).

  • MTT Assay:

    • At the end of each designated incubation time, add 10 µL of MTT solution to each well.

    • Incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Shake the plate gently for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.[13]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the log of the this compound concentration for each time point.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value for each exposure time.

Data Presentation

The results from a time-course cytotoxicity experiment can be summarized to show the effect of exposure duration on the potency of this compound.

Table 1: Example of Time-Dependent IC50 Values for this compound in a Hypothetical Cell Line

Exposure Time (Hours)IC50 (µM)
33.98[5][10]
62.15
121.09
240.78
480.52
720.41

Note: The 3-hour value is based on published data for N27 cells.[5][10] All other values are illustrative to demonstrate the expected trend of decreasing IC50 with increasing exposure time.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells 1. Inconsistent cell seeding number.2. Pipetting errors during reagent addition.3. "Edge effect" in the 96-well plate due to evaporation during long incubations.[3]1. Ensure a homogenous single-cell suspension before seeding. Mix well before each aspiration.2. Use a calibrated multichannel pipette. Ensure tips are properly sealed.3. Avoid using the outermost wells of the plate for long-term experiments; fill them with sterile PBS or medium instead to create a humidity barrier.[3]
Low absorbance signal in all wells (including controls) 1. Too few cells were seeded.2. Cells are in poor health or are slow-growing.3. Insufficient incubation time with MTT reagent.1. Perform a cell titration experiment to determine the optimal seeding density that gives a robust signal.2. Use cells from a low passage number and ensure they are in the logarithmic growth phase.3. Increase the MTT incubation time (up to 4-6 hours).
High background absorbance (in "medium only" wells) 1. Contamination of the culture medium or reagents.2. This compound interferes with the assay's colorimetric reading.1. Use fresh, sterile medium and reagents.2. Run a control plate with this compound in cell-free medium to check for any direct reaction with the MTT reagent.
Unexpectedly high cell viability at high concentrations 1. Error in serial dilutions.2. This compound precipitated out of the solution at high concentrations.3. The chosen cell line is resistant to this compound.1. Carefully re-prepare the stock and working solutions.2. Check the solubility of this compound in your culture medium. Inspect the wells under a microscope for any signs of precipitation.3. Consider using a higher concentration range or a different, more sensitive cell line.

Visualizations

Experimental and Logical Workflows

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Time-Course Experiment cluster_analysis Phase 3: Data Analysis a Optimize Cell Seeding Density b Prepare this compound Serial Dilutions a->b d Add this compound and Incubate b->d c Seed Cells in 96-Well Plates c->d e Perform Viability Assay (e.g., MTT) at each Time Point (3h, 6h, ... 72h) d->e f Measure Absorbance e->f g Calculate % Viability vs. Control f->g h Plot Dose-Response Curves for each Time Point g->h i Calculate Time-Dependent IC50 Values h->i j Select Optimal Exposure Time i->j

Caption: Workflow for determining the optimal exposure time.

G This compound This compound ComplexI Mitochondrial Complex I This compound->ComplexI Inhibition ETC Electron Transport Chain ComplexI->ETC ROS Reactive Oxygen Species (ROS) ComplexI->ROS Leads to Increased ATP ATP Production ETC->ATP Drives Apoptosis Apoptosis & Cell Cycle Arrest ATP->Apoptosis Depletion contributes to MAPK MAPK Signaling Pathway ROS->MAPK Activates MAPK->Apoptosis Can trigger

Caption: this compound's mechanism of action signaling pathway.

G Start Inconsistent Results? CheckSeeding Cell Seeding Consistent? Start->CheckSeeding CheckPipetting Pipetting Accurate? CheckSeeding->CheckPipetting Yes Sol_Seeding Re-optimize seeding density & procedure CheckSeeding->Sol_Seeding No CheckReagents Reagents OK? CheckPipetting->CheckReagents Yes Sol_Pipetting Calibrate pipettes; Improve technique CheckPipetting->Sol_Pipetting No Sol_Reagents Prepare fresh reagents/media CheckReagents->Sol_Reagents No

Caption: Troubleshooting logic for inconsistent assay results.

References

Technical Support Center: Managing Off-Target Effects of Tebufenpyrad in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage the off-target effects of Tebufenpyrad in experimental models.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, providing potential causes and recommended solutions.

Observed Problem Potential Cause(s) Recommended Solutions & Experimental Protocols
Unexpected cell death at low concentrations, even in non-target cell lines. 1. High sensitivity to mitochondrial complex I inhibition: Some cell lines are highly dependent on oxidative phosphorylation and are thus very sensitive to mitochondrial toxins.[1] 2. Off-target effects: this compound may have off-target effects unrelated to mitochondrial complex I inhibition. 3. Metabolite toxicity: Cellular metabolism may convert this compound into more toxic byproducts.1. Assess mitochondrial function: - Seahorse XF Mito Stress Test: Measure key parameters of mitochondrial respiration, such as basal respiration, ATP production, and maximal respiration. A significant decrease in these parameters confirms mitochondrial toxicity.[2][3] 2. Differentiate on-target vs. off-target effects: - Galactose vs. Glucose Media: Culture cells in media containing galactose instead of glucose. Cells grown in galactose are forced to rely on oxidative phosphorylation, making them more sensitive to mitochondrial inhibitors. If toxicity is more pronounced in galactose media, it strongly suggests a mitochondrial-dependent effect.[4] - Rescue Experiments: Attempt to rescue the phenotype by providing downstream metabolites of the electron transport chain, such as succinate. 3. Off-Target Profiling: - Proteome Profiling/DARTS: Utilize techniques like Drug Affinity Responsive Target Stability (DARTS) or whole-proteome thermal profiling to identify other proteins that this compound may be binding to.[5][6]
Inconsistent results between experimental replicates. 1. Variability in cell metabolic state: Differences in cell density, passage number, or media conditions can alter the metabolic state of cells, affecting their sensitivity to this compound. 2. Compound stability: this compound may degrade in solution over time, leading to variable effective concentrations.1. Standardize cell culture conditions: - Maintain consistent cell densities and passage numbers. - Use fresh media for each experiment. 2. Prepare fresh this compound solutions: - Prepare this compound solutions immediately before use. - Protect solutions from light if the compound is light-sensitive.
Observed phenotype does not align with known effects of mitochondrial complex I inhibition (e.g., changes in cell morphology unrelated to apoptosis). 1. Activation of specific signaling pathways: this compound may be activating signaling cascades, such as the MAPK pathway, leading to diverse cellular responses.[7] 2. Disruption of ion homeostasis: this compound has been shown to disrupt calcium homeostasis, which can affect a wide range of cellular processes.[7]1. Investigate signaling pathway activation: - Western Blotting: Analyze the phosphorylation status of key signaling proteins like ERK, JNK, and p38 to determine if these pathways are activated.[8] 2. Measure intracellular calcium levels: - Fluorescent Calcium Indicators: Use fluorescent dyes like Fura-2 or Fluo-4 to measure changes in intracellular calcium concentrations.[9]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain.[2][10][11] This inhibition leads to a decrease in ATP production, an increase in the production of reactive oxygen species (ROS), and ultimately, cell death.[3]

Q2: What are the known off-target effects of this compound?

A2: Besides its primary effect on mitochondrial complex I, this compound has been reported to have several off-target effects, including:

  • Neurotoxicity: It has been shown to be toxic to dopaminergic neuronal cells, suggesting a potential link to neurodegenerative processes.[3]

  • Induction of Oxidative Stress: this compound treatment leads to a significant increase in reactive oxygen species (ROS).[3][7]

  • Disruption of Calcium Homeostasis: It can alter intracellular calcium levels, which can impact various cellular signaling pathways.[7]

  • Activation of MAPK Signaling Pathways: this compound can modulate the phosphorylation of kinases in the MAPK pathway, such as ERK, JNK, and p38.[7]

Q3: How can I differentiate between on-target mitochondrial effects and other off-target effects of this compound?

A3: A key strategy is to compare the effects of this compound in cells grown in glucose-containing medium versus galactose-containing medium.[4] Cells grown in galactose are more reliant on mitochondrial respiration for ATP production. If the toxic effects of this compound are significantly more pronounced in the galactose medium, it strongly indicates that the primary mechanism is through mitochondrial inhibition. Additionally, conducting rescue experiments with downstream metabolites of the electron transport chain or using off-target identification methods like proteome profiling can provide further evidence.[5][6]

Q4: What are the typical concentrations of this compound that induce off-target effects?

A4: The effective concentrations can vary depending on the cell type and experimental conditions. In rat dopaminergic neuronal cells (N27 cells), this compound induced dose-dependent cell death with an EC50 of 3.98 µM after 3 hours of exposure.[2][3] It is crucial to perform a dose-response curve for your specific experimental model to determine the optimal concentration range.

Q5: Are there any known metabolites of this compound that I should be aware of?

A5: The primary biotransformation of this compound involves hydroxylation of the ethyl and tert-butyl groups, followed by oxidation to carboxylic acids.[12] These metabolites can then be conjugated for excretion. The toxicity of these specific metabolites is not as well-characterized as the parent compound, but it is a factor to consider, especially in in vivo studies or long-term cell culture experiments where metabolic activity is significant.

Quantitative Data Summary

The following table summarizes key quantitative data related to the activity of this compound.

Parameter Value Experimental Model Reference(s)
EC50 (Cell Viability) 3.98 µMRat dopaminergic neuronal cells (N27)[2][3]
NOEC (No Observed Effect Concentration) 0.67 µg/LNeocaridina palmata (freshwater shrimp)[13]
LOEC (Lowest Observed Effect Concentration) 2.33 µg/LNeocaridina palmata (freshwater shrimp)[13]

Experimental Protocols

Seahorse XF Mito Stress Test for Mitochondrial Toxicity Assessment

This protocol provides a detailed method for assessing mitochondrial function in response to this compound using the Agilent Seahorse XF Analyzer.[14][15]

Materials:

  • Agilent Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant Solution

  • Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

  • This compound stock solution

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Hydrate Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 37°C incubator.

  • Compound Preparation: Prepare fresh solutions of this compound at various concentrations in the assay medium. Also, prepare the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium at their optimal concentrations.

  • Cell Plate Preparation: On the day of the assay, replace the growth medium with the assay medium containing the respective concentrations of this compound or vehicle control. Incubate the plate in a non-CO2 37°C incubator for 1 hour.

  • Load Sensor Cartridge: Load the injection ports of the hydrated sensor cartridge with the mitochondrial stress test compounds.

  • Run the Assay: Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) before and after the sequential injection of the stressor compounds.

  • Data Analysis: Analyze the OCR data to determine key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare the profiles of this compound-treated cells to the vehicle control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes a general method for detecting changes in intracellular ROS levels using a fluorescent probe.[16]

Materials:

  • Cell-permeable fluorescent ROS indicator (e.g., DCFH-DA)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

  • Positive control (e.g., H₂O₂)

  • This compound stock solution

Procedure:

  • Cell Treatment: Seed cells in a suitable culture plate and treat with desired concentrations of this compound or vehicle control for the desired time. Include a positive control group treated with H₂O₂.

  • Probe Loading: Remove the treatment medium and wash the cells with PBS. Incubate the cells with the ROS indicator dye (e.g., 5 µM DCFH-DA) in PBS for 30 minutes at 37°C, protected from light.

  • Washing: Remove the dye solution and wash the cells twice with PBS to remove any excess probe.

  • Fluorescence Measurement: Add PBS to the wells and immediately measure the fluorescence intensity using a microplate reader (excitation/emission ~485/535 nm for DCF). Alternatively, visualize the fluorescence using a microscope or quantify the percentage of fluorescent cells using a flow cytometer.

  • Data Analysis: Normalize the fluorescence intensity of the treated groups to the vehicle control group.

Troubleshooting for ROS Assays: Be aware that some fluorescent probes for ROS can be prone to artifacts. It is recommended to use multiple methods to confirm results and include appropriate controls.[1][5][10][12][14]

Visualizations

Signaling Pathways and Experimental Workflows

Tebufenpyrad_Mechanism cluster_cell Cellular Environment cluster_mito Mitochondrion cluster_signal Signaling Cascades cluster_response Cellular Response This compound This compound ComplexI Mitochondrial Complex I This compound->ComplexI Inhibition Ca_Homeostasis Calcium Homeostasis This compound->Ca_Homeostasis Disruption MAPK_Pathway MAPK Pathway (ERK, JNK, p38) This compound->MAPK_Pathway Activation ETC Electron Transport Chain ROS Reactive Oxygen Species (ROS) ComplexI->ROS Leads to increase ATP ATP Production ETC->ATP Leads to decrease Apoptosis Apoptosis ATP->Apoptosis Depletion contributes to ROS->MAPK_Pathway Can activate ROS->Apoptosis Induces Ca_Homeostasis->MAPK_Pathway Can influence Other_Off_Target Other Off-Target Effects Ca_Homeostasis->Other_Off_Target MAPK_Pathway->Apoptosis MAPK_Pathway->Other_Off_Target Neurotoxicity Neurotoxicity Apoptosis->Neurotoxicity Experimental_Workflow start Start: Observe Unexpected Phenotype with this compound mito_check Is it Mitochondrial Toxicity? start->mito_check seahorse Perform Seahorse XF Mito Stress Test mito_check->seahorse Yes off_target_check Investigate Other Off-Target Effects mito_check->off_target_check No / Unsure glu_gal Compare Toxicity in Glucose vs. Galactose Media seahorse->glu_gal mito_yes Mitochondrial Toxicity Confirmed glu_gal->mito_yes mito_yes->off_target_check Consider concurrent off-target effects signal_check Assess Signaling Pathways (e.g., MAPK via Western Blot) off_target_check->signal_check ca_check Measure Intracellular Calcium Levels off_target_check->ca_check binding_check Identify Novel Binding Partners (e.g., DARTS, Proteomics) off_target_check->binding_check end Characterize Off-Target Mechanism signal_check->end ca_check->end binding_check->end

References

How to prepare a stable stock solution of Tebufenpyrad in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for preparing and handling stable stock solutions of Tebufenpyrad in Dimethyl Sulfoxide (DMSO). It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound has very low solubility in water but is soluble in organic solvents.[1][2] For research applications, particularly in cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

Q2: What is the maximum concentration of this compound that can be dissolved in DMSO?

Q3: How should I store the this compound powder?

A3: this compound powder should be stored in a cool, dark, and well-ventilated place.[1][5] The recommended storage temperature is between 2-10°C.[3] It is crucial to keep the container tightly sealed to prevent moisture absorption.

Q4: How should I store the this compound stock solution in DMSO?

A4: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. For short-term storage (days to weeks), refrigeration at 4°C is acceptable. For long-term storage (months), it is recommended to store the aliquots at -20°C or -80°C.[3][4]

Q5: For how long is the this compound stock solution in DMSO stable?

A5: When stored properly at -20°C or -80°C, a this compound stock solution in DMSO is expected to be stable for several months. However, it is good laboratory practice to prepare fresh stock solutions periodically and to perform quality control checks if a solution has been stored for an extended period.

Q6: What is the maximum final concentration of DMSO that is safe for cells in culture?

A6: The tolerance to DMSO varies between cell lines. However, a final concentration of 0.1% to 0.5% DMSO in the cell culture medium is generally considered safe for most cell lines. It is always recommended to include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments to account for any solvent effects.

Experimental Protocol: Preparation of a 50 mM this compound Stock Solution in DMSO

This protocol provides a step-by-step guide to preparing a 50 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 333.86 g/mol )

  • Anhydrous/high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Procedure:

  • Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound powder and DMSO to come to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh out 16.69 mg of this compound powder and transfer it to a sterile vial. Calculation: (50 mmol/L) * (1 L / 1000 mL) * (333.86 g/mol ) * (1000 mg/g) = 16.69 mg/mL

  • Dissolving: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

  • Warming/Sonication (if necessary): If the compound does not dissolve completely, warm the solution briefly to 37°C or sonicate for 5-10 minutes. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting: Dispense the stock solution into smaller, single-use, sterile, and light-protected vials. This minimizes contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term use.

Data Presentation: Stock Solution Concentrations

Desired Stock ConcentrationMass of this compound for 1 mL of DMSO
10 mM3.34 mg
25 mM8.35 mg
50 mM16.69 mg
100 mM33.39 mg

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
This compound powder does not dissolve completely in DMSO. 1. Insufficient mixing. 2. Low quality or hydrated DMSO. 3. Attempting to make a supersaturated solution.1. Continue vortexing for a longer period. 2. Use fresh, anhydrous (high-purity) DMSO. DMSO is hygroscopic and absorbed water can reduce solubility. 3. Gently warm the solution to 37°C or use a sonicator bath for a short period. If it still doesn't dissolve, prepare a more dilute stock solution.
Precipitate forms in the DMSO stock solution during storage. 1. The solution was not fully dissolved initially. 2. Absorption of water into the DMSO stock. 3. Fluctuation in storage temperature leading to freeze-thaw cycles.1. Ensure the compound is completely dissolved before storage. Centrifuge the vial to pellet any undissolved material and use the supernatant. 2. Use tightly sealed vials and handle them quickly when at room temperature to minimize moisture absorption. 3. Store aliquots in a freezer with stable temperature and avoid repeated freeze-thaw cycles.
Precipitate forms when the DMSO stock is diluted in aqueous media (e.g., cell culture medium, PBS). 1. Low aqueous solubility of this compound. 2. The final concentration of the compound in the aqueous medium is above its solubility limit. 3. Shock precipitation from rapid dilution.1. This is expected due to the hydrophobic nature of this compound. 2. Ensure the final working concentration is appropriate for your experiment and below the aqueous solubility limit. 3. To minimize precipitation, add the DMSO stock solution to the aqueous medium while gently vortexing or stirring the medium. You can also try a serial dilution approach, first diluting the stock into a smaller volume of medium before adding it to the final volume.
Inconsistent experimental results. 1. Degradation of this compound in the stock solution. 2. Inaccurate initial weighing or dilution. 3. Cell line sensitivity to DMSO.1. Prepare a fresh stock solution. Avoid prolonged exposure to light. 2. Ensure your balance and pipettes are properly calibrated. 3. Perform a DMSO toxicity test on your specific cell line to determine the maximum tolerable concentration. Always include a vehicle control in your experiments.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start weigh Weigh this compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex check_solubility Visually Inspect for Complete Dissolution vortex->check_solubility sonicate Warm/Sonicate (Optional) check_solubility->sonicate No aliquot Aliquot into Vials check_solubility->aliquot Yes sonicate->vortex store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Experimental workflow for preparing a this compound stock solution in DMSO.

troubleshooting_workflow start Issue: Incomplete Dissolution or Precipitation check_dmso Is the DMSO fresh and anhydrous? start->check_dmso use_fresh_dmso Use fresh, anhydrous DMSO check_dmso->use_fresh_dmso No check_mixing Was the solution mixed thoroughly? check_dmso->check_mixing Yes use_fresh_dmso->check_mixing mix_longer Vortex for a longer duration check_mixing->mix_longer No check_concentration Is the concentration too high? check_mixing->check_concentration Yes mix_longer->check_concentration dilute Prepare a more dilute solution check_concentration->dilute Yes apply_energy Warm to 37°C or sonicate check_concentration->apply_energy No success Problem Resolved dilute->success apply_energy->success

Caption: Troubleshooting decision tree for this compound dissolution issues in DMSO.

References

Technical Support Center: Tebufenpyrad Bioactivity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help researchers, scientists, and drug development professionals minimize variability in Tebufenpyrad bioactivity assays.

Section 1: Frequently Asked Questions (FAQs) about this compound

A collection of common questions regarding this compound's properties and mechanism of action.

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone reductase).[1][2] This inhibition disrupts cellular respiration, leading to a rapid decrease in ATP production, increased generation of reactive oxygen species (ROS), and ultimately, oxidative damage and cell death.[3][4][5] Its mechanism is similar to the well-known mitochondrial toxicant, rotenone.[2][4]

Q2: What are the solubility characteristics of this compound, and why are they important for bioassays?

A2: this compound has very low solubility in water (approximately 2.61 mg/L at 25°C) but is soluble in organic solvents.[2][6] This is a critical factor in bioassays, as low aqueous solubility can lead to compound precipitation in culture media.[7][8] This precipitation can cause significant variability in results, underestimate the compound's true potency, and lead to inaccurate structure-activity relationships (SAR).[7] Ensuring the compound remains fully solubilized in the final assay medium is crucial for data accuracy.

Q3: How stable is this compound in stock solutions and during experiments?

A3: this compound is generally stable. Studies have shown it does not significantly degrade or lose concentration during storage periods of up to 150 days when prepared and stored correctly.[9] For stock solutions, it is best practice to dissolve this compound in a suitable organic solvent like DMSO, store it in aliquots at -20°C or -80°C, and avoid repeated freeze-thaw cycles.[7][10]

Section 2: Troubleshooting Assay Variability

This section addresses specific issues users may encounter during their experiments, providing potential causes and solutions in a question-and-answer format.

Cell Culture and Plating

Q4: My results vary significantly between different plates or experiments run on different days. What cell-related factors could be the cause?

A4: Inconsistent cell handling is a major source of variability in cell-based assays.[11][12] Key factors to check include:

  • Cell Passage Number: Use cells with a consistent and low passage number for all experiments.[10] High passage numbers can lead to phenotypic drift.[13]

  • Cell Confluency: Always seed and treat cells at the same level of confluency. Overly confluent or sparse cultures will respond differently to treatment.[10][14] It is best to passage cells when they are in the log-growth phase.[15]

  • Seeding Density: Ensure a homogenous single-cell suspension before plating and use calibrated pipettes to seed the same number of cells in each well.[16] Inconsistent cell numbers will directly impact the final readout.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which concentrates media components and the test compound.[16] To mitigate this, avoid using the outer wells for experimental data or ensure the incubator has adequate humidity.[14][16]

Compound Handling and Dosing

Q5: I suspect my this compound is precipitating in the culture medium. How can I confirm this and prevent it?

A5: Given this compound's low aqueous solubility, precipitation is a common issue.[6][7]

  • Confirmation: Visually inspect the wells under a microscope for crystals or precipitate after adding the compound. You can also perform a turbidimetric assay to determine the kinetic solubility limit in your specific assay medium.[8]

  • Prevention:

    • Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible (typically <0.5%) and consistent across all wells, including vehicle controls.[8]

    • Dilution Protocol: Optimize the dilution steps. A serial dilution in the assay medium is often better than a single large dilution from a highly concentrated stock.[7]

    • Serum Interaction: The presence of serum proteins can sometimes help solubilize lipophilic compounds, but this effect can be variable.[17] If using serum-free media, solubility issues may be more pronounced.

Assay-Specific Issues (MTT Assay)

Q6: My MTT assay results are not correlating well with other cytotoxicity assays like LDH or Trypan Blue. Why might this be?

A6: The MTT assay is particularly susceptible to artifacts when used with mitochondrial inhibitors like this compound.[18][19]

  • Mechanism Interference: The MTT assay measures cell viability indirectly by assessing mitochondrial reductase activity.[18][20] Since this compound directly inhibits mitochondrial complex I, it fundamentally alters the metabolic activity that the assay relies on.[3][21] This can lead to an underestimation or overestimation of cytotoxicity.[18][19]

  • Recommendation: It is highly recommended to supplement or validate MTT results with a non-metabolic assay.[18] An assay that measures membrane integrity, such as the LDH release assay or a dye exclusion assay (e.g., Trypan Blue, CellTox™ Green), provides an orthogonal method to confirm cell death.[19][22]

Q7: I am observing high background or falsely elevated viability readings in my MTT assay. What could be the cause?

A7: Several factors can interfere with the MTT assay readout:

  • Phenol Red and Serum: Both phenol red and serum in the culture medium can contribute to background absorbance. It is recommended to run a "media only" control and subtract this background value.[23] For maximal accuracy, consider using serum-free and phenol red-free media during the MTT incubation step.[23]

  • Compound Interference: Some compounds can directly reduce the MTT tetrazolium salt to formazan, even in the absence of cells.[21] To test for this, incubate this compound in cell-free medium with the MTT reagent and check for a color change.

Section 3: Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
Molar Mass 333.86 g·mol⁻¹[2]
Appearance White crystalline solid[2][6]
Water Solubility 2.61 mg/L (at 25°C, pH 5.9)[2][6]
LogP (Kow) 4.93[6]
Melting Point 64-66 °C[2][6]
Primary Solvent Acetonitrile, DMSO[7][9]
Table 2: Reported Bioactivity of this compound
Cell LineAssay TypeEndpointValue (EC₅₀)Exposure TimeSource
N27 Rat Dopaminergic Neuronal CellsMTS AssayCell Viability3.98 µM3 hours[3][4]
N27 Rat Dopaminergic Neuronal CellsSeahorse XF96Mitochondrial RespirationDose-dependent decrease3 hours[4]

Section 4: Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted for assessing the cytotoxic effects of this compound. Note the critical recommendation to validate results with an orthogonal assay.

1. Reagent Preparation:

  • MTT Solution: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[23] Filter-sterilize and store protected from light at 4°C for up to one month.

  • Solubilization Solution: Prepare a solution of 10% SDS in 0.01 M HCl.

2. Assay Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound from a concentrated stock (e.g., in DMSO). Dilute in complete culture medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Include appropriate controls: cells with vehicle (DMSO) only (negative control), and wells with medium only (background control).

  • Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[24]

  • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • After the MTT incubation, add 100 µL of the Solubilization Solution to each well to dissolve the formazan crystals.[24]

  • Mix gently on an orbital shaker for 15-20 minutes, protected from light, to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Cytotoxicity Assay (Membrane Integrity)

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells and serves as a robust alternative or confirmation for MTT assays.

1. Reagent Preparation:

  • Use a commercially available LDH cytotoxicity assay kit and prepare reagents according to the manufacturer's instructions. Key components typically include the LDH substrate, cofactor, and dye.

2. Assay Procedure:

  • Follow steps 1-5 from the MTT assay protocol to seed and treat cells with this compound.

  • Set up additional controls required for the LDH assay[22]:

    • Spontaneous LDH Release: Untreated cells (measures background cell death).

    • Maximum LDH Release: Untreated cells lysed with the detergent provided in the kit (represents 100% cytotoxicity).

    • Medium Background: Wells with medium only.

  • After the incubation period, carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new, flat-bottom 96-well plate. Be careful not to disturb the cell monolayer.

  • Add the LDH reaction mixture from the kit to each well of the new plate.

  • Incubate the plate at room temperature for the time specified by the manufacturer (usually 20-30 minutes), protected from light.

  • Stop the enzymatic reaction by adding the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (commonly 490 nm).

3. Data Analysis:

  • Subtract the absorbance value of the medium background from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Section 5: Visualizations

Tebufenpyrad_MoA cluster_mito Mitochondrion This compound This compound ComplexI Mitochondrial Complex I This compound->ComplexI ATP ATP Production ComplexI->ATP Blocks e- transfer ROS Reactive Oxygen Species (ROS) ComplexI->ROS Increases leakage ETC Electron Transport Chain Death Cell Death (Apoptosis/Necrosis) ATP->Death Damage Oxidative Damage ROS->Damage Damage->Death

Caption: Mechanism of Action for this compound.

Troubleshooting_Workflow cluster_pre Pre-Analytical Checks cluster_ana Analytical Checks cluster_post Post-Analytical Checks Start High Variability Observed in Assay CellCulture Review Cell Culture Practices (Passage #, Confluency, Seeding) Start->CellCulture Reagents Check Reagents & Compound (Lot #, Storage, Solubility) CellCulture->Reagents If OK AssayProtocol Verify Assay Protocol (Pipetting, Incubation Times) Reagents->AssayProtocol If OK AssayChoice Is Assay Prone to Artifacts? (e.g., MTT for mito-inhibitors) AssayProtocol->AssayChoice If OK DataAnalysis Confirm Data Analysis (Background Subtraction, Formulae) AssayChoice->DataAnalysis If OK Confirm Confirm with Orthogonal Assay (e.g., LDH) AssayChoice->Confirm If YES End Variability Minimized DataAnalysis->End If OK Confirm->DataAnalysis

Caption: Workflow for Troubleshooting Assay Variability.

References

Tebufenpyrad Treatment: Technical Support for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for conducting cell viability assays with Tebufenpyrad. Given its specific mechanism of action as a mitochondrial inhibitor, standard assay selection and data interpretation require careful consideration.

Section 1: Understanding this compound's Mechanism of Action

FAQ: What is the primary cellular target of this compound?

This compound is a potent and specific inhibitor of the mitochondrial electron transport chain (ETC). Its primary target is Complex I (NADH:ubiquinone reductase). By blocking the activity of Complex I, this compound disrupts the electron flow, which leads to two major consequences: a sharp decrease in mitochondrial ATP production and an increase in the generation of reactive oxygen species (ROS).[1][2][3][4] This disruption of mitochondrial function ultimately triggers pathways leading to cell death, including apoptosis.[1][2][5]

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Consequences Cellular Effects NADH NADH Complex_I Complex I NADH->Complex_I e- UQ Ubiquinone (CoQ) Complex_I->UQ e- ROS ROS Production Complex_I->ROS Increases ETC ETC (Complexes II-IV) UQ->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase H+ Gradient ATP ATP Production ATP_Synthase->ATP Decreases Apoptosis Apoptosis ROS->Apoptosis This compound This compound This compound->Complex_I Inhibition

Caption: this compound inhibits Complex I of the mitochondrial ETC.

Section 2: Choosing the Right Cell Viability Assay

FAQ: Why might standard MTT or XTT assays give misleading results with this compound?

Assays like MTT, XTT, MTS, and Resazurin (Alamar Blue) are problematic for assessing viability after this compound treatment. These assays measure cell viability indirectly by quantifying metabolic activity—specifically, the activity of mitochondrial and cytoplasmic NAD(P)H-dependent oxidoreductase enzymes that reduce a tetrazolium salt or resazurin to a colored or fluorescent product.[6][7][8]

Since this compound's primary mechanism is the inhibition of mitochondrial respiration, it directly interferes with the enzymatic activity that these assays rely on.[2][4] This can lead to a significant underestimation of cell viability or an overestimation of cytotoxicity that does not correlate with actual cell death. The observed decrease in signal may reflect mitochondrial inhibition rather than a loss of membrane integrity or cell demise.

Comparison of Common Cell Viability Assays

Assay TypePrincipleSuitability with this compoundAdvantagesDisadvantages
Tetrazolium Salts (MTT, XTT, MTS) Enzymatic reduction by mitochondrial/cellular reductases.[7]Not Recommended. Inexpensive, well-established.Prone to interference from mitochondrial inhibitors; requires solubilization step (MTT).[7]
Resazurin (Alamar Blue) Reduction by mitochondrial enzymes.[9]Not Recommended. Sensitive, non-toxic to cells.Mechanism is dependent on mitochondrial function, subject to interference.
Trypan Blue Exclusion Measures cell membrane integrity; dead cells with compromised membranes take up the dye.Highly Recommended. Simple, rapid, inexpensive, directly counts dead cells.Manual counting can be subjective and low-throughput; only measures membrane integrity.
ATP Determination Quantifies ATP levels using a luciferase reaction.[7]Recommended (with caution). Highly sensitive, fast, reflects energy status.ATP levels will drop rapidly due to the mechanism of action, which may precede actual cell death. Good for mechanistic studies.
Protease Viability Marker Measures activity of a conserved protease in live cells, which is lost upon cell death.Highly Recommended. Independent of mitochondrial respiration; non-toxic, allows for multiplexing.Relies on a specific substrate and may be more expensive.
LDH Release Measures lactate dehydrogenase (LDH) released from cells with damaged membranes (necrosis).Recommended. Measures cytotoxicity directly.Does not measure cytostatic effects; timing is critical as it detects late-stage apoptosis or necrosis.

Section 3: Troubleshooting Common Problems

Question / ProblemPossible Cause(s)Recommended Solution(s)
My MTT/XTT assay shows extremely high cytotoxicity at very low this compound concentrations, but I don't see corresponding cell death under the microscope. Assay Interference: You are likely observing direct inhibition of mitochondrial reductases required for the assay, not widespread cell death.1. Validate with a different method: Use a membrane integrity assay like Trypan Blue or a real-time cytotoxicity assay (e.g., using a cell-impermeant DNA dye).[10] 2. Switch your primary assay: Adopt a protease-based viability assay or Trypan Blue counting for your primary screen.
I see a precipitate in my culture medium after adding this compound. Low Solubility: this compound has very low aqueous solubility.[11] It may be precipitating out of your culture medium, especially at higher concentrations or if the stock solution was not prepared correctly.1. Check your stock solution: Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) at a high concentration before diluting it into the final culture medium. 2. Avoid shocking the medium: When diluting the stock, add it to the medium with gentle vortexing to ensure rapid and even dispersal. 3. Reduce final solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is low (typically <0.5%) and consistent across all wells, including controls.
My results are not reproducible between experiments. 1. Inconsistent Drug Activity: Precipitated drug leads to inconsistent effective concentrations. 2. Cell Density Variation: The initial number of cells seeded can significantly impact results. 3. Incubation Time: The cytotoxic effects of this compound are time-dependent.1. Address solubility issues: Follow the recommendations above to ensure this compound remains in solution. 2. Optimize and standardize cell seeding density: Perform a cell titration experiment to find the optimal number of cells per well that remain in the logarithmic growth phase throughout the experiment. 3. Perform a time-course experiment: Evaluate cell viability at multiple time points (e.g., 24h, 48h, 72h) to determine the optimal endpoint for your specific cell line and experimental question.

Section 4: Experimental Protocols & Workflows

cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Assay & Analysis A 1. Harvest and count cells B 2. Seed cells in 96-well plate at optimal density A->B C 3. Incubate overnight (37°C, 5% CO2) to allow attachment B->C E 5. Add drug dilutions and vehicle control to cells D 4. Prepare serial dilutions of this compound D->E F 6. Incubate for desired duration (e.g., 24, 48, 72h) E->F G 7. Perform Viability Assay (e.g., Trypan Blue, ATP Assay) H 8. Record Data (Microscope counts or Luminescence) G->H I 9. Analyze Data (Calculate % Viability, Plot IC50) H->I Start Unexpected Viability Results? Assay_Type Are you using an assay based on mitochondrial metabolism (MTT, XTT, Resazurin)? Start->Assay_Type Yes Solubility Do you see precipitates in the media or have inconsistent results? Start->Solubility No Assay_Type->Solubility No Interference Result likely reflects mitochondrial inhibition, not just cell death. Assay_Type->Interference Yes Solubility_Issue Drug may be precipitating from the solution. Solubility->Solubility_Issue Yes Other Consider other factors: - Cell seeding density - Incubation time - Contamination Solubility->Other No Validate Action: Validate findings with a membrane integrity assay (e.g., Trypan Blue). Interference->Validate Solubility_Fix Action: Check stock solution and dilution procedure. Ensure final solvent % is low. Solubility_Issue->Solubility_Fix

References

Technical Support Center: Quenching Tebufenpyrad-Induced Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on quenching reactive oxygen species (ROS) induced by the pesticide Tebufenpyrad.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Question: Why am I observing high variability in ROS levels between my experimental replicates?

Answer: High variability in ROS measurements can stem from several factors:

  • Cell Culture Conditions: Ensure that cells are seeded at a consistent density and are in the same logarithmic growth phase for each experiment. Over-confluent or starved cells can exhibit altered baseline ROS levels.

  • Probe Loading: The concentration and incubation time of your fluorescent ROS probe (e.g., DCFH-DA) are critical. Inconsistent loading can lead to variable fluorescence. Optimize these parameters for your specific cell line.

  • This compound Preparation: this compound is often dissolved in a solvent like DMSO. Ensure the stock solution is well-mixed before each use and that the final solvent concentration is consistent across all wells, including controls.

  • Washing Steps: Incomplete removal of excess probe after loading can result in high background fluorescence. Perform washing steps carefully and consistently.

  • Timing: The kinetics of ROS production can be rapid. Ensure that the time between this compound treatment, quencher addition, and measurement is precisely controlled for all samples.

Question: My positive control isn't showing a significant increase in ROS. What could be the problem?

Answer: If your positive control (e.g., H₂O₂) is not inducing the expected ROS response, consider the following:

  • Reagent Stability: Hydrogen peroxide (H₂O₂) can degrade over time. Use a fresh, properly stored solution for each experiment.

  • Cell Health: The cells may be unhealthy or dying, preventing a robust response. Check cell viability using a method like Trypan Blue exclusion or an MTT assay.

  • Probe Efficacy: The fluorescent probe may have degraded due to improper storage or exposure to light. Test the probe with a cell-free system (e.g., H₂O₂ and a catalyst like horseradish peroxidase) to confirm its reactivity.

Question: I am not observing a reduction in ROS levels after adding a known antioxidant/quencher. Why might this be?

Answer: Several factors could be at play:

  • Quencher Specificity: this compound is known to induce ROS primarily through inhibition of the mitochondrial electron transport chain at Complex I. This leads to the production of superoxide radicals (O₂⁻). Ensure your chosen quencher is effective against this specific ROS. For example, a general antioxidant may be less effective than a superoxide-specific scavenger like Mito-TEMPO.

  • Subcellular Localization: The primary site of ROS production is the mitochondrion. A quencher that does not efficiently penetrate the mitochondrial membrane may not be effective. Consider using mitochondria-targeted antioxidants.

  • Concentration and Timing: The concentration of the quencher may be insufficient, or it may not have been pre-incubated for a long enough period to be taken up by the cells before the this compound challenge. An incubation time-course and dose-response experiment for the quencher is recommended.

Frequently Asked Questions (FAQs)

Question: What is the primary mechanism of ROS induction by this compound?

Answer: this compound is a mitochondrial complex I inhibitor. By blocking the electron transport chain at this complex, it causes a backup of electrons, which are then more likely to leak and react with molecular oxygen to form superoxide radicals (O₂⁻). This initial ROS can then lead to the formation of other reactive species, such as hydrogen peroxide (H₂O₂).

Question: Which ROS quenchers are most effective against this compound-induced oxidative stress?

Answer: The most effective quenchers are typically those that can target the specific type and location of ROS production. Given that this compound acts on mitochondria to produce superoxide, mitochondria-targeted antioxidants are often highly effective. Examples include Mito-TEMPO and other mitochondria-specific scavengers. General antioxidants like N-acetylcysteine (NAC) can also be effective by replenishing intracellular glutathione levels, which helps detoxify a broader range of ROS.

Question: What are the downstream cellular effects of this compound-induced ROS?

Answer: The overproduction of ROS induced by this compound can lead to a state of oxidative stress. This can trigger several downstream events, including:

  • Lipid Peroxidation: Damage to cellular membranes.

  • DNA Damage: Leading to genomic instability.

  • Protein Oxidation: Resulting in dysfunctional enzymes and structural proteins.

  • Apoptosis: Programmed cell death initiated through mitochondria-dependent pathways.

Quantitative Data Summary

The following table summarizes the efficacy of different types of ROS quenchers against this compound-induced oxidative stress, based on common findings in the literature.

Quencher TypeTarget ROSSubcellular TargetRelative EfficacyKey Considerations
Mito-TEMPO Superoxide (O₂⁻)MitochondriaHighSpecifically targets the primary site and type of ROS.
N-acetylcysteine (NAC) General ROSCytosol / MitochondriaModerate to HighActs as a precursor to the antioxidant glutathione.
Catalase Hydrogen Peroxide (H₂O₂)Peroxisomes/CytosolModerateEffective for detoxifying H₂O₂, a secondary ROS.
Vitamin E (α-tocopherol) Lipid Peroxyl RadicalsCell MembranesModeratePrimarily protects against lipid peroxidation.

Experimental Protocols

Protocol: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol outlines the steps to quantify intracellular ROS levels in cultured cells treated with this compound and a potential quencher.

Materials:

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • This compound stock solution (in DMSO)

  • ROS quencher stock solution

  • Positive control (e.g., H₂O₂)

  • Black, clear-bottom 96-well microplate

  • Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)

Procedure:

  • Cell Seeding: Seed cells (e.g., PC12 or SH-SY5Y) into a black, clear-bottom 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Quencher Pre-treatment: Remove the culture medium and add a fresh medium containing the desired concentration of the ROS quencher. Incubate for the optimized pre-treatment time (e.g., 1-2 hours). Include a vehicle control.

  • Probe Loading: Remove the medium and wash the cells once with warm PBS. Add a medium containing 5-10 µM DCFH-DA and incubate for 30 minutes at 37°C in the dark.

  • Washing: Gently remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any extracellular probe.

  • This compound Treatment: Add a medium containing this compound at the desired concentration (with or without the quencher). Include wells for a negative control (vehicle only) and a positive control (e.g., 100 µM H₂O₂).

  • Incubation: Incubate the plate at 37°C for the desired treatment duration (e.g., 1-24 hours).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Normalize the fluorescence intensity of the treated groups to the negative control group.

Visualizations

G cluster_0 cluster_1 Mitochondrion cluster_2 This compound This compound ComplexI Complex I This compound->ComplexI Inhibits ETC Electron Transport Chain (ETC) O2 O₂ ComplexI->O2 Electron Leak Superoxide Superoxide (O₂⁻) O2->Superoxide Reduction OxidativeStress Oxidative Stress (Lipid Peroxidation, DNA Damage) Superoxide->OxidativeStress Leads to

Caption: Mechanism of this compound-induced ROS production.

G start Start: Seed Cells in 96-well Plate pretreat Pre-treat with ROS Quencher or Vehicle start->pretreat load_probe Load with ROS-sensitive Probe (e.g., DCFH-DA) pretreat->load_probe wash1 Wash Cells to Remove Excess Probe load_probe->wash1 treat Treat with This compound wash1->treat measure Measure Fluorescence (Ex/Em: 485/535 nm) treat->measure analyze Data Analysis: Normalize to Control measure->analyze end_node End: Quantified ROS Levels analyze->end_node

Caption: Workflow for quantifying quencher efficacy.

Technical Support Center: Overcoming Tebufenpyrad Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with tebufenpyrad resistance in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cells?

A1: this compound is a pyrazole acaricide that primarily acts as a mitochondrial electron transport inhibitor (METI) by targeting Complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts the mitochondrial respiratory chain, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and subsequent cellular stress. In studies with porcine trophectoderm and luminal epithelial cells, this compound has been shown to have antiproliferative effects, reduce cell viability, trigger apoptosis, induce cell cycle arrest in the G1 phase, and disrupt calcium homeostasis.[1] It also alters MAPK signaling pathways.[1]

Q2: My cells have developed resistance to this compound. What are the likely mechanisms?

A2: While specific research on this compound resistance in various cell lines is emerging, resistance to mitochondrial complex I inhibitors and other cytotoxic agents typically involves one or more of the following mechanisms:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[2][3][4]

  • Metabolic Reprogramming: Resistant cells may adapt their metabolism to bypass the inhibited mitochondrial respiration. This can include a shift towards glycolysis for ATP production, even in the presence of oxygen (the Warburg effect), to compensate for the compromised oxidative phosphorylation.[5][6]

  • Alterations in Signaling Pathways: Changes in signaling pathways that regulate cell survival, proliferation, and apoptosis, such as the MAPK/ERK pathway, can confer resistance.[1][7][8] this compound treatment itself has been shown to alter MAPK signaling.[1]

  • Target Site Modification: Although less common for this class of compounds in cell lines compared to insects, mutations in the subunits of mitochondrial Complex I could potentially reduce the binding affinity of this compound.

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50). You will need to perform a cell viability or cytotoxicity assay (e.g., MTT, CCK-8) on both the parental (sensitive) and the suspected resistant cell line. A substantial shift in the IC50 value to a higher concentration in the resistant line confirms the development of resistance.[9][10]

Q4: What strategies can I employ to overcome this compound resistance in my cell culture experiments?

A4: Several strategies can be investigated to overcome this compound resistance:

  • Combination Therapy:

    • ABC Transporter Inhibitors: Co-administration of this compound with known inhibitors of ABC transporters, such as verapamil, elacridar, or tariquidar, can restore sensitivity by preventing the efflux of this compound.[4][[“]][[“]]

    • Glycolysis Inhibitors: If metabolic reprogramming is suspected, combining this compound with a glycolysis inhibitor like 2-deoxyglucose (2-DG) could be effective.[13]

    • Targeting Signaling Pathways: Using inhibitors for pro-survival signaling pathways that are upregulated in the resistant cells may re-sensitize them to this compound.

  • Synergistic Drug Combinations: Using this compound in combination with another cytotoxic agent that has a different mechanism of action can be effective. This reduces the likelihood of cells developing resistance to both drugs simultaneously.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Gradual loss of this compound efficacy over several passages. Development of acquired resistance.1. Confirm resistance by comparing the IC50 value to the parental cell line. 2. Investigate the underlying mechanism (e.g., check for overexpression of ABC transporters like ABCB1/ABCG2 via qPCR or Western blot). 3. Attempt to re-sensitize cells using combination therapies (see FAQ A4). 4. Thaw an earlier passage of the cells to restart the experiment.
High variability in this compound dose-response curves. Inconsistent cell plating density. Cell health issues. Inaccurate drug dilution.1. Ensure a consistent number of viable cells are seeded for each experiment. 2. Regularly check cultures for signs of stress or contamination. 3. Prepare fresh drug dilutions from a validated stock solution for each experiment.[14][15]
Resistant cell line reverts to a sensitive phenotype after being cultured without this compound. Unstable resistance mechanism.1. Maintain a low concentration of this compound in the culture medium to sustain the selective pressure. 2. Frequently re-check the IC50 to ensure the resistant phenotype is maintained.
Co-treatment with an ABC transporter inhibitor is toxic to the cells. The inhibitor itself has cytotoxic effects at the concentration used.1. Perform a dose-response curve for the inhibitor alone to determine its IC50. 2. Use the inhibitor at a non-toxic concentration for the combination experiment.

Data Presentation

Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineTreatmentIC50 (µM)Resistance Fold-Change
Parental LineThis compound10-
Resistant LineThis compound15015x
Resistant LineThis compound + ABCB1 Inhibitor151.5x

Experimental Protocols

Protocol 1: Establishment of a this compound-Resistant Cell Line

This protocol describes a method for generating a this compound-resistant cell line by continuous exposure to escalating drug concentrations.[9][16]

Materials:

  • Parental cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • Cell culture flasks, plates, and other sterile consumables

  • Cell viability assay kit (e.g., MTT, CCK-8)

Methodology:

  • Determine Initial IC50: Perform a cell viability assay to determine the IC50 of this compound for the parental cell line.[17]

  • Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).

  • Gradual Dose Escalation: Once the cells have adapted and are growing steadily (typically after 2-3 passages), increase the this compound concentration by 1.5 to 2-fold.[9]

  • Monitor and Passage: Continuously monitor the cells. If significant cell death occurs, maintain the current concentration until the population recovers. Continue to passage the cells as they reach 70-80% confluency.

  • Repeat Escalation: Repeat step 3, gradually increasing the drug concentration over several months.

  • Confirmation of Resistance: Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the new IC50. A significant increase in the IC50 value compared to the parental line indicates the establishment of resistance.

  • Clonal Selection (Optional): Once a stable resistant population is achieved, you can perform limiting dilution to isolate and expand single-cell clones with high resistance.

  • Cryopreservation: Cryopreserve the resistant cell line at various passages.

Protocol 2: Assessment of ABC Transporter Involvement in Resistance

This protocol outlines how to use an ABC transporter inhibitor to functionally assess its role in this compound resistance.

Materials:

  • Parental and this compound-resistant cell lines

  • This compound stock solution

  • ABC transporter inhibitor stock solution (e.g., verapamil for ABCB1)

  • 96-well plates

  • Cell viability assay kit

Methodology:

  • Determine Non-Toxic Inhibitor Concentration: Perform a cell viability assay with the ABC transporter inhibitor alone on the resistant cell line to determine the highest concentration that does not cause significant cytotoxicity.

  • Cell Seeding: Seed both parental and resistant cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound, both in the presence and absence of the non-toxic concentration of the ABC transporter inhibitor determined in step 1.

  • Incubation: Incubate the plates for a period appropriate for the cell line and assay (typically 48-72 hours).

  • Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 values for this compound in all conditions. A significant decrease (reversal) in the IC50 for the resistant cell line in the presence of the ABC transporter inhibitor suggests that resistance is mediated by that transporter.

Visualizations

G cluster_workflow Workflow for Investigating this compound Resistance start Start with Parental Cell Line ic50_initial Determine Initial This compound IC50 start->ic50_initial induce_resistance Induce Resistance (Dose Escalation) ic50_initial->induce_resistance resistant_line This compound-Resistant Cell Line induce_resistance->resistant_line ic50_confirm Confirm Resistance (IC50 Shift) resistant_line->ic50_confirm mechanism Investigate Mechanism ic50_confirm->mechanism abc ABC Transporter Overexpression? mechanism->abc Hypothesis 1 metabolism Metabolic Reprogramming? mechanism->metabolism Hypothesis 2 signaling Altered Signaling Pathways? mechanism->signaling Hypothesis 3 overcome Overcome Resistance abc->overcome metabolism->overcome signaling->overcome inhibitors Co-treatment with Inhibitors overcome->inhibitors synergy Synergistic Drug Combination overcome->synergy

Caption: Experimental workflow for identifying and overcoming this compound resistance.

G cluster_pathway Potential Mechanisms of this compound Resistance cluster_resistance Resistance Mechanisms This compound This compound Mito Mitochondrion (Complex I) This compound->Mito Inhibits ABC ABC Transporters (e.g., ABCB1) This compound->ABC Efflux ATP Reduced ATP Mito->ATP ROS Increased ROS Mito->ROS Apoptosis Apoptosis ATP->Apoptosis Glycolysis Upregulated Glycolysis ATP->Glycolysis Compensatory Upregulation ROS->Apoptosis MAPK Altered MAPK Signaling ROS->MAPK Activates Survival Signals Glycolysis->Apoptosis Inhibits MAPK->Apoptosis Inhibits

Caption: Signaling pathways involved in this compound action and resistance.

References

Validation & Comparative

A Comparative Analysis of Tebufenpyrad and Pyridaben Efficacy on Mite Populations

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

Ghent, Belgium – November 7, 2025 – In the ongoing battle against agricultural and horticultural mite pests, two prominent acaricides, Tebufenpyrad and Pyridaben, have been widely utilized. Both belong to the class of Mitochondrial Electron Transport Inhibitors (METIs), yet their performance, sublethal effects, and the resistance mechanisms they trigger in mite populations can differ significantly. This guide provides an objective comparison of their efficacy, supported by experimental data, to inform researchers, scientists, and pest management professionals.

Mechanism of Action: Targeting the Cellular Powerhouse

Both this compound and Pyridaben function by disrupting the energy production process within the mites' cells. They specifically target and inhibit Complex I (NADH: ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2][3] This inhibition halts the production of ATP, the cell's primary energy currency, leading to rapid knockdown and mortality.[3][4][5] Although they share this primary target, differences in their chemical structure can lead to variations in binding affinity, metabolic detoxification, and ultimately, the levels of resistance observed in the field.[2]

METI_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Inhibitors Inhibition Site ComplexI Complex I (NADH Dehydrogenase) NAD NAD+ ComplexI->NAD H_out H+ ComplexI->H_out UQ UQ ComplexI->UQ e- ComplexIII Complex III ComplexIV Complex IV ComplexIII->ComplexIV e- ComplexIII->H_out ComplexIV->H_out O2 O₂ ComplexIV->O2 ATPSynthase ATP Synthase H_in H+ ATPSynthase->H_in Proton Gradient ATP ATP ATPSynthase->ATP NADH NADH NADH->ComplexI e- H_in->ComplexI H_in->ComplexIII H_in->ComplexIV H_out->ATPSynthase Proton Gradient ADP ADP + Pi ADP->ATPSynthase H2O H₂O O2->H2O UQH2 UQH₂ UQH2->ComplexIII e- Inhibitors This compound Pyridaben Inhibitors->ComplexI Block e- transfer

Caption: Mechanism of this compound and Pyridaben on Mitochondrial Complex I.

Comparative Efficacy and Lethal Concentration

The lethal efficacy of an acaricide is typically measured by its LC50 value, the concentration required to kill 50% of a test population. While both compounds are effective, the LC50 can vary dramatically based on the mite species and the level of resistance within the population. Field-collected strains of Tetranychus urticae have shown vastly different resistance levels to these two acaricides. For instance, one Belgian strain exhibited a resistance factor of 184-fold for this compound, while the same population had a staggering 5971-fold resistance factor for Pyridaben, indicating intense selection pressure and potentially different resistance mechanisms.[2]

AcaricideMite SpeciesLC50 (ppm or mg/L)Resistance Ratio (RR)Reference
Pyridaben Neoseiulus californicus204.123 ppm-[6]
Pyridaben Tetranychus urticae (Field Strains)> 4000 ppm> 5480-fold[7]
Pyridaben Tetranychus urticae (CJ Population)103.26 ppm144.5-fold[7]
This compound Tetranychus urticae (Resistant Lab Strain)-63.29-fold (initially)[8]
This compound Tetranychus urticae (Reverted Lab Strain)-2.41-fold (after 55 months)[8]
This compound Panonychus ulmi (Field Strains)-16.8 to 39.8-fold[9]

Note: Direct comparison of LC50 values across different studies should be done with caution due to variations in experimental protocols and mite strains.

Sublethal Effects on Mite Populations

Beyond immediate mortality, sublethal concentrations of these acaricides can have profound impacts on the life-history traits of surviving mites, affecting population dynamics over time.

This compound: Studies on Tetranychus urticae demonstrate that females surviving treatment at the egg or immature stages experience a longer development time (by 1-2 days), reduced longevity, and lower fertility.[10][11] Consequently, the intrinsic rate of increase (r), a key measure of population growth potential, was significantly reduced in these survivors compared to untreated mites.[10][11]

Pyridaben: The sublethal effects of Pyridaben appear more complex. In predatory mites like Neoseiulus californicus and Neoseiulus womersleyi, sublethal exposure tends to decrease fecundity and the net reproductive rate, which could negatively impact biological control programs.[6][12] Conversely, a study on the pest mite Panonychus citri found that while the fecundity of the directly treated generation (F0) was reduced, their offspring (F1 generation) exhibited significantly induced fecundity.[13] This suggests a hormetic effect that could lead to population resurgence, posing a risk for pest management.[13] Furthermore, Pyridaben has been shown to diminish the predatory efficiency and searching behavior of predatory mites by downregulating genes associated with olfaction.[14][15]

ParameterEffect of this compound (on T. urticae)Effect of Pyridaben (on various mites)References
Development Time Increased by 1-2 daysGenerally inhibitory, prolonging development[10][11][14]
Longevity ReducedGenerally inhibitory, reducing lifespan[10][11][14]
Fecundity ReducedReduced in F0, but stimulated in F1 of P. citri. Reduced in predatory mites.[6][10][11][13]
Intrinsic Rate of Increase (r) Significantly reducedDecreased in predatory mites. May increase in subsequent generations of pest mites.[6][10][11]
Predatory Behavior Not specifiedPredatory efficiency and searching behavior diminished in predatory mites.[14][15]

Resistance and Metabolic Pathways

The rapid development of resistance is a critical issue for METI acaricides.[16] Cross-resistance between this compound, Pyridaben, and other Complex I inhibitors is a common phenomenon.[16][17] However, research indicates that mite populations may evolve different detoxification strategies for these two compounds. Synergist assays on a resistant T. urticae strain revealed that this compound resistance was significantly reversed by the monooxygenase inhibitor PBO. In contrast, Pyridaben resistance was strongly synergized by both PBO and the esterase inhibitor DEF, suggesting that both monooxygenases and esterases play a crucial role in its detoxification.[2]

Experimental Protocols

Standardized laboratory assays are essential for evaluating and comparing the efficacy of acaricides.

Leaf-Dip Bioassay for Lethal Concentration (LC50) Determination

This method is commonly used to assess the acute toxicity of a pesticide. The protocol involves dipping host plant leaves (e.g., bean leaves) into serial dilutions of the test acaricide for a short duration. After the leaves dry, a known number of adult mites are introduced. Mortality is then assessed after a specified period (e.g., 24-48 hours) to calculate the LC50 value through probit analysis.[6]

Life-Table Response Experiments for Sublethal Effects

To understand the sublethal impacts on population dynamics, life-table studies are conducted. Mites are exposed to a sublethal concentration (e.g., LC10 or LC30) of the acaricide. The survivors are then monitored throughout their entire lifespan, with daily records kept on survival, development, and fecundity. These data are used to calculate key population parameters such as the intrinsic rate of increase (r), net reproductive rate (R0), and mean generation time (T).[10][11]

Experimental_Workflow cluster_LC50 LC50 Determination (Leaf-Dip Bioassay) cluster_Sublethal Sublethal Effects (Life-Table Assay) A1 Prepare Serial Dilutions of this compound & Pyridaben A2 Dip Host Plant Leaves A1->A2 A3 Introduce Adult Mites A2->A3 A4 Assess Mortality (e.g., after 24h) A3->A4 A5 Probit Analysis to Calculate LC50 A4->A5 end_node Comparative Efficacy and Risk Assessment A5->end_node B1 Treat Mites with Sublethal Dose (e.g., LC10) B2 Monitor Individual Survivors Throughout Lifespan B1->B2 B3 Record Daily Survival, Development, and Fecundity B2->B3 B4 Calculate Life-Table Parameters (r, R₀, T) B3->B4 B4->end_node start Start: Mite Population Rearing start->A1 start->B1

Caption: General experimental workflow for acaricide efficacy evaluation.

Conclusion

This compound and Pyridaben are both potent METI acaricides that disrupt mitochondrial respiration in mites. While they share a common mode of action, their efficacy and sublethal effects can diverge significantly. Key differences lie in the resistance levels observed in field populations and the specific metabolic pathways mites employ for detoxification. Furthermore, the potential for Pyridaben to induce fecundity in subsequent generations presents a unique challenge for long-term pest management strategies. A thorough understanding of these differences is crucial for developing effective and sustainable resistance management programs that prolong the utility of these important chemical tools.

References

Tebufenpyrad vs. Fenpyroximate: A Comparative Analysis in Models of Neurodegeneration

Author: BenchChem Technical Support Team. Date: November 2025

A GUIDE FOR RESEARCHERS AND DRUG DEVELOPMENT PROFESSIONALS

Introduction

Tebufenpyrad and fenpyroximate are two widely used pesticides that have garnered attention in the field of neurodegenerative research due to their shared mechanism of action as inhibitors of mitochondrial complex I. This complex plays a crucial role in cellular energy production, and its dysfunction is a key pathological feature in several neurodegenerative diseases, most notably Parkinson's disease. Both compounds serve as valuable tools for modeling neurodegeneration in vitro and in vivo, allowing researchers to investigate the downstream consequences of mitochondrial impairment, such as oxidative stress, ATP depletion, and neuronal cell death. This guide provides a comparative overview of this compound and fenpyroximate in the context of neurodegeneration models, presenting available experimental data, detailed methodologies, and visual representations of their mechanisms and experimental workflows.

Mechanism of Action: Mitochondrial Complex I Inhibition

Both this compound and fenpyroximate exert their primary toxic effects by inhibiting the NADH:ubiquinone oxidoreductase activity of mitochondrial complex I. This inhibition disrupts the electron transport chain, leading to a cascade of detrimental downstream effects that are central to their neurotoxic profiles. The interruption of electron flow results in a decreased production of ATP, the primary cellular energy currency, and an increase in the generation of reactive oxygen species (ROS), which cause significant oxidative damage to cellular components.

cluster_0 Mitochondrial Complex I Inhibition cluster_1 Downstream Effects This compound This compound Complex_I Mitochondrial Complex I This compound->Complex_I inhibit Fenpyroximate Fenpyroximate Fenpyroximate->Complex_I inhibit ETC_disruption Electron Transport Chain Disruption Complex_I->ETC_disruption ATP_depletion ATP Depletion ETC_disruption->ATP_depletion ROS_production Increased ROS Production ETC_disruption->ROS_production Neuronal_Death Neuronal Cell Death (Apoptosis) ATP_depletion->Neuronal_Death Oxidative_Stress Oxidative Stress ROS_production->Oxidative_Stress Oxidative_Stress->Neuronal_Death

Mechanism of Neurotoxicity

Comparative Neurotoxicity Data

While direct head-to-head comparative studies of this compound and fenpyroximate in the same neurodegeneration models are limited, the existing literature provides valuable insights into their relative potencies and effects. The following table summarizes key quantitative data from studies using different neuronal cell lines. It is important to note that direct comparison of EC50/IC50 values across different cell lines should be interpreted with caution due to inherent variations in cellular physiology and experimental conditions.

ParameterThis compoundFenpyroximateCell Model
Cell Viability (EC50) 3.98 µMData not available in a comparable neuronal model; induces dose-dependent mortality[1][2]N27 Rat Dopaminergic Neuronal Cells
Genotoxicity Induces DNA damageInduces DNA damage at low nanomolar concentrations[2]SH-SY5Y Human Neuroblastoma Cells
Oxidative Stress Induces ROS production[3]Induces ROS production and lipid peroxidation[1][2]N27 Rat Dopaminergic Neuronal Cells, SH-SY5Y Human Neuroblastoma Cells
Mitochondrial Dysfunction Dose-dependent decrease in basal respiration, ATP-linked respiration, and respiratory capacity[3]Induces loss of mitochondrial membrane potential[1][2]N27 Rat Dopaminergic Neuronal Cells, SH-SY5Y Human Neuroblastoma Cells

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays commonly used to assess the neurotoxic effects of this compound and fenpyroximate.

MTS Assay for Cell Viability

This colorimetric assay determines the number of viable cells in culture by measuring the reduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan product.

Materials:

  • 96-well cell culture plates

  • Neuronal cells (e.g., SH-SY5Y, N27)

  • Complete cell culture medium

  • This compound or Fenpyroximate stock solutions

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed neuronal cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound or fenpyroximate in complete cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the test compounds. Include vehicle control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Reactive Oxygen Species (ROS) Detection

This assay utilizes a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure intracellular ROS levels.

Materials:

  • Neuronal cells

  • Black, clear-bottom 96-well plates

  • DCFH-DA fluorescent probe

  • Phosphate-buffered saline (PBS)

  • This compound or Fenpyroximate

  • Fluorescence microplate reader

Procedure:

  • Seed neuronal cells in a black, clear-bottom 96-well plate and allow them to attach.

  • Wash the cells with PBS.

  • Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Treat the cells with various concentrations of this compound or fenpyroximate.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) at different time points using a fluorescence microplate reader.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay employs a cationic fluorescent dye, such as JC-1 or TMRM, that accumulates in the mitochondria of healthy cells in a membrane potential-dependent manner.

Materials:

  • Neuronal cells

  • JC-1 or TMRM fluorescent dye

  • This compound or Fenpyroximate

  • Fluorescence microscope or microplate reader

Procedure:

  • Culture neuronal cells on glass coverslips or in a multi-well plate.

  • Treat the cells with the desired concentrations of this compound or fenpyroximate for the specified duration.

  • Incubate the cells with JC-1 (e.g., 5 µg/mL) or TMRM (e.g., 100 nM) for 15-30 minutes at 37°C.

  • Wash the cells with PBS.

  • For JC-1, measure the fluorescence of both green monomers (excitation ~485 nm, emission ~530 nm) and red aggregates (excitation ~550 nm, emission ~600 nm). A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

  • For TMRM, measure the fluorescence intensity (excitation ~548 nm, emission ~573 nm). A decrease in fluorescence indicates a loss of mitochondrial membrane potential.

Comet Assay for Genotoxicity

The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA damage in individual cells.

Materials:

  • Neuronal cells

  • This compound or Fenpyroximate

  • Low-melting-point agarose

  • Lysis solution

  • Alkaline electrophoresis buffer

  • DNA staining dye (e.g., SYBR Green)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Treat neuronal cells with this compound or fenpyroximate.

  • Harvest the cells and embed them in low-melting-point agarose on a microscope slide.

  • Lyse the cells to remove membranes and proteins, leaving behind the nuclear DNA.

  • Subject the slides to electrophoresis in an alkaline buffer. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

  • Stain the DNA with a fluorescent dye.

  • Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage using image analysis software.

Seahorse XF Analyzer for Mitochondrial Respiration

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) in real-time, providing a detailed assessment of mitochondrial function.

Materials:

  • Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)

  • Neuronal cells

  • Seahorse XF assay medium

  • This compound or Fenpyroximate

  • Mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A)

Procedure:

  • Seed neuronal cells in a Seahorse XF cell culture microplate.

  • Hydrate the sensor cartridge overnight.

  • On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate the cells in a non-CO2 incubator for 1 hour.

  • Load the injector ports of the sensor cartridge with the mitochondrial stress test compounds and the test compounds (this compound or fenpyroximate).

  • Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.

  • The instrument will measure basal OCR, and then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the comparative assessment of neurotoxic compounds like this compound and fenpyroximate.

cluster_0 Experimental Design cluster_1 Endpoint Assays cluster_2 Data Analysis and Comparison Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, N27) Compound_Treatment Treatment with This compound or Fenpyroximate (Dose-Response and Time-Course) Cell_Culture->Compound_Treatment Viability Cell Viability (MTS Assay) Compound_Treatment->Viability ROS Oxidative Stress (ROS Assay) Compound_Treatment->ROS Mito_Potential Mitochondrial Dysfunction (ΔΨm Assay) Compound_Treatment->Mito_Potential Mito_Resp Mitochondrial Respiration (Seahorse XF) Compound_Treatment->Mito_Resp Genotoxicity Genotoxicity (Comet Assay) Compound_Treatment->Genotoxicity Data_Analysis Data Analysis (EC50/IC50 Calculation, Statistical Analysis) Viability->Data_Analysis ROS->Data_Analysis Mito_Potential->Data_Analysis Mito_Resp->Data_Analysis Genotoxicity->Data_Analysis Comparison Comparative Analysis of This compound and Fenpyroximate Data_Analysis->Comparison

Neurotoxicity Assessment Workflow

Conclusion

This compound and fenpyroximate are potent mitochondrial complex I inhibitors that induce neurotoxicity through mechanisms involving energy depletion and oxidative stress. The available data, primarily from in vitro neuronal models, demonstrate their utility in modeling aspects of neurodegeneration. While both compounds exhibit significant neurotoxic effects, the higher potency of fenpyroximate in inducing DNA damage at nanomolar concentrations in SH-SY5Y cells suggests it may be a more potent neurotoxin in this specific context. However, further direct comparative studies in a wider range of neurodegeneration models, including in vivo systems, are necessary to fully elucidate their relative toxicological profiles and to better understand their potential contributions to neurodegenerative disease pathology. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative investigations.

References

A Comparative Guide to Tebufenpyrad as a Specific Mitochondrial Complex I Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a precise molecular tool is paramount for valid and reproducible experimental outcomes. This guide provides an objective comparison of Tebufenpyrad, a potent acaricide, and its function as a specific inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase). Its performance is benchmarked against other well-established complex I inhibitors, Rotenone and Piericidin A, supported by experimental data and detailed protocols.

This compound acts as a strong inhibitor of the mitochondrial electron transport chain by specifically targeting complex I.[1] This inhibition blocks the oxidation of NADH to NAD+, halting the transfer of electrons to ubiquinone. The ultimate consequence is a disruption of the proton gradient across the inner mitochondrial membrane, leading to a sharp decline in ATP production and eventual cell death.[1] Its mechanism is functionally analogous to that of Rotenone, another widely studied complex I inhibitor.[1][2] Studies have shown that this compound can induce neurotoxicity by initiating rapid mitochondrial dysfunction and oxidative damage in dopaminergic neuronal cells.[2][3]

Performance Comparison: this compound vs. Alternatives

The efficacy of a mitochondrial complex I inhibitor is determined by its potency (often measured as the half-maximal inhibitory concentration, IC50), specificity, and potential off-target effects. This compound is compared here with Rotenone and Piericidin A, two of the most classic and potent inhibitors of complex I.

Rotenone is a naturally occurring pesticide and a high-affinity complex I inhibitor widely used to induce Parkinsonism in animal models.[4][5] Its IC50 value for complex I can vary significantly depending on the experimental system, with reported values ranging from the low nanomolar to the low micromolar range.[4][6][7]

Piericidin A , another natural inhibitor, is a potent neurotoxin that disrupts the electron transport system by inhibiting NADH-ubiquinone reductase.[8][9] It is known to have binding sites that overlap with those of Rotenone.[10] Like Rotenone, it exhibits very low IC50 values, often in the nanomolar range.[8][11]

Below is a summary of key quantitative data for these inhibitors.

Data Presentation: Inhibitor Potency

InhibitorTargetIC50 / EC50Cell Type / SystemReference
This compound Cell Viability (EC50)3.98 µMRat Dopaminergic Neuronal Cells (N27)[3]
Rotenone Complex I Activity (IC50)1.7 - 2.2 µMNot Specified[4]
Complex I Activity (IC50)25 nMSH-SY5Y Neuroblastoma Cells[5]
Cell Viability (IC50)50 nMParkinson's Disease Patient-derived ONS cells[7]
Piericidin A Cell Viability (IC50)0.061 µMTn5B1-4 Cells[8][11]
Cell Viability (IC50)> 200 µMHepG2 and Hek293 cells[8][11]

Note: IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) values are context-dependent and can vary significantly based on the assay conditions, cell type, and biological endpoint being measured.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the validation of mitochondrial complex I inhibitors.

cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitors Inhibitors NADH NADH Complex_I Complex I (NADH Dehydrogenase) NADH->Complex_I e⁻ Q Coenzyme Q Complex_I->Q e⁻ H_plus H⁺ Gradient Complex_I->H_plus Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q e⁻ Complex_III Complex III Q->Complex_III e⁻ CytC Cytochrome c Complex_III->CytC e⁻ Complex_III->H_plus Complex_IV Complex IV CytC->Complex_IV e⁻ H2O H₂O Complex_IV->H2O Complex_IV->H_plus ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP O2 O₂ O2->Complex_IV e⁻ acceptor ADP ADP + Pi ADP->ATP_Synthase H_plus->ATP_Synthase drives This compound This compound This compound->Inhibitor_Node Rotenone Rotenone Rotenone->Inhibitor_Node Piericidin_A Piericidin A Piericidin_A->Inhibitor_Node Inhibitor_Node->Complex_I Inhibit start Hypothesized Complex I Inhibitor step1 Isolate Mitochondria from tissue or cultured cells start->step1 step2 Perform Complex I Enzyme Activity Assay (e.g., spectrophotometric or oxygen consumption) step1->step2 decision1 Significant Inhibition of Complex I Activity? step2->decision1 step3 Determine IC50 Value (Dose-Response Curve) decision1->step3 Yes end_not_inhibitor Not a Complex I Inhibitor decision1->end_not_inhibitor No step4 Assess Specificity: Measure Activity of Complexes II, III, IV step3->step4 decision2 Inhibition Specific to Complex I? step4->decision2 step5 Evaluate Cellular Effects: - ATP Production - ROS Generation - Cell Viability decision2->step5 Yes end_not_specific Not a Specific Complex I Inhibitor decision2->end_not_specific No end_validated Validated as Specific Complex I Inhibitor step5->end_validated

References

Synergistic Interactions of Tebufenpyrad with Metabolic Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic effects of Tebufenpyrad, a potent mitochondrial complex I inhibitor, with other metabolic inhibitors. The following sections detail the experimental data, methodologies, and mechanistic pathways associated with these combinations, offering insights for the development of more effective pest control strategies and potentially other therapeutic applications.

Executive Summary

This compound is an acaricide and insecticide that disrupts cellular energy production by inhibiting the mitochondrial electron transport chain at complex I.[1] Its efficacy can be significantly enhanced when used in combination with other metabolic inhibitors that target different components of cellular respiration or other vital metabolic pathways. This guide focuses on the synergistic interactions of this compound with two distinct classes of metabolic inhibitors: an organotin miticide (Azocyclotin) and a pyrethroid insecticide (Fenpropathrin).

Data Presentation: Synergistic Effects

The following table summarizes the quantitative and qualitative data on the synergistic effects of this compound in combination with other metabolic inhibitors.

Combination Target Organism Inhibitor Class Mode of Action of Partner Observed Synergy Mixture Ratio (this compound:Partner) Quantitative Synergy (Combination Index) Source
This compound + AzocyclotinMites (e.g., Tetranychus urticae, Panonychus citri)Organotin MiticideInhibitor of Mitochondrial ATP SynthaseObvious synergy, enlarged insecticidal spectrum, and retarded drug resistance.1:50 to 1:70Not ProvidedChinese Patent CN101380025A
This compound + FenpropathrinTwo-spotted spider mite (Tetranychus urticae)Pyrethroid InsecticideSodium Channel ModulatorSynergistic effect on deutonymphs.Not Specified0.5(Abbasi et al., 2024)

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the available information from the cited sources.

This compound and Azocyclotin Combination against Mites
  • Source: Chinese Patent Application CN101380025A

  • Objective: To demonstrate the synergistic acaricidal effect of a this compound and Azocyclotin mixture.

  • Methodology: The patent describes the formulation of a microemulsion containing this compound and Azocyclotin. While specific bioassay details are not extensively provided in the English abstract, the protocol implies the application of the formulated mixture to control various mite species on fruit trees and cotton. The assessment of synergy is based on the enhanced and prolonged control efficacy compared to the individual components. The claimed synergistic ratio of this compound to Azocyclotin ranges from 1:50 to 1:70 by weight.

  • Data Analysis: The patent claims "obvious synergy" based on the improved performance of the mixture in controlling mite populations. However, it does not provide quantitative data such as LC50 values for the individual compounds and the mixture, or a calculated Combination Index (CI).

This compound and Fenpropathrin Combination against Tetranychus urticae
  • Source: Abbasi et al., 2024 (Based on abstract and available information)

  • Objective: To investigate the lethal effects and interaction of a binary mixture of this compound and Fenpropathrin on the deutonymph stage of the two-spotted spider mite.

  • Methodology: The full experimental protocol is not available in the provided search results. However, based on similar toxicological studies, a standard bioassay method such as a leaf-dip or spray tower application would likely have been used. Deutonymphs of Tetranychus urticae would be exposed to various concentrations of this compound, Fenpropathrin, and their mixture. Mortality would be assessed after a defined period.

  • Data Analysis: The study calculated the LC50 value for the mixture and a Combination Index (CI) of 0.5. A CI value less than 1 indicates a synergistic interaction.

Signaling Pathways and Mechanisms of Action

Understanding the distinct mechanisms of action of each compound is key to comprehending their synergistic interaction.

This compound: As a Mitochondrial Electron Transport Inhibitor (METI), this compound specifically targets Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[1] This inhibition disrupts the electron flow, leading to a decrease in ATP production and ultimately causing cellular energy failure and death of the organism.

Azocyclotin: This organotin miticide acts as an inhibitor of mitochondrial ATP synthase (Complex V).[2] ATP synthase is the enzyme responsible for the final step of oxidative phosphorylation, utilizing the proton gradient generated by the electron transport chain to produce ATP. By blocking this enzyme, Azocyclotin also leads to a depletion of cellular ATP.

Fenpropathrin: Fenpropathrin is a type II pyrethroid insecticide that acts as a sodium channel modulator in nerve cells.[3][4] It binds to voltage-gated sodium channels, causing them to remain open for an extended period.[3] This leads to a continuous influx of sodium ions, resulting in hyperexcitation of the nervous system, paralysis, and death.[3]

The synergistic effect of this compound and Azocyclotin likely stems from the dual blockade of the mitochondrial respiratory chain at two critical points: Complex I and ATP synthase. This multi-target inhibition severely cripples the cell's ability to produce energy. The synergy between this compound and Fenpropathrin combines a metabolic attack with a neurotoxic effect, overwhelming the pest's physiological defenses.

Visualizations

The following diagrams illustrate the targeted metabolic pathways and experimental workflows.

Tebufenpyrad_and_Azocyclotin_Signaling_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ETC Electron Transport Chain Complex I Complex I Complex II Complex II Complex I->Complex II Proton Gradient Proton Gradient Complex I->Proton Gradient H+ pumping Complex III Complex III Complex II->Complex III Complex IV Complex IV Complex III->Complex IV Complex III->Proton Gradient H+ pumping Complex IV->Proton Gradient H+ pumping ATP_Synthase ATP Synthase (Complex V) Proton Gradient->ATP_Synthase H+ flow ATP ATP ATP_Synthase->ATP synthesis ADP ADP ADP->ATP_Synthase This compound This compound This compound->Complex I Inhibits Azocyclotin Azocyclotin Azocyclotin->ATP_Synthase Inhibits Tebufenpyrad_and_Fenpropathrin_Combined_Action cluster_Pest Target Pest Organism cluster_Cellular_Respiration Mitochondrial Respiration cluster_Nervous_System Nervous System Complex_I Complex I ATP_Production ATP Production Complex_I->ATP_Production drives Cellular_Energy_Depletion Cellular Energy Depletion ATP_Production->Cellular_Energy_Depletion Sodium_Channels Voltage-gated Sodium Channels Nerve_Impulse Nerve Impulse Transmission Sodium_Channels->Nerve_Impulse Paralysis_and_Death Paralysis & Death Nerve_Impulse->Paralysis_and_Death Hyperexcitation leads to This compound This compound This compound->Complex_I Inhibits Fenpropathrin Fenpropathrin Fenpropathrin->Sodium_Channels Modulates (keeps open) Cellular_Energy_Depletion->Paralysis_and_Death Experimental_Workflow_Synergy_Testing Start Start Prepare_Concentrations Prepare Serial Dilutions of this compound, Partner Inhibitor, and their Mixture Start->Prepare_Concentrations Treat_Organisms Expose Target Organisms (e.g., Tetranychus urticae) Prepare_Concentrations->Treat_Organisms Incubation Incubate under Controlled Conditions (Time, Temp, Humidity) Treat_Organisms->Incubation Assess_Mortality Assess Mortality Rate Incubation->Assess_Mortality Data_Analysis Calculate LC50 Values for Individual Compounds and Mixture Assess_Mortality->Data_Analysis Calculate_CI Calculate Combination Index (CI) Data_Analysis->Calculate_CI Determine_Interaction Determine Interaction (CI < 1: Synergy CI = 1: Additive CI > 1: Antagonism) Calculate_CI->Determine_Interaction End End Determine_Interaction->End

References

Comparative analysis of Tebufenpyrad and other METI acaricides

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Tebufenpyrad and Other METI Acaricides

This guide provides a comparative analysis of this compound and other Mitochondrial Electron Transport Inhibitor (METI) acaricides that target Complex I. The content is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data.

Introduction to METI Acaricides

Mitochondrial Electron Transport Inhibitor (METI) acaricides are a crucial class of pesticides used to control mite populations in various agricultural and horticultural systems.[1] They function by disrupting the production of adenosine triphosphate (ATP), the primary energy currency of the cell, within the mitochondria.[1]

This guide focuses on METI acaricides classified under IRAC Group 21A, which specifically inhibit the Mitochondrial Complex I (NADH: ubiquinone oxidoreductase).[2] Key compounds in this group include:

  • This compound (a pyrazole-carboxamide)

  • Pyridaben (a pyridazinone)

  • Fenpyroximate (a pyrazole-oxime)

  • Fenazaquin (a quinazoline)[3]

These acaricides are known for their rapid knock-down effect and efficacy against a broad spectrum of mite species and life stages.[4] this compound, for instance, is effective against eggs, larvae, nymphs, and adults.[4]

Mechanism of Action: Inhibition of Mitochondrial Complex I

METI acaricides in Group 21A exert their toxic effect by binding to and inhibiting Complex I of the mitochondrial electron transport chain.[5][6] This complex is the first and largest enzyme in the respiratory chain, responsible for oxidizing NADH and transferring electrons to coenzyme Q (ubiquinone). This process is coupled with the pumping of protons across the inner mitochondrial membrane, creating a gradient that drives ATP synthesis.[7]

By blocking Complex I, these compounds halt the electron flow, prevent proton pumping, and ultimately shut down ATP production, leading to cellular energy depletion and rapid mortality of the mite.[8][9] The binding of these inhibitors disrupts the normal function of the quinone binding tunnel within Complex I.[10]

METI_Pathway cluster_Mitochondrion Inner Mitochondrial Membrane cluster_Inhibitor NADH NADH ComplexI Complex I (NADH Dehydrogenase) NADH->ComplexI e- NAD NAD+ CoQ Coenzyme Q (Ubiquinone) CoQH2 Coenzyme QH2 (Ubiquinol) CoQ->CoQH2 ComplexIII Complex III CoQH2->ComplexIII e- ComplexI->NAD ComplexI->CoQ e- ATP_Synthase ATP Production METI This compound Pyridaben Fenpyroximate Fenazaquin METI->ComplexI INHIBITION

Caption: Mechanism of METI acaricides targeting Complex I of the mitochondrial respiratory chain.

Comparative Efficacy Analysis

The efficacy of METI acaricides can vary between compounds and is significantly affected by the development of resistance in mite populations. The following table summarizes the toxicity (LC50 values in mg/L) of this compound, Pyridaben, and Fenpyroximate against susceptible and resistant strains of the two-spotted spider mite, Tetranychus urticae. Lower LC50 values indicate higher toxicity.

CompoundStrainLC50 (mg/L)Resistance Factor (RF)Source
This compound Susceptible (GSS)2.3-[11]
Resistant (AKITA, Japan)7533x[11]
Resistant (UK-99, England)10044x[11]
Resistant (WA, Australia)474.763.29x[12]
Pyridaben Susceptible (GSS)0.8-[11]
Resistant (AKITA, Japan)8801100x[11]
Resistant (UK-99, England)380480x[11]
Resistant (WA, Australia)>10,000>210x[12]
Fenpyroximate Susceptible (GSS)0.5-[11]
Resistant (AKITA, Japan)435870x[11]
Resistant (UK-99, England)22.545x[11]
Resistant (WA, Australia)386.224.6x[12]

GSS: German Susceptible Strain. Resistance Factor is calculated relative to a susceptible strain.

In a study on neuroblastoma cells, the rank order of toxicity was determined to be Pyridaben > Fenpyroximate > Fenazaquin > this compound.[5] While not conducted on mites, this provides insight into their relative potency as Complex I inhibitors. Studies have also shown that Fenpyroximate and Pyridaben can have different effects on mite reproduction and population growth, even with the same mode of action.[13] For example, Pyridaben has been shown to possess strong and persistent ovicidal activity.[13]

Resistance and Cross-Resistance

A significant challenge in the use of METI acaricides is the rapid development of resistance in mite populations.[11][14]

  • Target-Site Resistance: The primary mechanism for high-level resistance is a point mutation in the nuclear-encoded PSST subunit of Complex I.[15] A specific substitution, H92R, has been identified in resistant populations of Tetranychus urticae and Panonychus citri and is considered a reliable biomarker for resistance to this compound and Fenpyroximate.[10][16] Other mutations in the PSST gene have also been linked to resistance against Pyridaben, Tolfenpyrad, and Fenpyroximate.[10][17]

  • Metabolic Resistance: Enhanced metabolism of acaricides by detoxification enzymes, particularly cytochrome P450-dependent monooxygenases, is another documented resistance mechanism.[11][18]

  • Cross-Resistance: Due to the shared target site, high levels of cross-resistance are common among this compound, Pyridaben, Fenpyroximate, and Fenazaquin.[11][19][20] A strain resistant to this compound will likely exhibit reduced susceptibility to other METI-I acaricides, making rotational use within this group ineffective for resistance management.[12]

Standard Experimental Protocol: Leaf Dip Bioassay

The leaf dip bioassay is a standard laboratory method used to determine the toxicity of acaricides and calculate lethal concentration (LC) values.[21][22]

Methodology
  • Mite Rearing: Maintain a healthy, age-standardized culture of the target mite species (e.g., Tetranychus urticae) on a suitable host plant (e.g., bean plants) under controlled environmental conditions (e.g., 27 ± 1 °C, 65% RH, 14:10 L:D photoperiod).[21]

  • Preparation of Test Solutions: Prepare serial dilutions of the acaricide (e.g., this compound) in distilled water. A surfactant (e.g., Triton X-100 or Tween-80) may be added to ensure even spreading on the leaf surface. A control solution containing only distilled water (and surfactant if used) must be included.[22]

  • Leaf Disc Preparation: Excise leaf discs from untreated host plants. The size should be sufficient to accommodate a set number of mites.

  • Treatment Application: Immerse each leaf disc into a corresponding test solution for a standardized time (e.g., 10 seconds) with gentle agitation.[21] Allow the discs to air-dry completely.

  • Mite Infestation: Place the dried, treated leaf discs, abaxial side up, onto a moistened substrate (e.g., filter paper or cotton) within a petri dish to maintain turgidity. Transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc.

  • Incubation: Seal the petri dishes and incubate them under the same controlled conditions used for rearing.

  • Mortality Assessment: Record mite mortality at a specified time point (e.g., 24, 48, or 72 hours) post-treatment. Mites that are unable to move when prodded with a fine brush are considered dead.[21]

  • Data Analysis: Correct the observed mortality using Abbott's formula if mortality is present in the control group. Subject the corrected mortality data to probit analysis to determine the LC50 and LC90 values, along with their 95% fiducial limits.

Bioassay_Workflow A 1. Prepare Serial Dilutions of Acaricide B 2. Dip Leaf Discs in Solutions (10s) A->B C 3. Air-Dry Leaf Discs B->C D 4. Place Discs in Petri Dishes on Moist Filter Paper C->D E 5. Transfer Adult Mites to Leaf Discs D->E F 6. Incubate under Controlled Conditions E->F G 7. Assess Mortality (e.g., at 24h, 48h) F->G H 8. Probit Analysis to Calculate LC50 G->H

Caption: Standard workflow for a leaf dip acaricide bioassay.

Conclusion

This compound and other METI acaricides like Pyridaben and Fenpyroximate are potent, fast-acting compounds that inhibit mitochondrial Complex I. While effective, their utility is threatened by the widespread development of target-site and metabolic resistance. A high degree of cross-resistance exists within this chemical group, rendering the rotation of these specific compounds ineffective for managing resistant populations. Understanding the comparative efficacy and resistance profiles is essential for designing sustainable mite control strategies. Future research and development should focus on alternative modes of action to mitigate the impact of METI-I resistance.

References

Comparative Transcriptomics of Tebufenpyrad-Treated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic effects of the acaricide Tebufenpyrad and other alternative pesticides on target cells. Due to the limited availability of public, quantitative transcriptomic data specifically for this compound, this document leverages available data from related compounds and alternative acaricides to provide a comprehensive framework for understanding the expected cellular responses and for designing future research.

Executive Summary

Comparative Transcriptomic Data of Acaricide Alternatives

In the absence of specific quantitative RNA-seq data for this compound, this section summarizes the transcriptomic changes observed in spider mites (Tetranychus urticae) upon treatment with alternative acaricides. This data provides a reference for the types of genes and pathways that are commonly affected by acaricide-induced stress.

Acaricide ClassAcaricideOrganismUpregulated Genes/Gene FamiliesDownregulated Genes/Gene FamiliesReference
AvermectinAbamectinTetranychus urticaeCytochrome P450s (CYPs), Carboxylesterases (CCEs), Glutathione S-Transferases (GSTs), PeptidasesChitin metabolism-related genes[1][2]
PyrethroidBifenthrinTetranychus urticaeCytochrome P450s (CYPs), UDP-glucuronosyltransferases (UGTs), PeptidasesChitin metabolism-related genes[1][3]

Experimental Protocols

This section outlines a general methodology for conducting a comparative transcriptomics study of acaricide-treated cells, based on protocols described in the literature for spider mites.[4][5][6]

Mite Rearing and Acaricide Treatment
  • Mite Culture: Establish and maintain a susceptible strain of Tetranychus urticae on a suitable host plant (e.g., bean or pepper plants) under controlled environmental conditions (e.g., 25±1°C, 60±5% relative humidity, 16:8 h light:dark photoperiod).

  • Acaricide Application: Prepare a range of concentrations of this compound and alternative acaricides. Apply the solutions to leaf discs or whole plants.

  • Sample Collection: Collect adult female mites at various time points post-treatment (e.g., 24, 48, 72 hours) for RNA extraction. Include a control group treated with the solvent only. Flash-freeze the collected samples in liquid nitrogen and store them at -80°C.

RNA Extraction, Library Preparation, and Sequencing
  • RNA Isolation: Extract total RNA from the collected mite samples using a suitable kit (e.g., TRIzol reagent or a column-based kit) following the manufacturer's instructions.[6][7][8][9] Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer.

  • Library Construction: Prepare RNA-seq libraries from the high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Bioinformatic Analysis
  • Quality Control: Assess the quality of the raw sequencing reads and perform trimming to remove low-quality bases and adapter sequences.

  • Read Mapping: Align the trimmed reads to the Tetranychus urticae reference genome.

  • Differential Gene Expression Analysis: Use bioinformatics packages such as DESeq2 or edgeR to identify differentially expressed genes (DEGs) between the treated and control groups.[10][11] Set significance thresholds (e.g., False Discovery Rate [FDR] < 0.05 and log2 fold change > 1).

  • Functional Annotation and Pathway Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses on the identified DEGs to understand their biological functions and the pathways they are involved in.

Signaling Pathways and Experimental Workflows

This compound's Mode of Action and Postulated Impact on MAPK Signaling

This compound inhibits the mitochondrial electron transport chain at complex I. This disruption of cellular respiration leads to an increase in reactive oxygen species (ROS), a known activator of stress-related signaling pathways such as the MAPK pathway. The activation of JNK and p38, two key kinases in the MAPK pathway, can lead to the transcriptional regulation of genes involved in apoptosis, stress response, and detoxification.

Tebufenpyrad_MAPK_Pathway cluster_cell Cell cluster_mapk MAPK Signaling Cascade cluster_nucleus Nucleus This compound This compound Mitochondrion Mitochondrion (Complex I) This compound->Mitochondrion Inhibits ROS Increased ROS Mitochondrion->ROS Leads to ASK1 ASK1 ROS->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK Transcription_Factors Transcription Factors (e.g., c-Jun, ATF2) JNK->Transcription_Factors p38 p38 MKK3_6->p38 p38->Transcription_Factors Gene_Expression Gene Expression Changes (Apoptosis, Stress Response, Detoxification) Transcription_Factors->Gene_Expression Regulates Experimental_Workflow cluster_experiment Experimental Phase cluster_sequencing Sequencing Phase cluster_analysis Data Analysis Phase A1 Mite Culture (Tetranychus urticae) A2 Acaricide Treatment (this compound vs. Alternatives vs. Control) A1->A2 A3 Sample Collection (Time-course) A2->A3 A4 RNA Extraction and QC A3->A4 B1 RNA-seq Library Preparation A4->B1 B2 High-Throughput Sequencing B1->B2 C1 Raw Read QC and Trimming B2->C1 C2 Read Alignment to Reference Genome C1->C2 C3 Differential Gene Expression Analysis C2->C3 C4 Functional Annotation & Pathway Analysis C3->C4 Logical_Relationship Start This compound Exposure A Inhibition of Mitochondrial Complex I Start->A B Increased ROS Production A->B C Activation of Stress Signaling Pathways (e.g., MAPK) B->C D Altered Gene Expression C->D E Cellular Outcomes D->E F Detoxification & Stress Response E->F G Apoptosis & Cell Cycle Arrest E->G

References

Comparative Analysis of Tebufenpyrad and Novel Mitochondrial Complex I Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the potency of the established mitochondrial Complex I inhibitor, Tebufenpyrad, against a selection of novel inhibitory compounds. The content is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of inhibitor efficacy supported by experimental data and detailed protocols.

Mitochondrial Complex I, also known as NADH:ubiquinone oxidoreductase, is the first and largest enzyme of the electron transport chain (ETC) in mitochondria.[1][2] Its inhibition is a critical mechanism of action for a variety of compounds, including pesticides like this compound, and is an area of intense investigation for therapeutic applications, particularly in cancer and metabolic diseases.[1][3] this compound, a pyrazole acaricide, functions as a potent inhibitor of mitochondrial complex I, leading to a disruption of ATP synthesis and ultimately, cell death.[4][5] Recent research has focused on the discovery and characterization of novel Complex I inhibitors with improved potency and selectivity.

Data Presentation: Potency of Mitochondrial Inhibitors

The following table summarizes the inhibitory potency of this compound and several novel mitochondrial inhibitors, as determined by various in vitro assays. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values are presented to facilitate a direct comparison of their biological activity.

CompoundTarget/AssayCell Line / SystemPotency (IC50 / EC50)Reference
This compound Cell ViabilityRat Dopaminergic Neuronal Cells (N27)EC50: 3.98µM[6][7]
Pyridaben Cell ViabilityRat Dopaminergic Neuronal Cells (N27)EC50: 3.77µM[6][7]
RTC-1 NADH Dehydrogenase ActivityDisrupted MitochondriaIC50: 27µM[8]
Oxygen ConsumptionIntact MitochondriaIC50: 27µM[8]
RTB-70 NADH Dehydrogenase ActivityDisrupted MitochondriaIC50: 6.3µM[8]
Oxygen ConsumptionIntact MitochondriaIC50: 138µM[8]
IACS-010759 Mitochondrial Complex IVarious Cancer CellsPotent Inducer of L-lactate Release[9]
Coptisine Mitochondrial Complex ITriple-Negative Breast Cancer (TNBC) CellsSignificant Inhibition of Mitochondrial Functions[2]
MS-L6 Mitochondrial Complex IVarious Cancer Cell LinesDose-dependent Inhibition of Cell Proliferation[10]
Rotenone Mitochondrial Complex INeuroblastoma CellsMore Potent than this compound[11]
Fenpyroximate Mitochondrial Complex INeuroblastoma CellsMore Potent than this compound[11]
Fenazaquin Mitochondrial Complex INeuroblastoma CellsMore Potent than this compound[11]

Note: Direct comparison of potency can be complex due to variations in experimental systems (e.g., isolated mitochondria vs. whole cells) and assay types.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of mitochondrial inhibitors. Below are protocols for key experiments commonly employed in this area of research.

1. Mitochondrial Isolation

  • Objective: To isolate functional mitochondria from cell cultures or tissues for in vitro assays.

  • Procedure:

    • Cells or tissues are harvested and washed with a phosphate-buffered saline (PBS) solution.

    • The sample is homogenized in an ice-cold isolation buffer containing sucrose, mannitol, and a chelating agent like EGTA to maintain mitochondrial integrity.

    • The homogenate is subjected to differential centrifugation. A low-speed spin pellets nuclei and unbroken cells, while a subsequent high-speed spin pellets the mitochondria.

    • The mitochondrial pellet is washed and resuspended in an appropriate assay buffer.[12][13]

    • Protein concentration of the isolated mitochondria is determined using a standard method like the bicinchoninic acid (BCA) assay for normalization of activity measurements.[12]

2. Mitochondrial Respiration Assay (Oxygen Consumption Rate - OCR)

  • Objective: To measure the rate of oxygen consumption in intact cells or isolated mitochondria as an indicator of electron transport chain activity.

  • Instrumentation: Extracellular flux analyzers (e.g., Seahorse XF Analyzer) are commonly used.[6][7]

  • Procedure for Intact Cells:

    • Cells are seeded in a specialized microplate and allowed to attach.

    • The culture medium is replaced with a low-buffered assay medium.

    • Baseline OCR is measured.

    • A sequential injection of mitochondrial inhibitors is performed to dissect different components of respiration:

      • Oligomycin: An ATP synthase inhibitor, which reveals the OCR linked to ATP production.[14]

      • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential and induces maximal respiration.[15]

      • Rotenone/Antimycin A: Inhibitors of Complex I and Complex III, respectively, which shut down mitochondrial respiration and reveal non-mitochondrial oxygen consumption.[14]

    • The test compound (e.g., this compound) is injected to determine its effect on these respiratory parameters.[7]

3. Complex I Activity Assay (NADH Oxidation)

  • Objective: To directly measure the enzymatic activity of Complex I by monitoring the oxidation of its substrate, NADH.

  • Procedure:

    • Isolated mitochondria or permeabilized cells are added to a reaction buffer.

    • The assay is initiated by adding NADH as the electron donor and a ubiquinone analog (e.g., decylubiquinone) as the electron acceptor.[14][16]

    • The rate of NADH oxidation to NAD+ is measured by the decrease in absorbance at 340 nm over time using a spectrophotometer.[12][14]

    • To ensure specificity, the assay is often performed in the presence of inhibitors for other complexes, such as potassium cyanide (for Complex IV), to prevent re-oxidation of the electron acceptor.[12]

    • The activity in the presence of a known Complex I inhibitor like rotenone is subtracted to determine the specific Complex I activity.[13]

4. ATP Production Assay

  • Objective: To quantify the cellular ATP levels as a downstream measure of mitochondrial function.

  • Procedure:

    • Cells are treated with the inhibitor compound for a specified duration.

    • Cells are lysed to release intracellular ATP.

    • A luciferase-based reagent is added to the cell lysate. Luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light.

    • The luminescence is measured using a luminometer, and the intensity is directly proportional to the ATP concentration.[6][7]

Visualizations: Pathways and Workflows

Mitochondrial Electron Transport Chain The diagram below illustrates the flow of electrons through the mitochondrial electron transport chain (ETC). This compound and other novel inhibitors specifically target Complex I, blocking the transfer of electrons from NADH to ubiquinone (Q).

ETC cluster_matrix Inner Mitochondrial Membrane cluster_space Intermembrane Space cluster_matrix_inner Mitochondrial Matrix C1 Complex I (NADH Dehydrogenase) H_plus_IMS H+ C1->H_plus_IMS H+ NAD NAD+ C1->NAD Q Q C1->Q C2 Complex II (Succinate Dehydrogenase) Fumarate Fumarate C2->Fumarate C2->Q C3 Complex III C3->H_plus_IMS H+ CytC Cyt c C3->CytC C4 Complex IV C4->H_plus_IMS H+ O2 O₂ C4->O2 ATP_Synthase ATP Synthase ADP ADP + Pi ATP_Synthase->ADP H_plus_IMS->ATP_Synthase H+ NADH NADH NADH->C1 2e- Succinate Succinate Succinate->C2 2e- ATP ATP ADP->ATP H2O H₂O O2->H2O Inhibitor This compound & Novel Inhibitors Inhibitor->C1 Q->C3 CytC->C4

Caption: Mitochondrial Electron Transport Chain and Complex I Inhibition.

Experimental Workflow for Inhibitor Potency Assessment This workflow outlines the sequential steps involved in evaluating the potency of mitochondrial inhibitors like this compound.

Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Potency Assays cluster_analysis Data Analysis A1 Cell Culture (e.g., N27 cells) B Expose Cells/Mitochondria to Inhibitor Concentrations (e.g., this compound) A1->B A2 Mitochondrial Isolation (Optional) A2->B C1 Cell Viability Assay (e.g., MTT, LDH) B->C1 C2 OCR Assay (Seahorse) B->C2 C3 Complex I Activity Assay (NADH Oxidation) B->C3 C4 ATP Production Assay (Luminescence) B->C4 D Calculate IC50/EC50 Values C1->D C2->D C3->D C4->D E Statistical Analysis & Comparative Potency Ranking D->E

Caption: Workflow for Assessing Mitochondrial Inhibitor Potency.

References

Safety Operating Guide

Proper Disposal of Tebufenpyrad: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper disposal of Tebufenpyrad, ensuring the protection of personnel and the environment.

This compound is a pyrazole acaricide and insecticide that functions as a mitochondrial complex I inhibitor.[1][2] Due to its toxicological profile, proper handling and disposal are critical to prevent harm to humans and ecosystems. This guide provides step-by-step procedures for the safe disposal of this compound waste in a laboratory setting.

Hazard Profile of this compound

This compound presents several health and environmental hazards that necessitate careful disposal. It is classified as toxic if swallowed and harmful if inhaled.[3][4][5] Additionally, it may cause an allergic skin reaction and damage to the gastrointestinal tract through prolonged or repeated oral exposure.[3][5] this compound is also very toxic to aquatic life with long-lasting effects.[3][5]

Hazard ClassificationDescription
Acute Oral Toxicity Toxic if swallowed.[3][4][5]
Acute Inhalation Toxicity Harmful if inhaled.[3][4][5]
Skin Sensitization May cause an allergic skin reaction.[3][4][5]
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[4][5]
Aquatic Hazard Very toxic to aquatic life with long-lasting effects.[3][5]

Step-by-Step Disposal Protocol

Adherence to the following procedural steps is mandatory for the safe disposal of this compound and its containers.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn. This includes:

  • Chemical-resistant gloves (e.g., nitrile rubber).[6]

  • Safety goggles or a face shield.[4][6]

  • A lab coat or protective clothing.[4]

  • In cases of potential dust or aerosol generation, a respirator should be used in a well-ventilated area.[4][5]

2. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated materials like absorbent pads, in a designated, clearly labeled, and sealed hazardous waste container.[4][5]

  • Liquid Waste: Do not dispose of liquid this compound waste down the drain or into any sewage system.[3][4][5] Collect it in a sealed, compatible container labeled as hazardous waste.

  • Empty Containers: Empty containers must be treated as hazardous waste as they may retain product residue.[5]

3. Container Decontamination and Disposal:

  • Triple rinse the empty container with a suitable solvent (e.g., water, if appropriate for the formulation).[7]

  • The rinsate should be collected and treated as hazardous liquid waste.[7]

  • After triple rinsing, puncture the container to prevent reuse.[7]

  • The decontaminated and punctured container can then be disposed of in a sanitary landfill, or via incineration if permitted by local and state authorities.[7] Alternatively, it can be offered for recycling or reconditioning.[7]

4. Waste Storage:

  • Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[5]

  • Ensure containers are kept tightly sealed.[3]

  • All waste must be stored in compliance with local, regional, and national regulations.[5]

5. Waste Disposal:

  • This compound waste must not be disposed of with household garbage.[3]

  • Arrange for the collection and disposal of the hazardous waste through a licensed waste disposal company or an approved waste handling site.[5][8]

  • Ensure all transportation of the waste complies with relevant regulations, including proper labeling and documentation. The UN number for transporting this compound is UN2811 for toxic solids and UN3077 for environmentally hazardous solid substances.[3][9]

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste from a laboratory setting.

This compound Disposal Workflow cluster_0 Preparation cluster_1 Waste Handling & Segregation cluster_2 Final Disposal Route A Wear Appropriate PPE B Identify this compound Waste (Solid, Liquid, Containers) A->B C Segregate Solid & Liquid Waste B->C E Triple Rinse Empty Containers B->E D Collect in Labeled, Sealed Hazardous Waste Containers C->D H Store Waste in Designated Area D->H F Collect Rinsate as Hazardous Waste E->F G Puncture and Dispose of Decontaminated Containers E->G F->H I Arrange for Licensed Hazardous Waste Disposal H->I

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Handling Protocols for Tebufenpyrad

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tebufenpyrad. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling and storage, and compliant disposal methods.

Personal Protective Equipment (PPE) Requirements

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE is detailed below.

PPE CategoryItemSpecificationCitation
Hand Protection Chemical-resistant glovesGloves must be inspected before use. Recommended materials include barrier laminate or Viton.[1]
Eye and Face Protection Safety glasses with side shields or face shieldProtective eyewear is required, especially if contact is likely.[1]
Body Protection Long-sleeved shirt and long pantsFire/flame-resistant and impervious clothing is recommended. Wear appropriate chemical-resistant clothing.[1]
Respiratory Protection Suitable respiratory equipmentUse only in a well-ventilated area. In case of insufficient ventilation or dust formation, wear suitable respiratory equipment. A self-contained breathing apparatus may be necessary for firefighting.

Operational Plan: Handling and Storage

Safe handling and storage of this compound are critical to preventing accidents and environmental contamination. Follow these step-by-step procedures.

1. Pre-Handling Preparations:

  • Ventilation: Ensure work is conducted in a well-ventilated area, preferably with a local exhaust system.[2][3]

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place. Keep it away from foodstuffs and incompatible materials. The storage area should be locked.[2]

  • Emergency Equipment: Ensure a safety shower and eye-wash station are readily accessible and their locations are clearly marked.[3]

  • Inspect PPE: Before each use, inspect all PPE for any signs of damage, such as tears or holes, and replace as needed.[4][5]

2. Safe Handling Procedures:

  • Avoid Contact: Prevent contact with skin and eyes.[4]

  • Prevent Dust and Aerosols: Avoid the formation of dust and aerosols during handling.[4]

  • Use Appropriate Tools: Use non-sparking tools to prevent ignition.[4]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled or stored. Wash hands thoroughly after handling.[4]

  • Clothing: Contaminated work clothing should not be allowed out of the workplace.

3. Post-Handling Decontamination:

  • Hand Washing: Wash hands and other exposed skin with soap and water after use.[4]

  • Clothing: Remove contaminated clothing immediately.[6] Wash contaminated clothing separately from other laundry before reuse.[7]

  • Cleaning PPE: Clean reusable PPE according to the manufacturer's instructions before each reuse.[5] If no instructions are available, wash thoroughly with detergent and hot water.[5][7]

Disposal Plan

Proper disposal of this compound and its containers is essential to protect the environment.

1. Waste this compound:

  • Professional Disposal: this compound waste must be disposed of as hazardous waste.[6] This can be done through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

  • Prohibited Disposal: Do not dispose of with household garbage.[2] Do not allow the product to enter sewer systems, drains, ponds, or waterways.[2]

2. Contaminated Packaging:

  • Rinsing: Containers can be triple-rinsed (or the equivalent).[4][1]

  • Recycling/Reconditioning: After proper rinsing, containers may be offered for recycling or reconditioning.[4][1]

  • Landfill: Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill as permitted by local regulations.[4][1]

  • Incineration: Combustible packaging materials may be disposed of by controlled incineration with flue gas scrubbing.[4]

3. Spill Management:

  • Containment: In case of a spill, immediately evacuate the area.[6]

  • Cleanup: Collect the spilled material using spark-proof tools and explosion-proof equipment.[4] Keep the chemical in suitable, closed containers for disposal.[4]

  • Ventilation: Ensure adequate ventilation during cleanup.[6]

  • Decontamination: After the product has been recovered, flush the area with water.[6]

Workflow for Handling and Disposal of this compound

Tebufenpyrad_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Start prep_area Ensure Ventilated Area start->prep_area end_safe End (Safe Completion) end_disposal End (Waste Disposed) check_ppe Inspect PPE prep_area->check_ppe handle_chem Handle this compound check_ppe->handle_chem decontaminate Decontaminate Self & PPE handle_chem->decontaminate dispose_waste Dispose of Chemical Waste handle_chem->dispose_waste Generate Waste decontaminate->end_safe dispose_container Dispose of Container dispose_waste->dispose_container dispose_container->end_disposal

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tebufenpyrad
Reactant of Route 2
Reactant of Route 2
Tebufenpyrad

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.